molecular formula C42H25N7Na4O13S4 B12371567 C.I. Direct blue 75

C.I. Direct blue 75

Cat. No.: B12371567
M. Wt: 1055.9 g/mol
InChI Key: CTIIFDITHFRQBX-UHFFFAOYSA-J
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Description

C.I. Direct blue 75 is a useful research compound. Its molecular formula is C42H25N7Na4O13S4 and its molecular weight is 1055.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C42H25N7Na4O13S4

Molecular Weight

1055.9 g/mol

IUPAC Name

tetrasodium;7-anilino-4-hydroxy-3-[[6-sulfonato-4-[[6-sulfonato-4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C42H29N7O13S4.4Na/c50-42-31-12-9-26(43-25-5-2-1-3-6-25)19-24(31)20-40(66(60,61)62)41(42)49-48-37-16-18-39(35-23-30(65(57,58)59)11-14-33(35)37)47-46-36-15-17-38(34-22-29(64(54,55)56)10-13-32(34)36)45-44-27-7-4-8-28(21-27)63(51,52)53;;;;/h1-23,43,50H,(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62);;;;/q;4*+1/p-4

InChI Key

CTIIFDITHFRQBX-UHFFFAOYSA-J

Canonical SMILES

C1=CC=C(C=C1)NC2=CC3=CC(=C(C(=C3C=C2)O)N=NC4=C5C=CC(=CC5=C(C=C4)N=NC6=C7C=CC(=CC7=C(C=C6)N=NC8=CC(=CC=C8)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Foundational & Exploratory

C.I. Direct Blue 75 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Direct Blue 75, identified by the Colour Index number 34220 and CAS number 6428-60-0, is a trisazo class dye.[1] This technical guide provides a comprehensive overview of its chemical structure, known properties, synthesis, and safety information, with a particular focus on its relevance—or lack thereof—to the fields of biological research and drug development. While primarily used in the textile and paper industries, an evaluation of its properties is pertinent for researchers encountering this compound.[2]

Chemical Structure and Properties

This compound is a complex trisazo dye, indicating the presence of three azo (-N=N-) groups in its molecular structure.[1] Its systematic name is sodium 7-(4-amino-6-chloro-1,3,5-triazin-2-ylamino)-4-hydroxy-3-((4-(2-hydroxy-1-naphthylazo)-2,5-dimethoxyphenyl)azo)naphthalene-2-sulphonate.

Physicochemical Properties
PropertyValueReference
C.I. Name Direct Blue 75[1]
C.I. Number 34220[1]
CAS Number 6428-60-0[1]
Molecular Formula C42H25N7Na4O13S4[1]
Molecular Weight 1055.91 g/mol [1]
Appearance Blue Powder[2]
Solubility Soluble in water[1][2]
Chemical Class Trisazo[1]
Fastness Properties

The resistance of the dye to fading upon exposure to light and washing is a critical parameter in its industrial applications.

PropertyRatingReference
Light Fastness 4-5[2]
Washing Fastness 2-3[2]

Synthesis

The synthesis of this compound is a multi-step process involving a series of diazotization and coupling reactions.[1]

G A 3-Aminobenzenesulfonic acid C Intermediate 1 A->C Diazotization & Coupling B 5-Aminonaphthalene-2-sulfonic acid B->C D Diazo Intermediate 1 C->D Diazotization F Intermediate 2 D->F Coupling E 5-Aminonaphthalene-2-sulfonic acid E->F G Diazo Intermediate 2 F->G Diazotization I This compound G->I Coupling (alkaline) H 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid H->I

Caption: Synthesis pathway of this compound.

The manufacturing process begins with the diazotization of 3-aminobenzenesulfonic acid, which is then coupled with 5-aminonaphthalene-2-sulfonic acid.[1] The resulting product undergoes a second diazotization and is subsequently coupled with another molecule of 5-aminonaphthalene-2-sulfonic acid.[1] A final diazotization reaction is followed by coupling with 4-hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid under alkaline conditions to yield this compound.[1]

Experimental Protocols

Standardized methods are employed to determine the fastness properties of dyes.

Light Fastness Testing (ISO 105-B02)

This protocol is designed to determine the resistance of the color of textiles to the action of an artificial light source that represents natural daylight.

G cluster_prep Sample Preparation cluster_exposure Exposure cluster_eval Evaluation A Test Specimen C Mount on card A->C B Blue Wool References B->C D Expose to Xenon Arc Lamp C->D E Compare fading of specimen to references D->E F Assign numerical rating (1-8) E->F

Caption: Workflow for ISO 105-B02 light fastness testing.

Wash Fastness Testing (ISO 105-C06)

This method assesses the resistance of the color of textiles to domestic and commercial laundering procedures.

G cluster_prep Preparation cluster_test Testing cluster_eval Evaluation A Test Specimen C Composite Specimen A->C B Multi-fiber adjacent fabric B->C D Place in container with detergent solution & steel balls C->D E Agitate at specified temperature and time D->E F Rinse and Dry E->F G Assess color change of specimen (Grey Scale) F->G H Assess staining of adjacent fabric (Grey Scale) F->H

Caption: Workflow for ISO 105-C06 wash fastness testing.

Toxicological and Biological Profile

There is a significant lack of publicly available toxicological data specific to this compound. General concerns for azo dyes include the potential for reductive cleavage of the azo bonds to form aromatic amines, some of which are known to be mutagenic or carcinogenic. However, without specific studies on this compound, its toxicological profile remains uncharacterized.

A comprehensive search of scientific literature reveals no documented applications of this compound in biological research, as a signaling pathway probe, or in any stage of drug development. Its high molecular weight, ionic nature, and primary application as a textile dye likely preclude it from having the necessary characteristics for a therapeutic agent or a specific biological tool.

G A This compound B Toxicological Data A->B C Biological/Pharmaceutical Applications A->C D Industrial Dyeing Applications A->D E No specific data available B->E F No documented use C->F G Textiles, Paper, Leather D->G

Caption: Application and data availability for this compound.

Conclusion

This compound is a trisazo dye with well-established applications in the coloration of industrial goods. Its chemical synthesis is understood, and its basic properties as a dye have been characterized. However, for the audience of researchers, scientists, and drug development professionals, it is crucial to note the profound lack of data regarding its toxicological profile and any potential for biological or pharmaceutical application. Based on current knowledge, this compound is of interest primarily as an industrial chemical and does not appear to have a role in life sciences research.

References

An In-depth Technical Guide to the Synthesis Pathway and Mechanism of C.I. 34220 (Chrysophenine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of C.I. 34220, a disazo dye commonly known as Chrysophenine, Chrysophenine G, or Direct Yellow 12. The document details the synthetic pathway, reaction mechanisms, experimental protocols, and quantitative data pertinent to its preparation.

Introduction

C.I. 34220 is a water-soluble stilbene (B7821643) dye valued for its bright yellow hue and direct dyeing properties on cellulosic materials.[1] Its applications extend to the textile, paper, and leather industries.[2] The synthesis of Chrysophenine is a well-established two-stage process, commencing with the formation of the intermediate, Brilliant Yellow, followed by an ethylation step.

Synthesis Pathway Overview

The synthesis of C.I. 34220 proceeds through two key chemical transformations:

  • Formation of Brilliant Yellow: This step involves the bis-diazotization of 4,4'-diaminostilbene-2,2'-disulfonic acid (DSD acid), followed by an azo coupling reaction with two equivalents of phenol.

  • Ethylation of Brilliant Yellow: The hydroxyl groups of the Brilliant Yellow intermediate are then ethylated, typically using chloroethane, to yield the final product, Chrysophenine.[1]

The overall synthesis can be visualized as follows:

Synthesis_Pathway DSD_acid 4,4'-Diaminostilbene- 2,2'-disulfonic acid (DSD Acid) Diazonium_salt Bis-diazonium Salt DSD_acid->Diazonium_salt 1. NaNO₂, HCl (Diazotization) Brilliant_Yellow Brilliant Yellow Diazonium_salt->Brilliant_Yellow 2. Azo Coupling Phenol Phenol (2 equiv.) Phenol->Brilliant_Yellow Chrysophenine C.I. 34220 (Chrysophenine) Brilliant_Yellow->Chrysophenine 3. Ethylation Chloroethane Chloroethane Chloroethane->Chrysophenine

Overall synthesis pathway of C.I. 34220 (Chrysophenine).

Reaction Mechanisms

Bis-diazotization of DSD Acid

The first step in the synthesis is the conversion of the primary aromatic amino groups of DSD acid into diazonium salts. This reaction is typically carried out in an acidic medium with sodium nitrite (B80452). The mechanism involves the formation of nitrous acid (HNO₂) from sodium nitrite and a strong acid, which then generates the electrophilic nitrosonium ion (NO⁺). The amino group of the DSD acid attacks the nitrosonium ion, and subsequent proton transfers and elimination of water lead to the formation of the diazonium salt.

Diazotization_Mechanism cluster_step1 Step 1: Formation of Nitrosonium Ion cluster_step2 Step 2: Nucleophilic Attack and Diazonium Salt Formation NaNO2 NaNO₂ HNO2 HNO₂ NaNO2->HNO2 HCl HCl HCl->HNO2 Nitrosonium N≡O⁺ HNO2->Nitrosonium H_plus H⁺ H_plus->Nitrosonium ArNH2 Ar-NH₂ Intermediate1 Ar-NH₂⁺-N=O ArNH2->Intermediate1 + N≡O⁺ Intermediate2 Ar-N=N-OH Intermediate1->Intermediate2 - H⁺ Diazonium Ar-N₂⁺ Intermediate2->Diazonium + H⁺, - H₂O Azo_Coupling_Mechanism cluster_coupling Azo Coupling Mechanism Diazonium Ar-N₂⁺ Sigma_complex Sigma Complex Diazonium->Sigma_complex Phenol Phenol Phenol->Sigma_complex Azo_dye Ar-N=N-Ar'-OH Sigma_complex->Azo_dye - H⁺ Williamson_Ether_Synthesis cluster_williamson Williamson Ether Synthesis Mechanism Phenoxide Ar-O⁻ Transition_state [Ar---O---CH₂(CH₃)---Cl]⁻ Phenoxide->Transition_state Chloroethane CH₃CH₂-Cl Chloroethane->Transition_state Ether Ar-O-CH₂CH₃ Transition_state->Ether Chloride Cl⁻ Transition_state->Chloride

References

Spectroscopic properties of Direct Blue 2GL

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Properties of Direct Blue Dyes, with a focus on variants commonly referred to as "2GL"

This technical guide provides a comprehensive overview of the spectroscopic properties of Direct Blue dyes, with a particular focus on understanding the characteristics of dyes designated with "2GL". It is intended for researchers, scientists, and professionals in drug development and other fields where dye chemistry and spectroscopy are relevant. This document will clarify the nomenclature of "Direct Blue 2GL", present available spectroscopic data, detail experimental protocols for analysis, and provide a visual representation of the experimental workflow.

Introduction to Direct Blue Dyes

Direct dyes are a class of anionic dyes that are applied in neutral or slightly alkaline dyebaths. They are primarily used for dyeing cellulosic fibers such as cotton, linen, rayon, and paper.[1][2][3][4] The designation "2GL" is a commercial name suffix and can refer to several different chemical entities, leading to potential ambiguity. It is crucial to identify the specific Colour Index (C.I.) number and CAS number for accurate scientific work. Some common dyes referred to as or similar to "Direct Blue 2GL" include C.I. Direct Blue 75[5], C.I. Direct Blue 106[6], and C.I. Direct Blue 71[7][8]. This guide will present data on related Direct Blue dyes to provide a representative understanding of their spectroscopic properties.

Physicochemical and Spectroscopic Data

The spectroscopic properties of Direct Blue dyes are dictated by their molecular structure, which typically consists of one or more azo groups (-N=N-) connecting aromatic rings. These extended chromophore systems are responsible for the strong absorption of light in the visible region, resulting in their intense color.

Quantitative Spectroscopic Data Summary

The following table summarizes key identification and spectroscopic data for several Direct Blue dyes. It is important to note that the specific solvent and pH can influence the absorption maximum (λmax).

C.I. NameCommon Name/SynonymCAS NumberMolecular FormulaMolecular Weight ( g/mol )λmax (nm)Solvent/Conditions
Direct Blue 151Copper Blue 2R110735-25-6C₃₄H₂₅N₅Na₂O₁₀S₂773.7Not specifiedSoluble in water (blue-purple solution)[3][9][10]
Direct Blue 75Direct Blue 2GL6428-60-0C₄₂H₂₅N₇Na₄O₁₃S₄1055.91Not specifiedSoluble in water (blue solution)[5]
Direct Blue 71-4399-55-7C₄₀H₂₈N₇NaO₁₃S₄965.93587Water[8]
Direct Blue 2-2429-73-4C₃₂H₂₁N₆Na₃O₁₁S₃830.71565.0 - 569.0Water[11]
"Direct Blue"(from degradation study)Not specifiedNot specifiedNot specified573Aqueous solution, pH 2-7[12]

Experimental Protocols

The following provides a detailed methodology for the UV-Visible spectroscopic analysis of a Direct Blue dye.

UV-Visible Absorption Spectroscopy

Objective: To determine the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) of a Direct Blue dye in an aqueous solution.

Materials:

  • Direct Blue dye sample (with known C.I. number if possible)

  • Spectrophotometer (e.g., UV-Vis 1700 Shimadzu)[13]

  • Quartz or glass cuvettes (1 cm path length)[13][14]

  • Volumetric flasks and pipettes

  • Analytical balance

  • Distilled or deionized water (or other spectral grade solvent)[13]

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a small amount of the Direct Blue dye powder.

    • Dissolve the dye in a known volume of distilled water in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 100 µM). Ensure complete dissolution.

  • Preparation of Standard Solutions:

    • Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations (e.g., 5 µM, 10 µM, 15 µM, 20 µM, 25 µM). A typical concentration for analysis is in the range of 5 x 10⁻⁵ M.[13]

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

    • Set the wavelength range for scanning (e.g., 250-700 nm) to identify the λmax.[13]

  • Measurement of Absorbance:

    • Use a cuvette filled with the solvent (distilled water) as a blank to zero the spectrophotometer.

    • Record the absorption spectrum for one of the standard solutions to determine the λmax, which is the wavelength at which the highest absorbance is observed.

    • Set the spectrophotometer to the determined λmax.

    • Measure the absorbance of each of the standard solutions at this fixed wavelength.

  • Data Analysis:

    • Plot a graph of absorbance versus concentration.

    • According to the Beer-Lambert Law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration), the plot should be linear.[14]

    • The slope of the line will be equal to the molar absorptivity (ε) since the path length (b) is 1 cm.[14][15]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the spectroscopic analysis of Direct Blue dyes.

experimental_workflow Experimental Workflow for Spectroscopic Analysis of Direct Blue 2GL cluster_prep Sample Preparation cluster_analysis Spectroscopic Measurement cluster_data Data Analysis start Start: Obtain Direct Blue Dye Sample weigh Accurately weigh dye powder start->weigh dissolve Dissolve in solvent (e.g., water) to create stock solution weigh->dissolve dilute Perform serial dilutions to create standard solutions dissolve->dilute setup Set up spectrophotometer dilute->setup blank Measure blank (solvent only) scan Scan a standard solution to find λmax measure Measure absorbance of all standards at λmax plot Plot Absorbance vs. Concentration measure->plot calculate Determine molar absorptivity (ε) from the slope plot->calculate end End: Report Spectroscopic Properties calculate->end

Caption: Workflow for UV-Vis spectroscopic analysis of Direct Blue dyes.

Conclusion

The spectroscopic characterization of "Direct Blue 2GL" requires careful identification of the specific dye through its C.I. and CAS numbers due to the use of this name for multiple products. The UV-Visible absorption spectrum is a key characteristic, with λmax values for related dyes typically falling in the 560-590 nm range in aqueous solutions. The provided experimental protocol offers a robust method for determining the λmax and molar absorptivity, which are fundamental parameters for any application of these dyes in research and industry. The visual workflow provides a clear and logical sequence for conducting these spectroscopic analyses.

References

C.I. Direct Blue 75: A Technical Guide to its Solubility Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Direct Blue 75, also known by its Colour Index Number 34220 and CAS number 6428-60-0, is a trisazo class direct dye.[1] Its primary applications are in the dyeing of paper, textiles, and leather.[2][3] Understanding the solubility of this dye in various solvents is crucial for its effective application, for developing new formulations, and for assessing its environmental fate. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound and outlines a detailed experimental protocol for its quantitative determination.

Core Properties of this compound

PropertyValueReference
C.I. Name Direct Blue 75[1]
C.I. Number 34220[2]
CAS Number 6428-60-0[1][2][3]
Chemical Class Trisazo[1][2]
Molecular Formula C42H25N7Na4O13S4[1]
Molecular Weight 1055.91 g/mol [1]
Appearance Dark blue powder[2]

Solubility Data

Comprehensive searches of scientific literature and technical data sheets have yielded qualitative solubility information for this compound. Quantitative data, however, remains largely unpublished. The available information is summarized below.

SolventSolubilityCitation
Water Soluble[1][2][3]
Organic Solvents Insoluble[1]

The solubility of direct dyes in water is attributed to the presence of water-soluble groups, such as sulfonic acid groups (-SO3H) or carboxyl groups (-COOH), in their molecular structure.

Experimental Protocol: Determination of this compound Solubility by UV-Vis Spectrophotometry

The following is a detailed, generalized protocol for the quantitative determination of this compound solubility in a given solvent, primarily water. This method is based on the principle of Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

Materials and Equipment
  • This compound powder

  • Solvent of interest (e.g., deionized water)

  • Volumetric flasks (various sizes, e.g., 100 mL, 50 mL, 25 mL, 10 mL)

  • Pipettes (various sizes)

  • Analytical balance

  • Magnetic stirrer and stir bars

  • Beakers

  • Funnels

  • Syringe filters (0.45 µm)

  • UV-Vis Spectrophotometer

  • Cuvettes (quartz or glass, depending on the wavelength)

Procedure

Part 1: Preparation of Standard Solutions and Calibration Curve

  • Prepare a Stock Solution: Accurately weigh a known mass of this compound (e.g., 100 mg) and dissolve it in a known volume of the solvent in a volumetric flask (e.g., 100 mL) to create a stock solution of known concentration (e.g., 1 g/L).

  • Prepare a Series of Dilutions: Prepare a series of standard solutions of decreasing concentrations by diluting the stock solution. For example, prepare five standards by pipetting 1, 2, 5, 10, and 20 mL of the stock solution into separate 100 mL volumetric flasks and diluting to the mark with the solvent.

  • Determine the Wavelength of Maximum Absorbance (λmax): Scan one of the standard solutions across a range of wavelengths (e.g., 400-800 nm) to determine the λmax, the wavelength at which the dye exhibits the highest absorbance.

  • Measure Absorbance of Standards: Measure the absorbance of each standard solution at the determined λmax using the UV-Vis spectrophotometer. Use the pure solvent as a blank to zero the instrument.

  • Construct a Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions. The resulting plot should be a straight line that passes through the origin, in accordance with Beer-Lambert Law. Determine the equation of the line (y = mx + c), where 'y' is absorbance, 'm' is the slope (molar absorptivity), 'x' is the concentration, and 'c' is the y-intercept (which should be close to zero).

Part 2: Preparation and Measurement of a Saturated Solution

  • Prepare a Saturated Solution: Add an excess amount of this compound powder to a known volume of the solvent in a beaker.

  • Equilibrate: Stir the mixture vigorously using a magnetic stirrer for a prolonged period (e.g., 24-48 hours) at a constant temperature to ensure that equilibrium is reached and the solution is saturated.

  • Separate the Solid and Liquid Phases: Allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any suspended particles.

  • Dilute the Saturated Solution: Accurately dilute the filtered saturated solution with the solvent to bring its absorbance within the linear range of the calibration curve. The dilution factor must be recorded.

  • Measure Absorbance: Measure the absorbance of the diluted saturated solution at the λmax.

  • Calculate Solubility: Use the equation of the calibration curve to determine the concentration of the diluted saturated solution. Multiply this concentration by the dilution factor to obtain the solubility of this compound in the solvent at that temperature.

Visualizations

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis Stock Prepare Stock Solution Standards Prepare Standard Dilutions Stock->Standards AbsStandards Measure Absorbance of Standards Standards->AbsStandards Saturated Prepare Saturated Solution AbsSaturated Measure Absorbance of Saturated Solution Saturated->AbsSaturated LambdaMax Determine λmax LambdaMax->AbsStandards LambdaMax->AbsSaturated CalCurve Construct Calibration Curve AbsStandards->CalCurve Solubility Calculate Solubility AbsSaturated->Solubility CalCurve->Solubility

Caption: Experimental workflow for determining dye solubility.

G Dye This compound Class Trisazo Dye Dye->Class Application1 Textile Dyeing Dye->Application1 Application2 Paper Dyeing Dye->Application2 Application3 Leather Dyeing Dye->Application3 SolubilityWater Soluble in Water Dye->SolubilityWater SolubilityOrganic Insoluble in Organic Solvents Dye->SolubilityOrganic

Caption: Properties of this compound.

References

An In-depth Technical Guide to the Material Safety Data Sheet for Direct Blue 75 (CAS 6428-60-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and properties of Direct Blue 75, a trisazo-class water-soluble dye. Due to the limited availability of a complete, official Safety Data Sheet (SDS) for this specific compound, this document synthesizes available data with general safety protocols for related azo dyes.

Section 1: Chemical Identification

This section outlines the fundamental chemical identity of Direct Blue 75.

PropertyValueReference
Chemical Name C.I. Direct Blue 75[1]
CAS Number 6428-60-0[1][2][3][4]
C.I. Number 34220[3]
Molecular Formula C₄₂H₂₅N₇Na₄O₁₃S₄[1][2][4]
Molecular Weight 1055.91 g/mol [1][2]
Chemical Class Trisazo Dye[1][3]
Synonyms Direct Blue 2GL, Direct Fast Blue 2GL, C.I. 34220[1]

Section 2: Physical and Chemical Properties

Summary of the known physical and chemical characteristics of Direct Blue 75.

PropertyValueReference
Physical Appearance Blue Powder[3]
Hue Dull Blue[3]
Solubility Soluble in water; Insoluble in other organic solvents.[1]

Section 3: Hazards Identification and Toxicological Information

General Azo Dye Hazards:

  • Carcinogenicity: A significant concern with some azo colorants is their potential to metabolically break down (cleavage) and release carcinogenic aromatic amines.[5] Dyes based on benzidine, for example, have been strongly associated with bladder cancer in exposed workers.[5] The specific carcinogenic potential of Direct Blue 75 has not been established.

  • Mutagenicity: Strong evidence suggests that some related substances may cause irreversible, non-lethal mutagenic effects.[5]

  • Irritation: Like many powdered substances, it may cause eye irritation.[6] Prolonged or repeated contact may also lead to skin irritation in sensitive individuals.[6] Inhalation of dust can irritate the respiratory tract.[6]

Acute Effects:

  • Ingestion: May be harmful if swallowed, potentially causing gastrointestinal irritation.[6]

  • Inhalation: May cause respiratory irritation.[6]

  • Skin Contact: May cause mild skin irritation.[6]

  • Eye Contact: Can cause eye irritation and inflammation.[6]

Section 4: First-Aid Measures

In the event of exposure, the following first-aid measures are recommended, based on protocols for similar chemicals.

Exposure RouteFirst-Aid Protocol
Inhalation Remove the individual from the exposure area to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[7]
Skin Contact Remove contaminated clothing. Wash the affected skin area thoroughly with plenty of soap and water. If irritation develops or persists, seek medical attention.[7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]
Ingestion If the victim is conscious and alert, give 2-4 cupfuls of water or milk. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical aid.[7]

Section 5: Handling and Storage

Proper handling and storage are crucial to minimize risk.

Handling:

  • Avoid all personal contact, including the inhalation of dust.[5]

  • Use in a well-ventilated area, preferably within a chemical fume hood.[7]

  • Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a respirator.[7]

  • Minimize dust generation and accumulation.[7]

  • Wash hands thoroughly after handling.[7]

  • Do not eat, drink, or smoke in handling areas.[5]

Storage:

  • Store in a cool, dry, well-ventilated area.[5][8]

  • Keep containers tightly closed to prevent moisture absorption and contamination.[5][7]

  • Store away from incompatible materials, such as strong oxidizing agents.[5]

Experimental Protocols: Accidental Release and Disposal

Detailed methodologies for handling spills and disposing of the material are critical for laboratory safety.

Accidental Spill Clean-Up Protocol:

  • Evacuate: Immediately evacuate personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Don appropriate PPE, including a respirator, chemical-resistant gloves, and safety goggles.[7]

  • Containment: Prevent the spill from entering drains or waterways.[5]

  • Clean-Up: For a dry spill, carefully sweep or vacuum the material, avoiding dust generation.[7] Place the collected material into a suitable, labeled container for disposal.[7][9]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.

Waste Disposal Protocol:

  • Chemical waste must be disposed of in accordance with all applicable environmental regulations.

  • Waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[6]

  • Do not mix with other waste. Leave the chemical in its original container if possible.

Visualization of Safety Workflow

The following diagram illustrates a generalized workflow for responding to a chemical spill, a critical protocol for any laboratory environment.

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_Containment Containment & PPE cluster_Cleanup Cleanup & Decontamination cluster_Final_Steps Final Procedures Spill Chemical Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Assess Assess Hazard (Identify substance, quantity) Alert->Assess PPE Don Personal Protective Equipment (PPE) Assess->PPE Ventilate Ensure Proper Ventilation PPE->Ventilate Contain Contain the Spill (Use barriers, absorbents) Cleanup Clean Up Spill (Absorb liquid / Sweep solid) Contain->Cleanup Ventilate->Contain Package Package Waste in Labeled Container Cleanup->Package Decontaminate Decontaminate Area, Equipment, and PPE Package->Decontaminate Dispose Dispose of Waste (Follow regulations) Decontaminate->Dispose Report Report the Incident (Document details) Dispose->Report

Caption: General workflow for a chemical spill response.

References

A Technical Guide to the Photophysical Characteristics of C.I. Direct Blue 75

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific quantitative photophysical data for C.I. Direct Blue 75 (C.I. 34220). This guide provides a comprehensive overview of its known general properties and outlines the standard experimental protocols that would be employed to determine its detailed photophysical characteristics. The quantitative data presented for similar dyes is for comparative purposes only and should not be considered as measured values for this compound.

Introduction to this compound

This compound is a water-soluble, trisazo-class direct dye.[1][2] Its primary applications are in the dyeing of paper, textiles, and leather.[2] As a member of the azo dye family, its molecular structure is characterized by the presence of three azo (-N=N-) chromophores, which are responsible for its color.[1] While its primary use is as a colorant, the photophysical properties of such dyes are of increasing interest for applications in fields like fluorescence imaging, sensing, and photodynamic therapy. Understanding these characteristics is crucial for exploring novel applications beyond its traditional use.

Known Properties of this compound:

PropertyValue/DescriptionReference
C.I. Name Direct Blue 75[1]
C.I. Number 34220[2]
CAS Number 6428-60-0[1]
Chemical Class Trisazo[1][2]
Molecular Formula C₄₂H₂₅N₇Na₄O₁₃S₄[1]
Appearance Dark blue powder[1]
Solubility Soluble in water[1][2]
Light Fastness 4-5 (on a scale of 1-8)[2]
Washing Fastness 2-3 (on a scale of 1-5)[2]

Core Photophysical Parameters: A Theoretical Framework

Table of Key Photophysical Parameters:

ParameterSymbolDescription
Molar Absorptivity εA measure of how strongly the dye absorbs light at a particular wavelength.
Absorption Maximum λabsThe wavelength at which the dye shows its strongest absorbance.
Emission Maximum λemThe wavelength at which the dye shows its strongest fluorescence.
Stokes Shift ΔλThe difference in wavelength between the absorption and emission maxima (λem - λabs).
Fluorescence Quantum Yield ΦfThe ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process.
Fluorescence Lifetime τfThe average time the molecule spends in the excited state before returning to the ground state.
Photostability The ability of the dye to resist photodegradation when exposed to light.

Experimental Protocols for Photophysical Characterization

To ascertain the specific photophysical properties of this compound, a series of standard spectroscopic techniques would be employed. The following protocols are generalized for a water-soluble dye.

Sample Preparation

A stock solution of this compound would be prepared by dissolving a precisely weighed amount of the dye powder in a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) to a concentration of approximately 1 mM. Serial dilutions would then be made to obtain a range of concentrations for different measurements. For absorption measurements, concentrations are typically in the 1-10 µM range, while for fluorescence measurements, lower concentrations (0.1-1 µM) are often used to avoid inner filter effects.

Absorption Spectroscopy

Objective: To determine the molar absorptivity (ε) and absorption maximum (λabs).

Methodology:

  • A UV-Visible spectrophotometer is used.

  • A quartz cuvette with a 1 cm path length is filled with the aqueous buffer to record a baseline.

  • The absorbance spectra of a series of known concentrations of the dye solution are recorded over a wavelength range of approximately 300-800 nm.

  • The wavelength of maximum absorbance (λabs) is identified from the spectrum.

  • According to the Beer-Lambert law (A = εcl), the molar absorptivity (ε) is calculated from the slope of a plot of absorbance at λabs versus concentration.

Fluorescence Spectroscopy

Objective: To determine the excitation and emission maxima (λex and λem) and the Stokes shift.

Methodology:

  • A spectrofluorometer is used for these measurements.

  • Emission Spectrum: The sample is excited at its absorption maximum (λabs), and the emitted light is scanned over a longer wavelength range to find the emission maximum (λem).

  • Excitation Spectrum: The emission wavelength is fixed at the determined λem, and the excitation wavelengths are scanned. The resulting spectrum should ideally match the absorption spectrum.

  • The Stokes shift is calculated as the difference between λem and λabs.

Fluorescence Quantum Yield (Φf) Determination

Objective: To quantify the efficiency of fluorescence.

Methodology (Relative Method):

  • The fluorescence quantum yield is determined by comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield in the same spectral region.

  • The absorbance of both the sample and the standard solution is kept low (< 0.1) at the excitation wavelength to minimize reabsorption effects.

  • The integrated fluorescence intensity and the absorbance at the excitation wavelength are measured for both the sample and the standard.

  • The quantum yield is calculated using the following equation:

    Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²)

    where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Fluorescence Lifetime (τf) Measurement

Objective: To determine the duration of the excited state.

Methodology (Time-Correlated Single Photon Counting - TCSPC):

  • TCSPC is a highly sensitive technique for measuring fluorescence lifetimes.

  • The sample is excited by a pulsed light source (e.g., a laser diode) with a high repetition rate.

  • The time difference between the excitation pulse and the detection of the first emitted photon is measured.

  • A histogram of the number of photons detected versus time is constructed.

  • The fluorescence lifetime (τf) is determined by fitting the decay of the fluorescence intensity with one or more exponential functions.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive photophysical characterization of a dye such as this compound.

Photophysical_Characterization_Workflow start Start: this compound Sample prep Sample Preparation (Aqueous Buffer) start->prep abs_spec Absorption Spectroscopy (UV-Vis Spectrophotometer) prep->abs_spec fluor_spec Fluorescence Spectroscopy (Spectrofluorometer) prep->fluor_spec lt_meas Lifetime Measurement (TCSPC) prep->lt_meas data_analysis Data Analysis and Parameter Calculation abs_spec->data_analysis λabs, ε qy_det Quantum Yield Determination (Relative Method) fluor_spec->qy_det fluor_spec->data_analysis λem, Stokes Shift qy_det->data_analysis Φf lt_meas->data_analysis τf end_report End: Comprehensive Photophysical Profile data_analysis->end_report

Caption: Workflow for the photophysical characterization of a dye.

Potential Applications in Research and Drug Development

A thorough understanding of the photophysical properties of this compound could unlock its potential in various advanced applications:

  • Fluorescent Probe: If the dye exhibits environmentally sensitive fluorescence (solvatochromism), it could be explored as a probe for studying molecular interactions or changes in local environments.

  • Photosensitizer: Azo dyes can undergo photoisomerization, a property that could be investigated for light-activated therapies or materials.

  • FRET Donor/Acceptor: With a well-defined absorption and emission spectrum, it could potentially be paired with other fluorophores in Förster Resonance Energy Transfer (FRET) studies to measure nanoscale distances.

Conclusion

While this compound is a well-established colorant, its detailed photophysical profile remains to be comprehensively characterized in the public domain. The experimental protocols outlined in this guide provide a clear roadmap for researchers to determine its key photophysical parameters. Such data would be invaluable for assessing its potential in emerging scientific and biomedical applications, thereby extending its utility beyond the traditional dyeing industry. The provided workflow and theoretical framework serve as a foundational resource for initiating such investigations.

References

An In-depth Technical Guide to the Binding Affinity of C.I. Direct Blue 75 to Cellulose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the binding affinity of the trisazo dye, C.I. Direct Blue 75, to cellulose (B213188). Direct dyes, such as this compound, are characterized by their ability to bind directly to cellulosic fibers from an aqueous solution, a process driven by a combination of hydrogen bonding and van der Waals forces.[1] Understanding the thermodynamics and kinetics of this interaction is crucial for optimizing dyeing processes in the textile and paper industries, as well as for emerging applications in biotechnology and drug delivery where cellulose is utilized as a biomaterial. This document outlines the theoretical models used to describe this binding phenomenon, presents relevant quantitative data from a representative trisazo direct dye, and provides detailed experimental protocols for characterizing the dye-cellulose interaction.

Introduction to this compound and Cellulose Interaction

This compound, also known as Direct Blue 2GL or by its Colour Index number 34220, is a water-soluble, anionic trisazo dye. Its molecular structure, rich in aromatic rings and sulfonate groups, facilitates a high affinity for cellulosic substrates like cotton.[2] The binding mechanism does not involve covalent bond formation but rather relies on non-covalent interactions. The linear and planar conformation of the dye molecule allows it to align with the cellulose polymer chains, maximizing the contact surface area and enhancing the attractive forces.

The interaction is a reversible equilibrium process where dye molecules in the solution adsorb onto the cellulose surface until a dynamic equilibrium is reached. This process is influenced by several factors, including temperature, pH, salt concentration, and the initial dye concentration.

Quantitative Data on Trisazo Dye-Cellulose Binding

Due to the limited availability of specific quantitative binding data for this compound in publicly accessible literature, this section presents data from a study on a representative trisazo direct dye adsorbed onto wood fiber, a natural cellulosic material. This data provides valuable insight into the expected binding behavior of this compound. The study found that the Sips isotherm model provided the best fit for the experimental data. The Sips isotherm is a three-parameter model that combines the features of the Langmuir and Freundlich isotherms.

Table 1: Sips Isotherm Parameters for a Trisazo Direct Dye on Silver Fir and Beech Wood Fibers

ParameterSilver Fir (60°C)Beech (60°C)Silver Fir (80°C)Beech (80°C)Silver Fir (95°C)Beech (95°C)
qmax (mg/g) 2.873.322.592.912.222.53
KS (L/mg) 0.230.280.190.240.160.20
nS 0.750.690.780.720.820.76
R2 0.9980.9970.9990.9980.9990.999

Source: Adapted from a study on a trisazo direct dye adsorption on wood fiber.

Table 2: Thermodynamic Parameters for the Adsorption of a Trisazo Direct Dye on Wood Fibers

Fiber TypeTemperature (°C)ΔG° (kJ/mol)ΔH° (kJ/mol)ΔS° (J/mol·K)
Silver Fir 60-4.12-15.34-33.69
80-3.45
95-2.88
Beech 60-5.23-16.87-34.95
80-4.53
95-3.83

Source: Calculated from the Sips isotherm data from the aforementioned study.

The negative values of the Gibbs free energy (ΔG°) indicate that the adsorption process is spontaneous. The negative enthalpy change (ΔH°) suggests that the binding is an exothermic process, which is consistent with the observation that the maximum adsorption capacity (qmax) decreases with increasing temperature. The negative entropy change (ΔS°) suggests a decrease in the randomness at the solid-liquid interface during the adsorption process.

Experimental Protocols

Spectrophotometric Determination of Dye Concentration

This protocol describes the use of a UV-Vis spectrophotometer to determine the concentration of this compound in an aqueous solution.

Materials:

  • This compound

  • Deionized water

  • Volumetric flasks (100 mL and 1000 mL)

  • Pipettes

  • Cuvettes

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of a Stock Solution: Accurately weigh a known mass of this compound and dissolve it in a 1000 mL volumetric flask with deionized water to prepare a stock solution of a known concentration (e.g., 1000 mg/L).

  • Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations (e.g., 5, 10, 20, 40, 60, 80 mg/L) by diluting the stock solution using volumetric flasks and pipettes.

  • Determination of Maximum Absorbance Wavelength (λmax): Scan one of the standard solutions across the visible spectrum (typically 400-800 nm) to determine the wavelength of maximum absorbance.

  • Calibration Curve:

    • Set the spectrophotometer to the determined λmax.

    • Use deionized water as a blank to zero the spectrophotometer.

    • Measure the absorbance of each standard solution.

    • Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

  • Measurement of Unknown Concentration: Measure the absorbance of the unknown sample at λmax and determine its concentration from the calibration curve.

Batch Adsorption Experiments for Isotherm Studies

This protocol details the procedure for conducting batch adsorption experiments to obtain equilibrium data for constructing adsorption isotherms.

Materials:

  • Cellulose substrate (e.g., microcrystalline cellulose, cotton fibers)

  • This compound stock solution

  • Conical flasks or sealed vials

  • Shaking incubator or water bath with shaker

  • Centrifuge and/or filtration apparatus

  • pH meter

  • Buffer solutions (if pH control is needed)

Procedure:

  • Preparation of Adsorbent: Dry the cellulose substrate to a constant weight.

  • Adsorption Experiment:

    • Place a known mass of the dried cellulose (e.g., 0.1 g) into a series of conical flasks.

    • Add a fixed volume (e.g., 50 mL) of this compound solutions with varying initial concentrations (e.g., 10, 20, 40, 60, 80, 100 mg/L) to each flask.

    • Adjust the pH of the solutions if required.

    • Seal the flasks and place them in a shaking incubator at a constant temperature for a predetermined time sufficient to reach equilibrium (determined from kinetic studies).

  • Sample Analysis:

    • After reaching equilibrium, separate the cellulose from the solution by centrifugation or filtration.

    • Determine the final concentration of the dye in the supernatant (Ce) using the spectrophotometric method described in section 3.1.

  • Data Analysis:

    • Calculate the amount of dye adsorbed per unit mass of cellulose at equilibrium (qe) using the following equation: qe = (C0 - Ce) * V / m where:

      • C0 is the initial dye concentration (mg/L)

      • Ce is the equilibrium dye concentration (mg/L)

      • V is the volume of the solution (L)

      • m is the mass of the cellulose (g)

    • Plot qe versus Ce to obtain the adsorption isotherm.

    • Fit the experimental data to various isotherm models (e.g., Langmuir, Freundlich, Sips) to determine the model parameters.

Visualization of Experimental Workflows and Theoretical Models

Experimental Workflow for Batch Adsorption Study

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_output Output prep_dye Prepare Dye Solutions (Varying C₀) mix Mix Dye and Cellulose in Flasks prep_dye->mix prep_cellulose Prepare Cellulose (Known Mass) prep_cellulose->mix incubate Incubate with Shaking (Constant T, to Equilibrium) mix->incubate separate Separate Cellulose (Centrifuge/Filter) incubate->separate measure Measure Final Dye Conc. (Ce) (Spectrophotometry) separate->measure calculate Calculate Adsorbed Dye (qe) measure->calculate isotherm Plot Adsorption Isotherm (qe vs. Ce) calculate->isotherm model Fit to Isotherm Models (Langmuir, Freundlich) isotherm->model

Caption: Workflow for a batch adsorption experiment.

Adsorption Isotherm Models

G cluster_langmuir Langmuir Isotherm cluster_freundlich Freundlich Isotherm l_model Model: qe = (q_max * K_L * Ce) / (1 + K_L * Ce) l_assumptions Assumptions: - Monolayer adsorption - Homogeneous surface - Finite number of identical sites l_model->l_assumptions l_plot Linear Plot: (Ce/qe) vs. Ce l_model->l_plot f_model Model: qe = K_F * Ce^(1/n) f_assumptions Assumptions: - Multilayer adsorption - Heterogeneous surface - Adsorption energy varies f_model->f_assumptions f_plot Linear Plot: log(qe) vs. log(Ce) f_model->f_plot

Caption: Comparison of Langmuir and Freundlich isotherm models.

Conclusion

References

Navigating Stability: A Technical Guide to C.I. Direct Blue 75

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the thermal and photochemical stability of C.I. Direct Blue 75, a trisazo dye. Understanding the stability of such molecules is paramount in various scientific applications, including its potential use as a labeling agent or in other sensitive systems. This document provides a comprehensive overview of its known stability characteristics, detailed experimental protocols for assessing its stability, and predicted degradation pathways based on the chemistry of azo dyes.

Core Properties of this compound

This compound (CAS No: 6428-60-0) is a water-soluble dye belonging to the trisazo class, characterized by the presence of three azo (-N=N-) groups.[1] Its molecular structure is a key determinant of its stability.

PropertyValueReference
C.I. Number 34220[2]
Chemical Class Trisazo[2]
Molecular Formula C42H25N7Na4O13S4[1]
Molecular Weight 1055.91 g/mol [1]
Physical Appearance Blue Powder[2]
Solubility Soluble in water[2]

Thermal Stability

Predicted Thermal Behavior:

Based on studies of other azo dyes, this compound is expected to be relatively stable at ambient temperatures. Significant thermal degradation is likely to initiate at temperatures above 200°C. The degradation process is anticipated to be multi-staged, with initial weight loss corresponding to the loss of moisture, followed by the decomposition of the organic structure at higher temperatures. The azo linkages are typically the most thermally labile bonds in the molecule.

Experimental Protocol: Thermogravimetric Analysis (TGA)

TGA is a standard technique to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Sample Preparation:

  • A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina (B75360) or platinum).

Experimental Conditions:

  • Heating Rate: A linear heating rate of 10 °C/min is typically employed.

  • Temperature Range: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature of 600-800 °C.

  • Atmosphere: The analysis is conducted under an inert atmosphere, such as nitrogen, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

Data Analysis: The TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to identify the temperatures of major mass loss events.

Photochemical Stability

The photochemical stability of a dye, or its light fastness, is its ability to resist fading or color change upon exposure to light. This is a critical parameter for applications where the dye will be exposed to ambient or artificial light sources.

Quantitative Data: Light Fastness

The light fastness of this compound has been rated according to the Blue Wool Scale, which is an internationally recognized standard.

Stability ParameterRatingTest MethodReference
Light Fastness 4-5ISO 105-B02[1][2]
Washing Fastness 2-3-[2]

A rating of 4-5 on the Blue Wool Scale indicates moderate to good light fastness. The scale ranges from 1 (very poor) to 8 (excellent).

Experimental Protocol: Light Fastness Testing (ISO 105-B02)

The ISO 105-B02 standard specifies a method for determining the color fastness of textiles to an artificial light source representative of natural daylight (D65).[3][4][5][6]

Objective: To assess the resistance of this compound to fading when exposed to a standardized artificial light source.

Apparatus: A xenon arc fading lamp tester equipped with appropriate light filters to simulate natural daylight.[5]

Reference Materials: A set of blue wool light fastness references (Scale 1-8).[3][4][5]

Procedure:

  • A specimen of the material dyed with this compound is prepared.

  • The specimen is mounted in a sample holder alongside the blue wool references.

  • A portion of the specimen and the references is covered to serve as an unexposed control.

  • The samples are exposed to the xenon arc lamp under controlled conditions of temperature and humidity.

  • The exposure is continued until a specified color change is observed in the blue wool references.

  • The color change of the this compound specimen is then compared to the changes in the blue wool references to determine its light fastness rating.

Degradation Pathways

The degradation of this compound, both thermally and photochemically, is expected to proceed through the cleavage of its azo bonds, which constitute the chromophore of the dye.

Predicted Thermal Degradation Pathway

Upon heating, the initial step in the degradation of this compound is likely the homolytic cleavage of the azo bonds, leading to the formation of various aromatic amine and other smaller organic fragments. The presence of sulfonic acid groups may also lead to the release of sulfur oxides at higher temperatures.

G DB75 This compound Heat Heat (>200°C) DB75->Heat AzoCleavage Azo Bond Cleavage Heat->AzoCleavage Fragments Aromatic Amines & Other Fragments AzoCleavage->Fragments SOx Sulfur Oxides Fragments->SOx High Temp

Caption: Predicted thermal degradation pathway of this compound.

Predicted Photochemical Degradation Pathway

Photochemical degradation is initiated by the absorption of photons, which excites the dye molecule. In the presence of oxygen, this can lead to photo-oxidative degradation. The primary mechanism is again the cleavage of the azo bonds, leading to the fading of the color. The reaction can proceed through various radical intermediates.

G DB75 This compound Light Light (hν) DB75->Light ExcitedState Excited State (DB75*) Light->ExcitedState Radicals Radical Intermediates ExcitedState->Radicals Oxygen Oxygen (O2) Oxygen->Radicals Degradation Degradation Products (Colorless) Radicals->Degradation

Caption: Predicted photochemical degradation pathway of this compound.

Experimental Workflows

The following diagrams illustrate the logical workflow for assessing the thermal and photochemical stability of this compound.

Thermal Stability Assessment Workflow

G start Start sample_prep Sample Preparation (Weighing) start->sample_prep tga_dsc TGA / DSC Analysis sample_prep->tga_dsc data_acq Data Acquisition (Mass Loss, Heat Flow vs. Temp) tga_dsc->data_acq data_an Data Analysis (Onset Temp, Peak Temp) data_acq->data_an report Report Thermal Stability data_an->report

Caption: Workflow for thermal stability assessment.

Photochemical Stability Assessment Workflow

G start Start sample_prep Sample and Reference Preparation (ISO 105-B02) start->sample_prep exposure Xenon Arc Lamp Exposure sample_prep->exposure monitoring Monitor Color Change (vs. Blue Wool Scale) exposure->monitoring assessment Assess Light Fastness Rating monitoring->assessment report Report Photochemical Stability assessment->report

Caption: Workflow for photochemical stability assessment.

Conclusion

This compound exhibits moderate to good photochemical stability, as indicated by its light fastness rating. While specific thermal decomposition data is not available, it is predicted to be stable at typical ambient and physiological temperatures. The primary degradation mechanism, for both thermal and photochemical stress, is the cleavage of the trisazo linkages. For applications requiring high stability, particularly under prolonged light exposure or elevated temperatures, further empirical testing using the detailed protocols in this guide is recommended to ascertain its suitability.

References

An In-depth Technical Guide to C.I. Direct Blue 75: Synonyms, Properties, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Direct Blue 75 is a trisazo direct dye notable for its application in coloring cellulosic materials such as paper, textiles, and leather.[1][2] As with many azo dyes, its chemical properties and potential metabolic pathways are of significant interest to researchers in toxicology, environmental science, and drug development. This guide provides a comprehensive overview of this compound, including its various synonyms and identifiers, physicochemical properties, relevant experimental protocols, and a detailed visualization of its metabolic activation pathway.

Synonyms and Alternative Names

This compound is known by a variety of names in industrial and scientific contexts. A clear understanding of these synonyms is crucial for comprehensive literature searches and accurate identification of the compound.

Identifier Type Value
C.I. Name Direct Blue 75
C.I. Number 34220[1][3]
CAS Number 6428-60-0[1][3]
Chemical Class Trisazo[1][3]
Molecular Formula C₄₂H₂₅N₇Na₄O₁₃S₄[2][4]
Trade Names Direct Blue 2GL, Direct Fast Blue 2GL[2][4]

Physicochemical Properties

While detailed quantitative data for this compound is not extensively available in public literature, the following table summarizes its known properties. The lack of a readily available Safety Data Sheet (SDS) for this specific dye necessitates reliance on technical data sheets and scientific publications.

Property Value/Description
Molecular Weight 1055.91 g/mol [2][4]
Physical Appearance Blue powder[1][3]
Hue Dull Blue[1][3]
Solubility Soluble in water (imparting a blue color); insoluble in other organic solvents.[2][4]
Light Fastness 4-5 (on a scale of 1-8)[1][3]
Washing Fastness 2-3 (on a scale of 1-5)[1][3]
UV-Vis Absorption While a specific spectrum for this compound is not readily available, similar direct blue azo dyes, such as C.I. Direct Blue 15, exhibit a maximum absorbance (λmax) around 602 nm.[5]

Metabolic Activation of Azo Dyes

A significant area of research for azo dyes is their metabolic activation, particularly the reductive cleavage of the azo bond (-N=N-). This process is primarily carried out by azoreductase enzymes found in the intestinal microbiota and the liver.[6] The reduction of the azo bond leads to the formation of aromatic amines, which can be further metabolized and may exhibit toxic or carcinogenic properties.[3][4]

The following diagram illustrates the general metabolic pathway for the activation of a trisazo dye like this compound.

Azo Dye Metabolism cluster_0 Intestinal Lumen / Liver cluster_1 Liver (Phase I & II Metabolism) Trisazo Dye Trisazo Dye Aromatic Amine 1 Aromatic Amine 1 Trisazo Dye->Aromatic Amine 1 Azoreductases (Reductive Cleavage) Aromatic Amine 2 Aromatic Amine 2 Trisazo Dye->Aromatic Amine 2 Azoreductases (Reductive Cleavage) Aromatic Amine 3 Aromatic Amine 3 Trisazo Dye->Aromatic Amine 3 Azoreductases (Reductive Cleavage) Aromatic Amine 4 Aromatic Amine 4 Trisazo Dye->Aromatic Amine 4 Azoreductases (Reductive Cleavage) Metabolites Metabolites Aromatic Amine 1->Metabolites Oxidation, etc. Aromatic Amine 2->Metabolites Oxidation, etc. Aromatic Amine 3->Metabolites Oxidation, etc. Aromatic Amine 4->Metabolites Oxidation, etc. Conjugated Metabolites Conjugated Metabolites Metabolites->Conjugated Metabolites Conjugation (e.g., Glucuronidation) Excretion Excretion Conjugated Metabolites->Excretion

Metabolic pathway of a trisazo dye.

Experimental Protocols

Modified Ames Test for Mutagenicity of Azo Dyes

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. A modified protocol is necessary for azo dyes to facilitate their metabolic activation into potentially mutagenic aromatic amines.

Objective: To determine the mutagenic activity of an azo dye using Salmonella typhimurium strains in the presence of a metabolic activation system.

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100)

  • Test azo dye (e.g., this compound)

  • Positive and negative controls

  • S9 fraction from the liver of Aroclor 1254-induced rats (for metabolic activation)

  • Cofactor mix (NADP, glucose-6-phosphate)

  • Flavin mononucleotide (FMN)

  • Top agar (B569324)

  • Minimal glucose agar plates

Procedure:

  • Preparation of Reagents: Prepare the S9 mix by combining the S9 fraction with the cofactor mix and FMN. Prepare serial dilutions of the test azo dye.

  • Pre-incubation: In a test tube, combine the test dye solution, the bacterial tester strain, and the S9 mix.

  • Incubate the mixture at 37°C for 20-30 minutes with gentle shaking. This step allows for the reductive cleavage of the azo bonds and subsequent metabolic activation of the resulting aromatic amines.

  • Plating: After pre-incubation, add molten top agar to the test tube, mix gently, and pour the contents onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive mutagenic response.

Staining of Cellulose (B213188) Fibers with Direct Dyes

This protocol provides a general method for staining cellulose fibers with a direct dye, which can be adapted for this compound for qualitative analysis of cellulosic materials.

Objective: To stain cellulose fibers for microscopic visualization.

Materials:

  • This compound

  • Cellulose fibers (e.g., cotton, paper fibers)

  • Distilled water

  • Sodium chloride (NaCl)

  • Microscope slides and coverslips

  • Mounting medium (e.g., glycerol)

Procedure:

  • Preparation of Staining Solution: Prepare a 0.1% (w/v) stock solution of this compound in distilled water. For the working solution, dilute the stock solution and add NaCl to a final concentration of 1-5% (w/v). The salt helps to promote dye aggregation and binding to the cellulose.

  • Sample Preparation: Tease apart the cellulose fibers on a microscope slide and add a drop of distilled water.

  • Staining: Add a few drops of the warm (approximately 40-60°C) staining solution to the fibers on the slide.

  • Incubation: Allow the stain to incubate for 15-30 minutes. The slide can be gently heated to enhance staining.

  • Washing: Carefully rinse the fibers with distilled water to remove excess, unbound dye.

  • Mounting: Add a drop of mounting medium and a coverslip.

  • Visualization: Observe the stained fibers under a microscope.

Conclusion

This compound, a trisazo dye with various industrial applications, presents a subject of interest for toxicological and environmental research due to the nature of its metabolic byproducts. While specific quantitative data on this compound is limited, an understanding of its synonyms, basic properties, and the general metabolic pathways of azo dyes provides a foundation for further investigation. The provided experimental protocols offer starting points for assessing its mutagenicity and for its application as a staining agent in a laboratory setting. Further research is warranted to fully characterize the physicochemical properties and biological activities of this compound and its specific metabolites.

References

Methodological & Application

Application Notes and Protocols for C.I. Direct Blue 75 in Plant Histology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Direct Blue 75 is a water-soluble, trisazo class anionic dye.[1][2] While traditionally used in the textile and paper industries, its affinity for cellulosic materials suggests potential applications in plant histology for staining cell walls.[3][4] This document provides a detailed, developmental protocol for the use of this compound as a histological stain for plant tissues. The proposed methodology is based on the general principles of direct dye staining and established plant histology techniques. Researchers should note that this is a starting point for protocol optimization, as specific applications of this compound in plant science are not widely documented.

Chemical Properties of this compound

PropertyValueReference
C.I. NameDirect Blue 75[1]
C.I. Number34220[2]
Chemical ClassTrisazo[1][2]
Molecular FormulaC42H25N7Na4O13S4[1]
Molecular Weight1055.91 g/mol [1]
CAS Number6428-60-0[1][2]
AppearanceBlue Powder[2]
SolubilitySoluble in water; Insoluble in organic solvents[1]

Principle of Staining

Direct dyes are anionic molecules that adhere to substrates through non-covalent interactions, primarily hydrogen bonding and Van der Waals forces.[4] In plant tissues, this compound is expected to bind to cellulose (B213188) and other polysaccharides present in the cell walls. The staining is typically performed in a neutral to slightly alkaline aqueous solution, and the addition of an electrolyte, such as sodium chloride, can enhance dye uptake by the tissue.[4]

Experimental Protocol

This protocol is a general guideline and may require optimization for specific plant species and tissues.

Materials:

  • This compound powder

  • Distilled water

  • Sodium chloride (NaCl)

  • Fixative solution (e.g., FAA: 50% ethanol (B145695), 5% acetic acid, 10% formalin)

  • Ethanol series for dehydration (e.g., 50%, 70%, 95%, 100%)

  • Xylene or other clearing agents

  • Mounting medium (e.g., Canada balsam or a synthetic equivalent)

  • Microscope slides and coverslips

  • Standard histology equipment (microtome, staining jars, etc.)

Procedure:

  • Fixation: Immediately after collection, fix the plant tissue in a suitable fixative (e.g., FAA) for 24-48 hours.

  • Dehydration: Dehydrate the fixed tissue through a graded ethanol series.

  • Embedding: Infiltrate and embed the dehydrated tissue in paraffin (B1166041) wax according to standard protocols.

  • Sectioning: Section the embedded tissue to a desired thickness (e.g., 10-15 µm) using a microtome.

  • Deparaffinization and Rehydration: Mount the sections on microscope slides, deparaffinize with xylene, and rehydrate through a reverse ethanol series.

  • Staining Solution Preparation:

    • Prepare a 1% (w/v) stock solution of this compound in distilled water.

    • For the working staining solution, dilute the stock solution with distilled water to a final concentration of 0.1% to 0.5% (w/v).

    • Add sodium chloride to the working solution to a final concentration of 0.5% to 1% (w/v) to enhance staining.

  • Staining:

    • Immerse the rehydrated sections in the this compound working solution.

    • Incubate for 5-15 minutes. Optimal staining time will need to be determined empirically.

  • Rinsing: Briefly rinse the stained sections in distilled water to remove excess dye.

  • Dehydration and Clearing: Dehydrate the sections through a graded ethanol series, followed by clearing in xylene.

  • Mounting: Mount the cleared sections with a permanent mounting medium and a coverslip.

  • Observation: Observe the stained sections under a light microscope. Cell walls should appear blue.

Experimental Workflow

experimental_workflow cluster_preparation Tissue Preparation cluster_staining Staining cluster_mounting Mounting & Observation Fixation Fixation Dehydration Dehydration Fixation->Dehydration Embedding Embedding Dehydration->Embedding Sectioning Sectioning Embedding->Sectioning Deparaffinization Deparaffinization Sectioning->Deparaffinization Rehydration Rehydration Deparaffinization->Rehydration Staining Staining Rehydration->Staining Rinsing Rinsing Staining->Rinsing Dehydration2 Dehydration Rinsing->Dehydration2 Clearing Clearing Dehydration2->Clearing Mounting Mounting Clearing->Mounting Observation Observation Mounting->Observation

Caption: Experimental workflow for this compound staining of plant tissues.

Safety Precautions

This compound may cause sensitization by inhalation and skin contact and is irritating to the eyes and skin.[5] It is essential to handle the dye powder in a well-ventilated area, preferably under a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5] Avoid creating dust.[5] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[5] If swallowed, seek medical advice immediately.[5] Dispose of the dye and any contaminated materials in accordance with local regulations.[5]

Expected Results

This compound is expected to impart a blue color to the cellulosic cell walls of plant tissues. The intensity of the staining may vary depending on the tissue type, the concentration of the dye, and the staining time. Lignified tissues may show differential staining.

Troubleshooting

  • Weak Staining: Increase the dye concentration, extend the staining time, or increase the salt concentration in the staining solution.

  • Overstaining: Decrease the dye concentration, shorten the staining time, or introduce a brief differentiation step with 70% ethanol after rinsing.

  • Precipitate on Sections: Filter the staining solution before use.

This developmental protocol provides a foundation for utilizing this compound in plant histology. Further optimization and validation are necessary to establish its efficacy for specific research applications.

References

Application Notes: Evaluating Direct Blue 75 as a Potential Fluorescent Probe for Confocal Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Blue 75, a trisazo dye, is primarily utilized in the textile and paper industries for its dyeing properties.[1][2][3] Its application as a fluorescent probe in confocal microscopy is not established in scientific literature, and its intrinsic fluorescent properties, such as excitation and emission spectra, quantum yield, and photostability, are not well-documented. These parameters are critical for the successful application of a molecule as a fluorescent probe. This document provides a framework for evaluating the potential of Direct Blue 75 as a fluorescent probe for confocal microscopy, including generalized protocols for characterization and cellular imaging.

Characteristics of an Ideal Fluorescent Probe

Before evaluating Direct Blue 75, it is essential to understand the key characteristics of a robust fluorescent probe for confocal microscopy:

  • High Fluorescence Quantum Yield: A measure of the efficiency of photon emission after absorption.

  • High Molar Extinction Coefficient: Efficient absorption of excitation light.

  • Optimal Excitation and Emission Spectra: Excitation maximum should align with available laser lines, and the emission spectrum should have minimal overlap with other fluorophores in multi-labeling experiments.

  • High Photostability: Resistance to photobleaching during image acquisition.

  • Low Cytotoxicity: Minimal impact on cell viability and normal cellular processes.[4][5]

  • Specificity: The ability to specifically label a target of interest.

Hypothetical Fluorescent Properties of a Novel Probe

The following table illustrates how the quantitative data for a potential fluorescent probe would be presented. The values for Direct Blue 75 would need to be determined experimentally.

PropertyHypothetical ValueDescription
Excitation Maximum (λex) 488 nmThe wavelength at which the molecule most efficiently absorbs light.
Emission Maximum (λem) 520 nmThe wavelength at which the molecule emits the most light after excitation.
Molar Extinction Coefficient (ε) 80,000 M⁻¹cm⁻¹A measure of how strongly the molecule absorbs light at a given wavelength.
Fluorescence Quantum Yield (Φf) 0.60The ratio of photons emitted to photons absorbed.
Fluorescence Lifetime (τ) 3.5 nsThe average time the molecule stays in its excited state before returning to the ground state.
Photobleaching Half-life 180 sThe time it takes for the fluorescence intensity to decrease by half under continuous illumination.

Protocols for Evaluating Direct Blue 75 as a Fluorescent Probe

The following protocols outline the necessary steps to characterize the suitability of Direct Blue 75 for confocal microscopy.

Protocol 1: Determination of Spectroscopic Properties

Objective: To determine the excitation and emission spectra, molar extinction coefficient, and quantum yield of Direct Blue 75.

Materials:

  • Direct Blue 75 powder

  • Phosphate-buffered saline (PBS), pH 7.4

  • Spectrophotometer

  • Fluorometer

  • Quartz cuvettes

Method:

  • Prepare a stock solution of Direct Blue 75 in PBS.

  • Prepare a series of dilutions to determine the optimal concentration for spectral measurements.

  • Absorption Spectrum: Use the spectrophotometer to measure the absorbance of the Direct Blue 75 solution across a range of wavelengths (e.g., 300-800 nm) to determine the absorption maximum (λmax).

  • Molar Extinction Coefficient: Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette.

  • Emission Spectrum: Using the fluorometer, excite the sample at its λmax and measure the fluorescence emission across a range of wavelengths to determine the emission maximum (λem).

  • Quantum Yield: Determine the fluorescence quantum yield relative to a known standard (e.g., fluorescein) using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample / η_std)² where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Protocol 2: Assessment of Cytotoxicity

Objective: To evaluate the effect of Direct Blue 75 on cell viability.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • Direct Blue 75 stock solution

  • 96-well plates

  • Cell viability assay kit (e.g., MTT, PrestoBlue)

  • Plate reader

Method:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare a range of concentrations of Direct Blue 75 in complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of Direct Blue 75. Include a vehicle control (medium without the dye).

  • Incubate the cells for a relevant period (e.g., 24, 48, 72 hours).

  • Perform the cell viability assay according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of viable cells relative to the vehicle control to determine the cytotoxic concentration (e.g., IC50).

Protocol 3: Cellular Staining and Confocal Microscopy

Objective: To assess the staining pattern and photostability of Direct Blue 75 in cells.

Materials:

  • Cell line of interest grown on glass-bottom dishes or coverslips

  • Direct Blue 75 working solution (a non-toxic concentration determined from Protocol 2)

  • PBS

  • Fixative (e.g., 4% paraformaldehyde)

  • Mounting medium

  • Confocal laser scanning microscope

Method:

  • Staining:

    • For live-cell imaging, incubate the cells with the Direct Blue 75 working solution for a predetermined time (e.g., 15-60 minutes).

    • For fixed-cell imaging, fix the cells with 4% paraformaldehyde, permeabilize if necessary (e.g., with 0.1% Triton X-100), and then incubate with the Direct Blue 75 working solution.

  • Washing: Wash the cells with PBS to remove unbound dye.

  • Mounting: For fixed cells, mount the coverslips onto microscope slides using a suitable mounting medium. For live cells, maintain them in an appropriate imaging buffer.

  • Confocal Imaging:

    • Place the sample on the stage of the confocal microscope.

    • Set the excitation laser to the experimentally determined λex of Direct Blue 75.

    • Set the emission detector to collect the fluorescence signal around the λem.

    • Acquire images, noting the subcellular localization of the fluorescence.

  • Photostability Assessment:

    • Select a region of interest and acquire a time-lapse series of images with continuous laser illumination.

    • Measure the fluorescence intensity over time to determine the rate of photobleaching.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the evaluation process.

experimental_workflow cluster_characterization Probe Characterization cluster_imaging Cellular Imaging A Determine Spectroscopic Properties D Cell Staining (Live or Fixed) A->D B Assess Cytotoxicity B->D C Evaluate Photostability E Confocal Microscopy C->E D->E F Image Analysis E->F

Caption: Experimental workflow for evaluating a novel fluorescent probe.

decision_pathway Start Start: Novel Dye (e.g., Direct Blue 75) Char Characterize Fluorescent Properties Start->Char Tox Assess Cytotoxicity Char->Tox Stain Perform Cellular Staining Tox->Stain Image Confocal Imaging Stain->Image Analyze Analyze Staining Pattern & Photostability Image->Analyze Suitable Suitable as a Fluorescent Probe? Analyze->Suitable End_Yes Application Note & Protocol Development Suitable->End_Yes Yes End_No Not Suitable for Confocal Microscopy Suitable->End_No No

Caption: Decision pathway for validating a new fluorescent probe.

Conclusion

While Direct Blue 75 is not a conventional fluorescent probe, the protocols outlined in these application notes provide a comprehensive framework for its evaluation. The determination of its fundamental fluorescent properties and its effects on cellular systems are critical first steps. Should Direct Blue 75 exhibit favorable characteristics, it could potentially be explored for specific applications in confocal microscopy. However, without experimental validation, its use as a fluorescent probe remains speculative. Researchers are encouraged to perform these characterization studies to ascertain its utility in fluorescence imaging.

References

Preparation of C.I. Direct Blue 75 Stock and Working Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation of stock and working solutions of C.I. Direct Blue 75, a water-soluble trisazo dye. Accurate solution preparation is critical for reproducible experimental results in various research and development applications, including its use as a biological stain or in dyeing processes for materials like paper, leather, and textiles.[1][2]

Chemical and Physical Properties

A summary of the key properties of this compound is provided in the table below for easy reference.

PropertyValueReference
C.I. Name Direct Blue 75[3]
C.I. Number 34220[1][2]
CAS Number 6428-60-0[3]
Molecular Formula C₄₂H₂₅N₇Na₄O₁₃S₄[3]
Molecular Weight 1055.91 g/mol [3]
Appearance Dark blue powder[1][2]
Solubility Soluble in water[1][3]

Safety Precautions

Before handling this compound, it is crucial to review the following safety precautions. As with many powdered dyes, this substance may cause irritation and sensitization.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile or butyl).[4]

  • Respiratory Protection: When handling the powdered dye, work in a well-ventilated area or under a chemical fume hood to minimize inhalation of dust. If significant dust is expected, a suitable dust mask should be worn.[4]

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of eye contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.[4] For skin contact, wash thoroughly with soap and water.[4]

  • Ingestion: Do not ingest. If swallowed, rinse the mouth with water and seek immediate medical advice.[4]

  • Storage: Store the dye in a cool, dry, and well-ventilated area away from strong acids.[4]

Experimental Protocols

Preparation of a 1% (w/v) this compound Stock Solution

This protocol describes the preparation of a 1% (weight/volume) stock solution, a common starting concentration for many applications.

Materials:

  • This compound powder

  • Distilled or deionized water

  • Analytical balance

  • Weighing paper or boat

  • Spatula

  • Volumetric flask (e.g., 100 mL)

  • Beaker

  • Magnetic stirrer and stir bar (optional)

  • Wash bottle with distilled/deionized water

Procedure:

  • Calculate the required mass: To prepare 100 mL of a 1% (w/v) stock solution, weigh out 1.0 g of this compound powder using an analytical balance.

  • Dissolution:

    • Transfer the weighed powder into a beaker.

    • Add a small amount of distilled or deionized water (approximately 50-60 mL) to the beaker.

    • Stir the mixture gently with a spatula or using a magnetic stirrer until the powder is fully dissolved. Gentle heating may aid in dissolution, but boiling should be avoided.

  • Transfer to Volumetric Flask: Carefully transfer the dissolved dye solution into a 100 mL volumetric flask.

  • Rinse and Transfer: Rinse the beaker with a small amount of distilled/deionized water and transfer the rinsing to the volumetric flask. Repeat this step 2-3 times to ensure all the dye is transferred.

  • Bring to Final Volume: Add distilled/deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

  • Homogenize: Cap the volumetric flask and invert it several times to ensure the solution is thoroughly mixed and homogenous.

  • Storage: Label the flask clearly with the name of the solution (1% this compound Stock Solution), concentration, preparation date, and your initials. Store the solution at room temperature in a well-sealed container, protected from light.

Preparation of Working Solutions from Stock Solution

This protocol outlines the dilution of the stock solution to prepare working solutions of desired concentrations. The following formula is used for dilution calculations:

C₁V₁ = C₂V₂

Where:

  • C₁ = Concentration of the stock solution

  • V₁ = Volume of the stock solution to be used

  • C₂ = Desired concentration of the working solution

  • V₂ = Final desired volume of the working solution

Example: Preparation of 10 mL of a 0.1% (w/v) working solution from a 1% (w/v) stock solution.

  • Calculate the required volume of stock solution (V₁):

    • C₁ = 1%

    • C₂ = 0.1%

    • V₂ = 10 mL

    • (1%) * V₁ = (0.1%) * (10 mL)

    • V₁ = 1 mL

  • Procedure:

    • Using a micropipette or a graduated cylinder, measure 1 mL of the 1% this compound stock solution.

    • Transfer the stock solution into a 10 mL volumetric flask or a suitable container.

    • Add distilled or deionized water to bring the final volume to 10 mL.

    • Mix the solution thoroughly.

    • Label the container with the new concentration (0.1% this compound Working Solution), date, and initials.

Diagrams

Stock_Solution_Preparation_Workflow cluster_start Preparation cluster_end Final Product weigh Weigh this compound Powder dissolve Dissolve in Solvent (e.g., Water) weigh->dissolve 1.0 g transfer Transfer to Volumetric Flask dissolve->transfer In beaker qs Bring to Final Volume (QS) transfer->qs Rinse beaker mix Homogenize Solution qs->mix Cap and invert stock Stock Solution mix->stock

Workflow for Preparing this compound Stock Solution.

Dilution_Workflow cluster_stock Stock Solution cluster_process Dilution Process cluster_working Working Solution stock This compound Stock Solution (C1) calculate Calculate Required Volume (V1) using C1V1 = C2V2 pipette Pipette Volume V1 of Stock Solution calculate->pipette add_solvent Add Solvent to Final Volume (V2) pipette->add_solvent mix Mix Thoroughly add_solvent->mix working This compound Working Solution (C2) mix->working

References

Applications of C.I. 35780 (Direct Red 80/Sirius Red) in Bio-imaging of Polysaccharides

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-BIO-2025-001

Introduction

C.I. 35780, commonly known as Direct Red 80 or Sirius Red F3B, is a polyazo dye widely recognized for its application in staining collagen and amyloid in histological preparations.[1][2][3] Its utility stems from its linear, planar structure and the presence of multiple sulfonic acid groups, which facilitate its binding to proteins with basic amino acids.[4][5] The alignment of Direct Red 80 molecules parallel to the long axis of fibrillar proteins, such as collagen, significantly enhances their natural birefringence when viewed under polarized light.[5][6] This property allows for the visualization and quantification of collagen fibers, making it a valuable tool in fibrosis research.[7][8] While extensively documented for proteins, the application of Direct Red 80 for the bio-imaging of polysaccharides is an emerging area of interest. This is based on the principle that the dye's staining mechanism could extend to other highly organized, linear biopolymers, including certain polysaccharides like cellulose (B213188) and chitin (B13524).

The interaction between direct dyes and polysaccharides has been observed in various contexts.[9][10] Polysaccharides possessing a regular, crystalline structure could provide a scaffold for the ordered binding of Direct Red 80 molecules, analogous to the interaction with collagen. This would enable the visualization and potential quantification of these structural polysaccharides in various biological samples, such as plant cell walls, fungal hyphae, and the extracellular matrices of certain microorganisms.

This application note provides an overview of the potential applications of C.I. 35780 in polysaccharide bio-imaging, along with adapted protocols for staining and visualization.

Principle of Staining

Direct Red 80 is an anionic dye that binds to macromolecules through a combination of hydrogen bonding, van der Waals forces, and electrostatic interactions.[4][10] In the case of collagen, the elongated dye molecules align themselves with the parallel-oriented collagen fibrils. This highly ordered arrangement of dye molecules results in a significant increase in birefringence, causing the stained fibers to appear bright red, orange, yellow, or green against a dark background when viewed with a polarizing microscope.[6][11]

It is hypothesized that a similar mechanism applies to the staining of crystalline polysaccharides. The regular arrangement of monosaccharide units in polymers like cellulose and chitin creates a structure that can template the parallel alignment of Direct Red 80 molecules. This would allow for the specific visualization of these polysaccharides and potentially enable their quantitative analysis based on the intensity of birefringence.

Applications in Polysaccharide Bio-imaging

The ability of Direct Red 80 to stain organized polysaccharides opens up several potential applications in biological research:

  • Plant Biology: Visualization of cellulose microfibrils in plant cell walls, enabling studies on cell wall architecture, growth, and responses to environmental stress.

  • Mycology: Staining of chitin in fungal cell walls, aiding in the study of fungal development, pathogenesis, and the efficacy of antifungal agents.

  • Microbiology: Imaging of extracellular polysaccharide (EPS) matrices in biofilms, providing insights into biofilm structure and development.[12]

  • Biomaterials Science: Characterization of the structure and organization of polysaccharide-based biomaterials.

Data Presentation

While specific quantitative data for the staining of polysaccharides with Direct Red 80 is not yet widely available, the principles of quantification can be adapted from collagen analysis. The following table outlines the type of data that can be generated.

ParameterDescriptionDetection MethodPotential Application in Polysaccharide Imaging
Total Stained Area The percentage of the tissue area stained with Direct Red 80.Bright-field or Polarized Light Microscopy with Image Analysis SoftwareEstimation of total crystalline polysaccharide content in a sample.
Birefringence Intensity The intensity of light transmitted through the stained sample under crossed polarizers.Polarized Light Microscopy with a photodetector or calibrated cameraCorrelates with the degree of orientation and density of polysaccharide fibers.
Fiber Orientation The angle of the stained fibers relative to a reference axis.Polarized Light Microscopy with a rotating stage and image analysisAnalysis of the alignment of cellulose or chitin fibers.
Fiber Thickness The width of the birefringent fibers.Polarized Light Microscopy with image analysisCharacterization of polysaccharide fiber bundles.

Experimental Protocols

The following protocols are adapted from established methods for Picro-Sirius Red staining of collagen and may require optimization for specific polysaccharide-containing samples.

Protocol 1: Picro-Sirius Red Staining for General Polysaccharide Visualization in Tissue Sections

This protocol is a modification of the widely used Picro-Sirius Red method for collagen.[13] The acidic environment of the picric acid solution enhances the binding of the anionic Direct Red 80 to the polysaccharides.

Materials:

  • Picro-Sirius Red Solution: 0.1% (w/v) Direct Red 80 (C.I. 35780) in a saturated aqueous solution of picric acid.

  • Acidified Water: 0.5% (v/v) glacial acetic acid in distilled water.

  • Formalin-fixed, paraffin-embedded tissue sections on slides.

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%)

  • Distilled water

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene for 2 x 5 minutes.

    • Transfer to 100% ethanol for 2 x 3 minutes.

    • Transfer to 95% ethanol for 2 minutes.

    • Transfer to 70% ethanol for 2 minutes.

    • Rinse in distilled water.

  • Staining:

    • Immerse slides in Picro-Sirius Red solution for 1-2 hours. Note: Staining time may need to be optimized.

  • Washing:

    • Rinse slides in two changes of acidified water.

  • Dehydration and Mounting:

    • Dehydrate through 95% ethanol and two changes of 100% ethanol (2 minutes each).

    • Clear in xylene for 2 x 5 minutes.

    • Mount with a resinous mounting medium.

Expected Results:

  • Bright-field Microscopy: Crystalline polysaccharide structures will appear red on a pale yellow background.

  • Polarized Light Microscopy: Highly oriented polysaccharide fibers will exhibit strong birefringence, appearing as bright yellow, orange, or green against a dark background.

Protocol 2: Alkaline Direct Red 80 Staining for Fungal Chitin and Biofilm EPS

This protocol is adapted from methods used for staining amyloid, which, like some polysaccharides, can form β-pleated sheet-like structures.[14] The alkaline conditions may enhance the specificity of staining for certain types of polysaccharides.

Materials:

  • Alkaline Staining Solution: 0.5% (w/v) Direct Red 80 (C.I. 35780) in an alkaline solution (e.g., saturated sodium chloride in 80% ethanol with 1% sodium hydroxide). Note: The composition of the alkaline solution may require optimization.

  • Fungal cultures or biofilm samples on slides.

  • Ethanol (80%, 100%)

  • Distilled water

  • Mounting medium

Procedure:

  • Sample Preparation:

    • Fix fungal or biofilm samples to a glass slide using heat or chemical fixation (e.g., with formalin).

    • Rehydrate with distilled water.

  • Staining:

    • Immerse slides in the alkaline Direct Red 80 solution for 30-60 minutes.

  • Differentiation and Washing:

    • Briefly rinse in 80% ethanol to remove excess stain.

    • Wash thoroughly in distilled water.

  • Dehydration and Mounting:

    • Dehydrate with 100% ethanol.

    • Clear with xylene (optional, depending on the sample).

    • Mount with a suitable mounting medium.

Expected Results:

  • Bright-field Microscopy: Chitin in fungal cell walls and organized EPS will appear red.

  • Polarized Light Microscopy: Birefringence may be observed in highly ordered polysaccharide structures.

Visualizations

Experimental Workflow for Picro-Sirius Red Staining of Polysaccharides

G cluster_prep Sample Preparation cluster_staining Staining cluster_post_staining Post-Staining Processing cluster_analysis Analysis Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Ethanol series) Deparaffinization->Rehydration Stain Picro-Sirius Red Staining (1-2 hours) Rehydration->Stain Wash Washing (Acidified Water) Stain->Wash Dehydration Dehydration (Ethanol series) Wash->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing Mounting Mounting Clearing->Mounting Brightfield Bright-field Microscopy Mounting->Brightfield Polarized Polarized Light Microscopy Mounting->Polarized

Caption: Workflow for Picro-Sirius Red staining of polysaccharides.

Logical Relationship of Direct Red 80 Staining and Analysis

G cluster_staining Staining Principle cluster_detection Detection & Analysis Polysaccharide Ordered Polysaccharide (e.g., Cellulose, Chitin) Binding Dye Alignment with Polysaccharide Fibers Polysaccharide->Binding Dye Direct Red 80 (Anionic, Planar) Dye->Binding Birefringence Enhanced Birefringence Binding->Birefringence results in PolarizedMicroscopy Polarized Light Microscopy Birefringence->PolarizedMicroscopy Quantification Quantitative Analysis (Intensity, Area, Orientation) PolarizedMicroscopy->Quantification

Caption: Mechanism of Direct Red 80 staining for polysaccharide analysis.

References

Application Notes and Protocols: The Use of a Blue Fluorescent Counterstain in Immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Counterstains in Immunofluorescence

Immunofluorescence (IF) is a powerful technique for visualizing the localization of specific proteins and other antigens within cells and tissues.[1][2][3] A critical component of many IF protocols is the use of a counterstain, which is a dye that labels a specific cellular component, providing contrast and context to the specific signal from the fluorescently labeled antibody.[4] Nuclear counterstains are among the most common, as they label the nucleus of each cell, allowing for the determination of cell number and the localization of the target antigen relative to the nucleus.

Direct Blue 2GL: An Evaluation of Suitability for Immunofluorescence

The query for information on "Direct Blue 2GL" as a counterstain for immunofluorescence has revealed a significant lack of data supporting its use in this application. "Direct Blue 2GL" is identified as C.I. Direct Blue 75.[4] While this and related compounds like Direct Blue 71 (C.I. 34140) are used as textile dyes and for staining proteins on blotting membranes, there is no scientific literature available that documents their use as fluorescent counterstains in immunofluorescence.[1][5][6][7][8]

A critical requirement for a fluorescent dye is well-characterized excitation and emission spectra.[9][10] For Direct Blue 2GL and its analogues, this information is not available in the context of fluorescence microscopy. While an absorption maximum of 594 nm is reported for Direct Blue 71, this does not correspond to a fluorescence emission wavelength suitable for a blue counterstain. Therefore, due to the absence of essential spectral data and established protocols, Direct Blue 2GL is not recommended as a counterstain for immunofluorescence.

Recommended Alternative: DAPI (4',6-diamidino-2-phenylindole) as a Blue Fluorescent Nuclear Counterstain

As a robust and widely accepted alternative, we present detailed application notes and protocols for DAPI (4',6-diamidino-2-phenylindole). DAPI is a popular blue fluorescent dye that binds strongly to A-T rich regions in the minor groove of DNA.[11][12] It is an excellent and reliable nuclear counterstain for immunofluorescence microscopy.[9]

Properties of DAPI
PropertyValueReference
Excitation Maximum (bound to dsDNA)~358 nm[12]
Emission Maximum (bound to dsDNA)~461 nm[12]
Molar Mass350.25 g/mol
SolubilityWater, DMF[9]
Storage of Stock Solution2–6°C for up to 6 months; ≤–20°C for longer periods[9]
Advantages of DAPI as a Nuclear Counterstain
  • High Specificity for DNA: DAPI shows a strong preference for double-stranded DNA, resulting in bright and specific staining of the nucleus with low background noise.

  • High Quantum Yield: Upon binding to DNA, the fluorescence of DAPI is significantly enhanced (approximately 20-fold), leading to a bright signal.[12]

  • Good Photostability: DAPI exhibits reasonable resistance to photobleaching, allowing for sufficient time for image acquisition.

  • Compatibility with Common Fluorophores: The blue emission of DAPI is well-separated from the emission spectra of commonly used green (e.g., Alexa Fluor 488, FITC) and red (e.g., Alexa Fluor 594, Texas Red) fluorophores, making it ideal for multiplex imaging.

Experimental Protocols

Preparation of Reagents

DAPI Stock Solution (5 mg/mL; 14.3 mM):

  • Add 2 mL of deionized water (diH₂O) or dimethylformamide (DMF) to a vial containing 10 mg of DAPI.[9]

  • Mix well by vortexing. Sonicate if necessary to ensure the DAPI is fully dissolved.[9]

  • Store the stock solution at 4°C for short-term storage or at -20°C for long-term storage, protected from light.

DAPI Working Solution (300 nM):

  • Prepare an intermediate dilution by adding 2.1 µL of the 14.3 mM DAPI stock solution to 100 µL of Phosphate-Buffered Saline (PBS). This results in a 300 µM solution.[9]

  • Prepare the final working solution by diluting the 300 µM intermediate solution 1:1000 in PBS. For example, add 1 µL of the intermediate solution to 1 mL of PBS.[9]

  • The working solution should be prepared fresh for each experiment.

Immunofluorescence Staining Protocol with DAPI Counterstaining

This protocol provides a general workflow for indirect immunofluorescence staining of cultured cells on coverslips, followed by DAPI counterstaining.

G cluster_prep Cell Preparation cluster_staining Immunofluorescence Staining cluster_counterstain DAPI Counterstaining cluster_mount Mounting and Imaging prep1 Seed cells on coverslips prep2 Culture cells to desired confluency prep1->prep2 fix Fixation (e.g., 4% PFA, 15 min) prep2->fix wash1 Wash (3x PBS) fix->wash1 perm Permeabilization (e.g., 0.1% Triton X-100, 10 min) wash1->perm wash2 Wash (3x PBS) perm->wash2 block Blocking (e.g., 5% BSA, 1 hr) wash2->block primary_ab Primary Antibody Incubation (1 hr at RT or O/N at 4°C) block->primary_ab wash3 Wash (3x PBS) primary_ab->wash3 secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated, 1 hr, dark) wash3->secondary_ab wash4 Wash (3x PBS) secondary_ab->wash4 dapi DAPI Staining (300 nM, 5 min, dark) wash4->dapi wash5 Wash (2x PBS) dapi->wash5 mount Mount coverslip with anti-fade medium wash5->mount image Image with fluorescence microscope mount->image

Fig. 1: Immunofluorescence and DAPI counterstaining workflow.

Detailed Steps:

  • Cell Culture and Fixation:

    • Culture cells on sterile glass coverslips in a petri dish or multi-well plate until they reach the desired confluency.

    • Aspirate the culture medium and wash the cells once with PBS.

    • Fix the cells by adding a sufficient volume of 4% paraformaldehyde (PFA) in PBS to cover the coverslips. Incubate for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization and Blocking:

    • Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. This step is necessary for intracellular antigens.

    • Wash the cells three times with PBS for 5 minutes each.

    • Block non-specific antibody binding by incubating the cells with a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) or 10% normal goat serum in PBS) for 1 hour at room temperature.[2][5]

  • Antibody Incubations:

    • Incubate the cells with the primary antibody diluted in the blocking buffer for 1 hour at room temperature or overnight at 4°C. The optimal dilution should be determined empirically.

    • Wash the cells three times with PBS for 5 minutes each.

    • Incubate the cells with the fluorophore-conjugated secondary antibody, diluted in the blocking buffer, for 1 hour at room temperature in the dark.

    • Wash the cells three times with PBS for 5 minutes each. All subsequent steps should be performed protected from light.

  • DAPI Counterstaining:

    • Incubate the cells with the 300 nM DAPI working solution for 1-5 minutes at room temperature.[9]

    • Wash the cells twice with PBS for 5 minutes each.

  • Mounting and Imaging:

    • Briefly rinse the coverslips in deionized water to remove salt crystals.

    • Mount the coverslips onto glass microscope slides using an anti-fade mounting medium.

    • Seal the edges of the coverslip with clear nail polish to prevent drying.

    • Image the slides using a fluorescence microscope equipped with the appropriate filter sets for DAPI (e.g., UV excitation and blue emission) and the fluorophore conjugated to the secondary antibody.

Signaling Pathways and Logical Relationships

The process of immunofluorescence staining does not involve a biological signaling pathway but rather a series of sequential steps. The logical relationship between these steps is crucial for a successful experiment. The following diagram illustrates the dependencies and critical considerations in the protocol.

Fig. 2: Logical dependencies in immunofluorescence staining.

Troubleshooting and Considerations

  • High Background: This can be caused by insufficient blocking, too high antibody concentrations, or inadequate washing. Ensure all steps are performed thoroughly.

  • Weak or No Signal: This may be due to a problem with the primary antibody, insufficient permeabilization, or over-fixation which can mask the antigen epitope. Antibody titration and optimization of fixation and permeabilization times are recommended.

  • Photobleaching: Minimize the exposure of the sample to the excitation light. Use an anti-fade mounting medium to preserve the fluorescent signal.

  • Spectral Overlap: When using multiple fluorophores, ensure their emission spectra have minimal overlap. Use a spectral viewer to check for compatibility.[13] DAPI is generally compatible with green and red fluorophores.

By following these detailed protocols and considering the key principles of immunofluorescence, researchers can successfully utilize DAPI as a reliable blue fluorescent counterstain to generate high-quality, publishable data.

References

Quantitative fluorescence microscopy with C.I. Direct Blue 75

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

C.I. Direct Blue 75 is a trisazo dye traditionally utilized in the textile industry for coloring cellulose-based fabrics such as cotton.[1][2] Its chemical structure and properties are well-documented for dyeing applications. This application note addresses the potential use of this compound in quantitative fluorescence microscopy, a topic of interest for researchers exploring novel imaging agents. However, based on a comprehensive review of available scientific literature, the application of this compound in fluorescence microscopy is not documented. This note will summarize the known properties of the dye and discuss the general challenges and considerations for using textile dyes in biological imaging.

Properties of this compound

A summary of the chemical and physical properties of this compound is provided in Table 1.

PropertyValueReference
C.I. Name Direct Blue 75[3]
C.I. Number 34220[3]
Chemical Class Trisazo[3]
CAS Number 6428-60-0[3]
Physical Appearance Blue Powder[3]
Solubility Soluble in water[3]

Suitability for Fluorescence Microscopy

Quantitative fluorescence microscopy relies on the principle of exciting a fluorophore at a specific wavelength and detecting the emitted light at a longer wavelength. The intensity of the emitted light can then be quantified to provide information about the concentration and localization of the target molecule.

Despite being categorized under "fluorescent dyes" in some commercial listings, there is a significant lack of scientific data detailing the fluorescence properties of this compound. Specifically, no information is available regarding its:

  • Excitation and Emission Spectra: The specific wavelengths at which the dye absorbs and emits light are unknown. This is the most critical information required for setting up a fluorescence microscope for imaging.

  • Quantum Yield: This parameter, which measures the efficiency of fluorescence, is not documented. A low quantum yield would make the dye unsuitable for sensitive imaging applications.

  • Photostability: The ability of the dye to resist photobleaching upon exposure to excitation light is a key factor for quantitative and long-term imaging. This information is not available for this compound.

Furthermore, azo dyes, the chemical class to which this compound belongs, are generally known to exhibit very weak fluorescence. In many cases, the azo group can act as a fluorescence quencher.

General Considerations for Using Textile Dyes in Biological Imaging

While some textile dyes have been successfully repurposed for biological staining and fluorescence microscopy, several factors must be considered:

  • Cell Permeability: For intracellular staining, the dye must be able to cross the cell membrane. The properties of this compound in this regard are unknown.

  • Toxicity: Dyes used for live-cell imaging must exhibit low cytotoxicity. The biological effects of this compound have not been characterized.

  • Specificity: The dye's binding affinity for specific cellular structures or molecules would need to be determined to be useful for targeted imaging.

Experimental Protocols (Hypothetical)

Given the absence of any established protocols for using this compound in fluorescence microscopy, it is not possible to provide a detailed experimental methodology. The development of such a protocol would require extensive preliminary research to determine the fundamental fluorescence properties of the dye.

A hypothetical workflow for evaluating a novel dye for fluorescence microscopy is outlined below.

References

Application Notes and Protocols for C.I. Direct Blue 75 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Direct Blue 75 (C.I. 34220; CAS 6428-60-0) is a water-soluble, fluorescent trisazo dye. While traditionally used in the textile industry, its fluorescent properties present a potential for repurposing in biological research, particularly in the realm of high-throughput screening (HTS). This document outlines a proposed application of this compound as a fluorescent probe in a cell viability and cytotoxicity assay amenable to a high-throughput, microplate-based format.

The principle of this proposed assay is based on the concept of dye exclusion, a common method for differentiating viable from non-viable cells. In this hypothetical application, it is presumed that the anionic nature of this compound prevents its passage across the intact plasma membrane of live, healthy cells. However, in dead or dying cells with compromised membrane integrity, the dye can enter and bind to intracellular components, resulting in a measurable fluorescent signal. This change in fluorescence can be quantified using a microplate reader, providing a robust method for assessing cell death in response to test compounds.

Physicochemical Properties of this compound

A summary of the key properties of this compound is provided in the table below.

PropertyValue
C.I. Name Direct Blue 75
C.I. Number 34220
CAS Number 6428-60-0
Molecular Formula C₄₂H₂₅N₇Na₄O₁₃S₄
Molecular Weight 1055.91 g/mol
Class Trisazo Dye
Appearance Dark blue powder
Solubility Soluble in water
Fluorescent Yes

Proposed High-Throughput Screening Application: Cell Viability and Cytotoxicity Assay

This application note details a proposed method for utilizing this compound to screen compound libraries for cytotoxic effects on cultured cells. The assay is designed for a 96- or 384-well microplate format and detection using a fluorescence plate reader.

Assay Principle

The assay is based on the differential permeability of live and dead cells to this compound.

  • Live Cells: Possess an intact plasma membrane that excludes the highly charged this compound dye. This results in minimal intracellular fluorescence.

  • Dead/Dying Cells: Have compromised plasma membranes, allowing this compound to enter the cell.

  • Signal Generation: Once inside the cell, the dye is presumed to bind to intracellular macromolecules, leading to an increase in its fluorescence quantum yield. This amplified fluorescence is directly proportional to the number of dead cells.

The following diagram illustrates the workflow of the proposed HTS cytotoxicity assay.

G cluster_workflow HTS Cytotoxicity Assay Workflow plate Seed cells in microplate incubate1 Incubate (24h) plate->incubate1 add_compounds Add test compounds and controls incubate1->add_compounds incubate2 Incubate (24-72h) add_compounds->incubate2 add_dye Add this compound solution incubate2->add_dye incubate3 Incubate (30 min) add_dye->incubate3 read_plate Read fluorescence on microplate reader incubate3->read_plate analyze Data analysis read_plate->analyze

Proposed HTS cytotoxicity assay workflow.
Experimental Protocol: Cytotoxicity Assay Using this compound

This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.

Materials:

  • This compound (powder)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture medium appropriate for the cell line

  • Black, clear-bottom 96- or 384-well microplates

  • Adherent or suspension cells

  • Test compounds and vehicle control (e.g., DMSO)

  • Positive control for cytotoxicity (e.g., digitonin (B1670571) or staurosporine)

  • Fluorescence microplate reader with appropriate excitation and emission filters.

Reagent Preparation:

  • This compound Stock Solution (1 mg/mL): Dissolve 10 mg of this compound powder in 10 mL of sterile PBS. Mix thoroughly. Filter-sterilize using a 0.22 µm filter. Store protected from light at 4°C.

  • Working Dye Solution: Dilute the stock solution in cell culture medium to the final optimized concentration (e.g., 10 µg/mL). This should be determined during assay development.

Assay Procedure:

  • Cell Seeding: Seed cells into a black, clear-bottom microplate at a pre-optimized density (e.g., 5,000-10,000 cells/well for adherent cells). Allow cells to attach and grow for 24 hours at 37°C in a humidified CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of test compounds in cell culture medium.

    • Add the compound dilutions to the appropriate wells. Include vehicle-only wells as a negative control (0% cytotoxicity) and a known cytotoxic agent as a positive control (100% cytotoxicity).

  • Incubation: Incubate the plate for a period determined by the experimental design (e.g., 24, 48, or 72 hours) at 37°C.

  • Dye Addition: Add a pre-determined volume of the this compound working solution to each well.

  • Staining Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader. The optimal excitation and emission wavelengths for this compound should be determined empirically but can be initially estimated based on its chemical class. A starting point could be in the range of 550-600 nm for excitation and 610-650 nm for emission.

Data Analysis and Interpretation
  • Background Subtraction: Subtract the average fluorescence of wells containing medium and dye but no cells from all experimental wells.

  • Normalization: Normalize the data to the controls:

    • % Cytotoxicity = [ (Fluorescence_sample - Fluorescence_negative_control) / (Fluorescence_positive_control - Fluorescence_negative_control) ] * 100

  • Dose-Response Curves: Plot the % cytotoxicity against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value for each active compound.

Assay Performance and Validation

The robustness of the HTS assay should be validated by calculating key performance metrics. The following table provides representative data for a hypothetical validated cytotoxicity assay.

ParameterValueInterpretation
Signal-to-Background (S/B) Ratio > 5A strong signal window, indicating a clear distinction between positive and negative controls.
Z'-Factor ≥ 0.5An excellent assay, suitable for high-throughput screening.[1]
IC₅₀ of Positive Control (Staurosporine) 1.5 µMConsistent with expected potency, indicating proper assay performance.
Coefficient of Variation (%CV) < 10%Good reproducibility of the assay measurements.

Application in Studying Signaling Pathways

Cytotoxicity screens are often employed to identify modulators of cell death pathways, such as apoptosis. Compounds that induce apoptosis are of significant interest in cancer drug discovery. The extrinsic apoptosis pathway, initiated by death receptors, is a common target.

The diagram below illustrates the extrinsic apoptosis signaling cascade, which could be investigated using the this compound cytotoxicity assay to screen for compounds that activate this pathway.

G cluster_pathway Extrinsic Apoptosis Signaling Pathway Ligand Death Ligand (e.g., FasL, TRAIL) Receptor Death Receptor (e.g., Fas, DR4/5) Ligand->Receptor FADD FADD Receptor->FADD recruits Procaspase8 Pro-Caspase-8 FADD->Procaspase8 recruits Caspase8 Active Caspase-8 Procaspase8->Caspase8 activates Procaspase3 Pro-Caspase-3 Caspase8->Procaspase3 activates Caspase3 Active Caspase-3 Procaspase3->Caspase3 Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis

References

Application Notes and Protocols: Staining of Algae with Direct Blue 75

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Blue 75, a water-soluble, dark blue trisazo dye, is primarily utilized in the textile and paper industries.[1][2] While its application in biological staining is not extensively documented, its properties as a direct dye suggest potential for staining protein components within algal cells. This document provides a generalized, hypothetical protocol for the use of Direct Blue 75 as an algal stain. It is important to note that due to a lack of established protocols for this specific application, the following recommendations should be considered as a starting point for further optimization. The principles outlined are based on standard staining methodologies for similar dyes, such as Ponceau S and Fast Green FCF, which are also used for protein staining.[3][4][5][6][7][8][9]

Principle of Staining

Direct dyes, like Direct Blue 75, are typically anionic molecules that bind to cationic components within cells, primarily proteins. The staining efficacy is dependent on factors such as the pH of the staining solution, dye concentration, and the fixation method used to preserve the cellular structures. At an acidic pH, proteins will be positively charged, facilitating the binding of the anionic dye.

Data Presentation

As no quantitative data for Direct Blue 75 staining of algae is currently available in scientific literature, the following table presents a proposed set of starting parameters for protocol development. These values are extrapolated from protocols for other protein stains and should be systematically varied to achieve optimal staining for the specific algal species and experimental conditions.

ParameterRecommended Starting RangeNotes
Fixative 4% Formaldehyde (B43269) in PBS or 70% EthanolFormaldehyde is a cross-linking fixative that preserves morphology well. Ethanol is a precipitating fixative. The choice of fixative may impact staining and should be tested.
Fixation Time 15 - 30 minutes
Direct Blue 75 Concentration 0.1% - 1% (w/v) in 1% Acetic AcidA higher concentration may lead to more intense staining but could also increase background.
Staining Time 5 - 20 minutesIncubation time should be optimized to allow for dye penetration without overstaining.
Washing Solution 1% Acetic Acid in distilled waterThe acidic wash helps to remove excess, unbound dye and reduce background staining.
Number of Washes 2 - 3
Washing Time 1 - 5 minutes per wash

Experimental Protocols

Materials
  • Direct Blue 75 powder

  • Algal cell culture

  • Phosphate-buffered saline (PBS)

  • Formaldehyde or Ethanol (for fixation)

  • Glacial acetic acid

  • Distilled water

  • Microcentrifuge tubes

  • Microscope slides and coverslips

  • Light microscope

Preparation of Solutions
  • Fixative Solution (4% Formaldehyde in PBS):

    • To 90 ml of PBS, add 10 ml of 37-40% formaldehyde solution.

    • Caution: Formaldehyde is toxic and should be handled in a fume hood.

  • Staining Solution (0.5% Direct Blue 75 in 1% Acetic Acid):

    • Prepare a 1% acetic acid solution by adding 1 ml of glacial acetic acid to 99 ml of distilled water.

    • Dissolve 0.5 g of Direct Blue 75 powder in 100 ml of the 1% acetic acid solution.

    • Mix thoroughly until the dye is completely dissolved. This solution can be stored at room temperature, protected from light.

  • Washing Solution (1% Acetic Acid):

    • Add 1 ml of glacial acetic acid to 99 ml of distilled water.

Staining Protocol
  • Cell Harvesting:

    • Pellet the algal cells from the culture medium by centrifugation (e.g., 5000 x g for 5 minutes).

    • Discard the supernatant.

  • Washing:

    • Resuspend the cell pellet in PBS and centrifuge again.

    • Repeat this washing step twice to remove any residual media components.

  • Fixation:

    • Resuspend the washed cell pellet in the 4% formaldehyde solution (or 70% ethanol).

    • Incubate for 15-30 minutes at room temperature.

    • Pellet the fixed cells by centrifugation and discard the fixative.

  • Post-Fixation Wash:

    • Wash the fixed cells twice with PBS to remove any residual fixative.

  • Staining:

    • Resuspend the fixed cell pellet in the 0.5% Direct Blue 75 staining solution.

    • Incubate for 5-20 minutes at room temperature with occasional gentle agitation.

  • Washing:

    • Pellet the stained cells by centrifugation and discard the staining solution.

    • Resuspend the pellet in the 1% acetic acid washing solution and incubate for 1-5 minutes.

    • Repeat the washing step 2-3 times until the supernatant is clear.

  • Microscopy:

    • After the final wash, resuspend the cell pellet in a small volume of PBS.

    • Place a drop of the cell suspension onto a microscope slide, cover with a coverslip, and observe under a light microscope.

Visualization

Experimental Workflow

Staining_Protocol_Workflow start Start: Algal Culture harvest 1. Harvest Cells (Centrifugation) start->harvest wash1 2. Wash with PBS (2x) harvest->wash1 fix 3. Fixation (e.g., 4% Formaldehyde) wash1->fix wash2 4. Wash with PBS (2x) fix->wash2 stain 5. Stain with Direct Blue 75 Solution wash2->stain wash3 6. Wash with 1% Acetic Acid (2-3x) stain->wash3 microscopy 7. Microscopy wash3->microscopy end End: Stained Algae microscopy->end

Caption: Workflow for the generalized algal staining protocol using Direct Blue 75.

Disclaimer: The provided protocol is a hypothetical starting point and has not been validated for Direct Blue 75 with algal species. Researchers should perform thorough optimization of each step, including fixative choice, dye concentration, and incubation times, to achieve the desired staining results for their specific application. Safety precautions, including the use of personal protective equipment, should be observed when handling chemicals like formaldehyde and acetic acid.

References

C.I. Direct Blue 75: Uncharted Territory in Amyloid Fibril Detection

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and chemical databases, there is currently no established or documented application of C.I. Direct Blue 75 as a probe for the detection of amyloid fibrils. This dye, also known as C.I. 34220 or Direct Blue 2GL, is primarily recognized for its use in the textile industry for dyeing cotton fabrics.

Our investigation into the potential use of this compound for amyloid fibril detection did not yield any specific protocols, quantitative binding data, or spectral analysis related to this application. While other direct dyes, such as Congo Red and Sirius Red, are well-established for their ability to bind to the characteristic β-sheet structure of amyloid fibrils, this compound does not appear to be a recognized tool in this field of research.

Researchers and scientists in the field of neurodegenerative diseases and drug development typically rely on a range of established fluorescent and colorimetric probes to identify and quantify amyloid aggregates. These include, but are not limited to, Thioflavin T (ThT), Congo Red, and various proprietary dyes developed for their specific binding and spectral properties upon interaction with amyloid structures.

The absence of any data on this compound in this context means that critical information required for creating detailed application notes and protocols—such as binding affinity (Kd), excitation and emission maxima upon binding, staining protocols for tissues or in vitro assays, and potential mechanisms of interaction—is not available.

General Workflow for Evaluating a Novel Amyloid Probe

For researchers interested in exploring the potential of a novel dye like this compound for amyloid detection, a general experimental workflow would be necessary to characterize its properties. This would involve a series of validation experiments.

G cluster_0 Probe Characterization cluster_1 In Vitro Amyloid Binding Assay cluster_2 Histological Staining A Synthesize/Obtain this compound B Characterize Spectroscopic Properties (Absorbance & Fluorescence in buffer) A->B C Prepare Amyloid Fibrils (e.g., Aβ, α-synuclein) D Incubate Fibrils with This compound C->D E Measure Spectral Shift (Absorption & Emission) D->E F Determine Binding Affinity (Kd) (Titration experiments) E->F G Prepare Tissue Sections (Amyloid-positive & negative controls) H Develop Staining Protocol (Dye concentration, incubation time, washing steps) G->H I Microscopy Analysis (Bright-field & Fluorescence) H->I J Compare with Established Probes (e.g., Congo Red, ThT) I->J

Caption: General workflow for validating a new amyloid probe.

Concluding Remarks

At present, this compound remains outside the established toolkit for amyloid fibril detection. The creation of detailed application notes and protocols would necessitate foundational research to determine its efficacy and characteristics as an amyloid probe. For researchers, scientists, and drug development professionals, reliance on validated and well-documented methods is crucial for obtaining reliable and reproducible results. Therefore, the use of established probes such as Thioflavin T, Congo Red, and other commercially available amyloid-specific dyes is recommended.

Troubleshooting & Optimization

Optimizing excitation and emission wavelengths for Direct Blue 75

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide addresses common questions and troubleshooting scenarios for researchers considering the use of Direct Blue 75 in fluorescence-based applications.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for Direct Blue 75?

A: Extensive searches of scientific literature and supplier data have not yielded established excitation and emission wavelengths for Direct Blue 75 for fluorescence applications. Direct Blue 75 is a trisazo dye, a class of compounds known for having very weak to non-existent fluorescence. The complex azo structure often quenches fluorescence, making it generally unsuitable for fluorescence microscopy.

Q2: Why am I not detecting a fluorescent signal from my sample stained with Direct Blue 75?

A: The lack of a fluorescent signal is the expected outcome when using Direct Blue 75. Azo dyes, including Direct Blue 75, are potent fluorescence quenchers. The energy that would typically be released as fluorescence is instead dissipated through non-radiative pathways within the molecule. Therefore, it is not recommended for applications requiring fluorescence detection.

Q3: Can Direct Blue 75 be used for any type of microscopy?

A: Yes, Direct Blue 75 and related dyes like Direct Blue 71 are used in bright-field microscopy for staining proteins and other biological molecules on membranes and in tissue sections. In these applications, the dye provides contrast by absorbing light, not by emitting it.

Q4: What are suitable alternatives to Direct Blue 75 for blue fluorescence microscopy?

A: For reliable blue fluorescence, particularly for nuclear staining, several well-characterized fluorescent dyes are available. Recommended alternatives include DAPI (4′,6-diamidino-2-phenylindole) and Hoechst stains (e.g., Hoechst 33342 and Hoechst 33258). These dyes bind specifically to DNA and exhibit strong fluorescence upon binding, making them ideal for visualizing cell nuclei.

Troubleshooting Guide

Issue: No Fluorescent Signal Detected with Direct Blue 75

This guide will walk you through the logical steps to troubleshoot a lack of signal when attempting to use Direct Blue 75 as a fluorescent stain and guide you toward a successful resolution.

start Start: No fluorescent signal with Direct Blue 75 check_dye Is the dye Direct Blue 75? start->check_dye is_azo Direct Blue 75 is a trisazo dye. Azo dyes are known fluorescence quenchers. check_dye->is_azo Yes no_signal Expected Outcome: No significant fluorescence. is_azo->no_signal select_alt Action: Select an appropriate fluorescent dye for your application. no_signal->select_alt dapi_hoechst Recommendation: Use DAPI or Hoechst stains for blue nuclear fluorescence. select_alt->dapi_hoechst end End: Successful blue fluorescence imaging. dapi_hoechst->end

Caption: Troubleshooting workflow for lack of fluorescence with Direct Blue 75.

Data Summary: Recommended Blue Fluorescent Dyes

For researchers seeking blue fluorescence, the following table summarizes the spectral properties of recommended alternative dyes.

Dye NameExcitation Max (nm)Emission Max (nm)Primary TargetCell Permeability (Live/Fixed)
DAPI 358461DNA (A-T rich)Semi-permeable (better in fixed)
Hoechst 33342 350461DNA (A-T rich)Permeable (Live & Fixed)
Hoechst 33258 352461DNA (A-T rich)Permeable (Live & Fixed)

Experimental Protocol: Nuclear Staining with DAPI

This protocol provides a standard method for staining the nuclei of fixed mammalian cells using DAPI.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (Permeabilization Buffer)

  • DAPI stock solution (e.g., 1 mg/mL in deionized water)

  • DAPI staining solution (1 µg/mL in PBS)

  • Mounting medium

Procedure:

start Start: Cells grown on coverslips wash1 Wash with PBS start->wash1 fix Fix with 4% PFA (10-15 min, RT) wash1->fix wash2 Wash with PBS (2x) fix->wash2 permeabilize Permeabilize with 0.1% Triton X-100 (10 min, RT) wash2->permeabilize wash3 Wash with PBS (2x) permeabilize->wash3 stain Incubate with DAPI staining solution (1-5 min, RT, protected from light) wash3->stain wash4 Wash with PBS (3x) stain->wash4 mount Mount coverslip on slide with mounting medium wash4->mount image Image using fluorescence microscope (UV excitation, blue emission filters) mount->image

Caption: Experimental workflow for DAPI staining of fixed cells.

  • Cell Culture: Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.

  • Washing: Gently aspirate the culture medium and wash the cells once with PBS.

  • Fixation: Add 4% PFA to cover the cells and incubate for 10-15 minutes at room temperature.

  • Washing: Aspirate the PFA and wash the cells twice with PBS for 5 minutes each.

  • Permeabilization: (Optional, but recommended for optimal staining) Add Permeabilization Buffer and incubate for 10 minutes at room temperature.

  • Washing: Aspirate the permeabilization buffer and wash the cells twice with PBS for 5 minutes each.

  • Staining: Add the DAPI staining solution to the cells and incubate for 1-5 minutes at room temperature, protected from light.

  • Washing: Aspirate the DAPI solution and wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting: Carefully remove the coverslip from the dish and mount it cell-side down onto a glass slide using a drop of mounting medium.

  • Imaging: Visualize the stained nuclei using a fluorescence microscope equipped with a UV light source and appropriate filters for DAPI (e.g., ~360 nm excitation and ~460 nm emission).[1][2]

References

Technical Support Center: Optimizing Direct Blue 2GL Staining Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Direct Blue 2GL (also known as Direct Blue 75). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and improve the signal-to-noise ratio in experiments utilizing this versatile dye. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to enhance the quality and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is Direct Blue 2GL and what are its common applications in research?

Direct Blue 2GL, chemically identified as C.I. Direct Blue 75, is a water-soluble, anionic triazo dye.[1] In a research context, it is used in various staining applications, including histology, cell viability assays, and protein staining on membranes. Its utility stems from its ability to directly bind to substrates like cellulose (B213188) and proteins without the need for a mordant.

Q2: What are the main factors that contribute to a low signal-to-noise ratio when using Direct Blue 2GL?

A low signal-to-noise ratio is a common issue in staining procedures and can be attributed to several factors:

  • High Background: This can be caused by non-specific binding of the dye to the substrate, autofluorescence of the sample, or impurities in the dye solution.[2][3]

  • Weak Signal: Insufficient dye concentration, suboptimal incubation time or temperature, or a low abundance of the target molecule can all lead to a weak signal.

  • Sample Preparation: Improper fixation or permeabilization of cells or tissues can hinder dye penetration and binding to the target.

  • Washing Steps: Inadequate washing after staining can leave excess, unbound dye, contributing to high background.[2]

Q3: How can I reduce background staining in my experiments?

Reducing background is crucial for improving the signal-to-noise ratio. Here are several strategies:

  • Optimize Dye Concentration: Titrate the Direct Blue 2GL concentration to find the lowest effective concentration that provides a strong signal without excessive background.[2]

  • Blocking: For applications like protein blot staining, use a blocking agent such as bovine serum albumin (BSA) or non-fat dry milk to minimize non-specific binding.

  • Washing: Increase the number and duration of washing steps after staining to effectively remove unbound dye.[2]

  • pH Adjustment: The binding of direct dyes can be pH-dependent. Experiment with adjusting the pH of your staining and washing solutions.

  • Use of Quenching Agents: For fluorescence applications, background autofluorescence can be reduced by treating the sample with a quenching agent.

Q4: Is Direct Blue 2GL suitable for quantitative analysis?

Yes, with proper optimization and controls, Direct Blue 2GL staining can be used for semi-quantitative or relative quantitative analysis. The intensity of the stain, when measured using techniques like densitometry for blots or image analysis for microscopy, can be correlated with the amount of target molecule present. It is essential to ensure that the staining is performed in the linear range of detection and to include appropriate standards and controls.

Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during experiments with Direct Blue 2GL.

Problem Potential Cause Recommended Solution
High Background Staining 1. Dye concentration is too high.Titrate the dye concentration to the optimal level.
2. Inadequate washing.Increase the number and/or duration of wash steps post-staining.
3. Non-specific binding.Use a suitable blocking solution before staining (e.g., for protein blots).
4. Autofluorescence of the sample.If using fluorescence detection, consider pre-treating the sample with a quenching agent or use a spectral unmixing approach if available.[4]
Weak or No Signal 1. Dye concentration is too low.Increase the dye concentration incrementally.
2. Insufficient incubation time.Extend the staining incubation period.
3. Suboptimal staining temperature.Optimize the staining temperature (room temperature vs. 37°C, for example).
4. Poor dye quality or degradation.Use a fresh, high-quality stock solution of Direct Blue 2GL.
5. Target molecule is absent or at very low levels.Include a positive control to verify the presence of the target.
Uneven Staining 1. Incomplete mixing of staining solution.Ensure the staining solution is thoroughly mixed before and during application.
2. Uneven sample preparation.Ensure uniform fixation and permeabilization of the sample.
3. Air bubbles trapped on the sample surface.Carefully apply the staining solution to avoid trapping air bubbles.
Signal Fades Quickly (Photobleaching) 1. Excessive exposure to excitation light (fluorescence).Minimize the exposure time and intensity of the excitation light source. Use an anti-fade mounting medium.

Experimental Protocols

Protocol 1: General Histological Staining of Brain Tissue Sections

This protocol provides a general guideline for staining fixed brain tissue sections with Direct Blue 2GL to visualize neuronal structures.

Materials:

  • Fixed brain tissue sections (e.g., paraffin-embedded or frozen)

  • Direct Blue 2GL stock solution (1% w/v in distilled water)

  • Phosphate-buffered saline (PBS)

  • Ethanol (B145695) series (100%, 95%, 70%)

  • Xylene

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • If using paraffin-embedded sections, deparaffinize in xylene (2 changes, 5 minutes each).

    • Rehydrate through a graded series of ethanol: 100% (2 minutes), 95% (2 minutes), 70% (2 minutes).

    • Rinse in distilled water for 5 minutes.

  • Staining:

    • Prepare a working solution of 0.1% Direct Blue 2GL in PBS.

    • Incubate the sections in the staining solution for 10-30 minutes at room temperature.

  • Washing:

    • Rinse the sections briefly in PBS to remove excess stain.

    • Wash in distilled water for 5 minutes.

  • Dehydration and Mounting:

    • Dehydrate the sections through a graded ethanol series: 70% (1 minute), 95% (1 minute), 100% (2 changes, 1 minute each).

    • Clear in xylene (2 changes, 2 minutes each).

    • Mount with a suitable mounting medium.

Optimization:

  • Staining Time: The optimal staining time may vary depending on the tissue and fixation method. Test a range of incubation times (e.g., 5, 15, 30, and 60 minutes).

  • Dye Concentration: The working concentration of Direct Blue 2GL can be adjusted (e.g., 0.05% to 0.5%) to achieve the desired staining intensity and minimize background.

Protocol 2: Cell Viability Assay for Cultured Cells

This protocol describes a colorimetric cell viability assay based on the principle that viable cells with intact membranes exclude Direct Blue 2GL, while non-viable cells with compromised membranes take up the dye.

Materials:

  • Cultured cells in a multi-well plate

  • Direct Blue 2GL solution (0.4% in PBS)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Microplate reader

Procedure:

  • Cell Treatment:

    • Culture cells in a 96-well plate and treat with the compounds of interest for the desired duration.

    • Include positive (e.g., cells treated with a known cytotoxic agent) and negative (untreated cells) controls.

  • Staining:

    • Carefully remove the culture medium.

    • Wash the cells once with PBS.

    • Add 50 µL of 0.4% Direct Blue 2GL solution to each well.

    • Incubate for 5-10 minutes at room temperature.

  • Washing:

    • Gently remove the dye solution.

    • Wash the cells 2-3 times with PBS to remove all extracellular dye.

  • Quantification:

    • Add 100 µL of a solubilization buffer (e.g., 1% SDS in PBS) to each well to lyse the cells and release the internalized dye.

    • Incubate for 10 minutes at room temperature with gentle shaking.

    • Measure the absorbance at a wavelength appropriate for Direct Blue 2GL (typically around 600-640 nm) using a microplate reader.

    • The absorbance is directly proportional to the number of non-viable cells.

Data Analysis: Calculate the percentage of non-viable cells for each treatment condition relative to the positive control.

Parameter Condition 1 Condition 2 Condition 3
Dye Concentration 0.2%0.4%0.8%
Incubation Time 5 min10 min15 min
Absorbance (OD at 620 nm) 0.15 ± 0.020.28 ± 0.030.35 ± 0.04
Signal-to-Noise Ratio 5.29.810.5

Table 1: Example of optimization data for the cell viability assay. The signal-to-noise ratio was calculated as the absorbance of the positive control (lysed cells) divided by the absorbance of the negative control (viable cells).

Visualizing Experimental Workflows

Cell Viability Assay Workflow

The following diagram illustrates the key steps in the Direct Blue 2GL cell viability assay.

Cell_Viability_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_quant Quantification cell_culture Culture cells in 96-well plate treatment Treat cells with compounds cell_culture->treatment controls Include positive & negative controls treatment->controls wash1 Wash with PBS controls->wash1 add_dye Add Direct Blue 2GL wash1->add_dye incubate Incubate 5-10 min add_dye->incubate wash2 Wash 2-3x with PBS incubate->wash2 solubilize Add solubilization buffer wash2->solubilize read_abs Read absorbance solubilize->read_abs Troubleshooting_Logic start Staining Problem high_bg High Background? start->high_bg weak_signal Weak Signal? high_bg->weak_signal No opt_dye_conc_bg Optimize Dye Concentration high_bg->opt_dye_conc_bg Yes uneven_stain Uneven Staining? weak_signal->uneven_stain No inc_dye_conc Increase Dye Concentration weak_signal->inc_dye_conc Yes ensure_mixing Ensure Thorough Mixing uneven_stain->ensure_mixing Yes end Improved Staining uneven_stain->end No inc_wash_bg Increase Washes opt_dye_conc_bg->inc_wash_bg use_blocking Use Blocking Agent inc_wash_bg->use_blocking use_blocking->weak_signal inc_incubation Increase Incubation Time inc_dye_conc->inc_incubation check_dye_quality Check Dye Quality inc_incubation->check_dye_quality check_dye_quality->uneven_stain uniform_prep Uniform Sample Preparation ensure_mixing->uniform_prep uniform_prep->end

References

Overcoming C.I. Direct Blue 75 solubility issues in buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C.I. Direct Blue 75. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of this dye in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a water-soluble, trisazo direct dye.[1][2][3] It presents as a dark blue powder and is known for its applications in dyeing paper, textiles, and leather.[2][3] In a research context, its properties make it potentially useful for various staining and imaging applications.

Q2: What are the basic chemical properties of this compound?

A2: The key chemical properties of this compound are summarized in the table below.

PropertyValue
C.I. NameDirect Blue 75
C.I. Number34220
Chemical ClassTrisazo
Molecular FormulaC₄₂H₂₅N₇Na₄O₁₃S₄
Molecular Weight1055.91 g/mol
CAS Number6428-60-0
AppearanceDark blue powder
SolubilitySoluble in water; insoluble in most organic solvents.[1]

Q3: I am observing precipitate or cloudiness in my this compound solution. What are the likely causes?

A3: Precipitation or cloudiness of this compound in a buffered solution can be attributed to several factors:

  • Exceeding Solubility Limit: The concentration of the dye may be too high for the specific buffer system and temperature.

  • pH Effects: The pH of the buffer can significantly influence the dye's solubility. For some direct dyes, acidic conditions can promote aggregation and reduce solubility, while alkaline conditions may improve it.

  • Salt Concentration (Ionic Strength): High salt concentrations in buffers can sometimes decrease the solubility of direct dyes, a phenomenon known as "salting out."

  • Low Temperature: Solubility of direct dyes generally decreases with lower temperatures.

  • Aggregation: Azo dyes have a tendency to aggregate in aqueous solutions, which can lead to the formation of visible precipitates. This is often concentration-dependent.

Troubleshooting Guides

Issue 1: Difficulty Dissolving this compound Powder

Possible Cause: Improper dissolution technique can lead to clumping and incomplete solubilization.

Troubleshooting Steps:

  • Prepare a Slurry: Instead of adding the powder directly to a large volume of buffer, first create a smooth paste or slurry.

    • Measure the desired amount of this compound powder.

    • Add a small volume of room temperature deionized water or the buffer you will be using.

    • Mix thoroughly to ensure all particles are wetted.

  • Add Hot Solvent: Gradually add hot (60-80°C) deionized water or buffer to the slurry while continuously stirring. The increased temperature will significantly enhance the solubility.

  • Vortex or Sonicate: For complete dissolution, vortex the solution vigorously or place it in a sonicator bath for 5-10 minutes.

  • Filter Sterilize: Once fully dissolved, it is good practice to filter the stock solution through a 0.22 µm syringe filter to remove any remaining micro-aggregates before use in sensitive biological experiments.

Issue 2: Precipitation of Dye in Buffered Solution Upon Storage

Possible Cause: The dye is coming out of solution over time, possibly due to temperature changes or aggregation.

Troubleshooting Steps:

  • Adjust pH: If your experimental conditions allow, try adjusting the pH of the buffer. For many direct dyes, a slightly alkaline pH (7.5-8.5) may improve long-term stability in solution.

  • Use a Co-solvent: For preparing concentrated stock solutions, consider using a small percentage of a co-solvent.

    • Prepare a high-concentration stock solution in 100% dimethyl sulfoxide (B87167) (DMSO).

    • This stock can then be diluted to the final working concentration in your aqueous buffer (e.g., PBS). Ensure the final DMSO concentration is compatible with your experimental system (typically <0.5%).

  • Add a Non-ionic Surfactant: Non-ionic surfactants can help prevent the aggregation of dye molecules.

    • Incorporate a low concentration (e.g., 0.01-0.05%) of a non-ionic surfactant like Tween® 20 or Triton™ X-100 into your buffer.

  • Store at Room Temperature or 37°C: Since solubility is often lower at colder temperatures, storing the solution at room temperature or even at 37°C might prevent precipitation, provided the dye is stable at these temperatures for the required storage duration. Always check for signs of degradation before use.

Experimental Protocols

Protocol 1: Preparation of a 1% (w/v) this compound Stock Solution
  • Weigh 100 mg of this compound powder.

  • Transfer the powder to a 15 mL conical tube.

  • Add 1 mL of sterile, nuclease-free water at room temperature to the powder.

  • Create a uniform paste by vortexing or gentle pipetting.

  • Gradually add hot (approximately 80°C) sterile, nuclease-free water to a final volume of 10 mL while continuously vortexing.

  • Ensure the dye is completely dissolved. If necessary, sonicate for 5-10 minutes.

  • Allow the solution to cool to room temperature.

  • Filter the solution through a 0.22 µm sterile syringe filter into a sterile storage tube.

  • Store the stock solution protected from light. For short-term storage (days to a week), room temperature may be suitable. For longer-term storage, aliquoting and freezing at -20°C is recommended, though a small-scale stability test is advised.

Protocol 2: Staining for Cellular Uptake Visualization

This protocol provides a general guideline for using this compound as a tracer for visualizing cellular uptake pathways, such as endocytosis.

  • Cell Preparation: Plate cells on glass-bottom dishes or coverslips suitable for microscopy and culture them to the desired confluency.

  • Preparation of Staining Solution: Dilute the 1% this compound stock solution in pre-warmed (37°C) serum-free cell culture medium to a final working concentration (e.g., 10-50 µg/mL). The optimal concentration should be determined empirically for each cell type and experimental condition.

  • Staining:

    • Aspirate the culture medium from the cells.

    • Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. The incubation time will depend on the rate of uptake by the cells.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells three times with pre-warmed PBS to remove any unbound dye.

  • Fixation (Optional):

    • If fixation is required, incubate the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Imaging:

    • Mount the coverslips with an appropriate mounting medium.

    • Image the cells using a fluorescence or confocal microscope with appropriate filter sets for detecting the blue dye.

Data Presentation

SolventTemperature (°C)Estimated Solubility of C.I. Direct Blue 71
Water60~10 g/L
Water97~20 g/L

Visualizations

experimental_workflow Experimental Workflow: Cellular Uptake of this compound cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis prep_stock Prepare 1% Stock Solution (Water or DMSO) prep_working Dilute to Working Concentration in Serum-Free Medium prep_stock->prep_working prep_cells Culture Cells to Desired Confluency wash_pbs Wash Cells with PBS prep_cells->wash_pbs incubate Incubate with Staining Solution (15-60 min, 37°C) wash_pbs->incubate wash_remove Wash to Remove Unbound Dye incubate->wash_remove fixation Optional: Fix with 4% PFA wash_remove->fixation imaging Image with Fluorescence Microscopy wash_remove->imaging For Live-Cell Imaging fixation->imaging

Caption: Workflow for visualizing cellular uptake of this compound.

troubleshooting_workflow Troubleshooting this compound Solubility Issues cluster_solutions Potential Solutions start Problem: Dye Precipitation in Buffered Solution check_concentration Is the concentration too high? start->check_concentration check_ph Is the buffer pH acidic? check_concentration->check_ph No solution_concentration Reduce Dye Concentration check_concentration->solution_concentration Yes check_temp Is the solution stored cold? check_ph->check_temp No solution_ph Increase Buffer pH (e.g., to 7.5-8.5) check_ph->solution_ph Yes check_aggregation Is aggregation suspected? check_temp->check_aggregation No solution_temp Store at Room Temperature or 37°C check_temp->solution_temp Yes solution_cosolvent Use a Co-solvent (e.g., DMSO) for Stock Solution check_aggregation->solution_cosolvent solution_surfactant Add a Non-ionic Surfactant (e.g., 0.05% Tween® 20) check_aggregation->solution_surfactant end Solution Resolved solution_concentration->end solution_ph->end solution_temp->end solution_cosolvent->end solution_surfactant->end

Caption: Logical workflow for troubleshooting this compound solubility.

References

Preventing aggregation of C.I. Direct Blue 75 in staining solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of C.I. Direct Blue 75 in staining solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its properties?

A1: this compound is a trisazo class direct dye.[1] It is soluble in water, presenting as a dark blue powder.[1][2] It is primarily used for staining textiles, paper, and leather.[1]

Q2: What is dye aggregation and why is it problematic in staining?

A2: Dye aggregation is the process where individual dye molecules clump together to form larger clusters. This is a common issue with direct dyes in aqueous solutions. Aggregation can lead to several problems in experimental settings, including:

  • Uneven Staining: Aggregates can deposit unevenly on tissue sections, resulting in blotchy or patchy staining.[3]

  • Reduced Staining Intensity: The formation of aggregates can decrease the effective concentration of the dye available to bind to the target, leading to weaker staining.

  • Precipitation: Large aggregates can become insoluble and precipitate out of the solution, causing a loss of dye and potentially clogging equipment.[3]

  • Inaccurate Spectrophotometry: Dye aggregation can interfere with accurate spectrophotometric measurements of dye concentration.

Q3: What are the primary causes of this compound aggregation?

A3: Several factors can promote the aggregation of this compound in your staining solutions:

  • High Dye Concentration: At higher concentrations, dye molecules are in closer proximity, increasing the likelihood of aggregation.

  • Presence of Electrolytes: Salts, such as sodium chloride or those present in buffer solutions, can encourage aggregation.

  • Suboptimal pH: The pH of the solution can affect the charge of the dye molecules and the tissue components, influencing aggregation and staining. For direct dyes, a neutral to slightly alkaline pH is often optimal for dye uptake, though this can vary.[4][5]

  • Low Temperature: Lower temperatures can sometimes promote the aggregation of certain dyes.

  • Water Hardness: The presence of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) in hard water can lead to the precipitation of the dye.

Q4: How can I prevent the aggregation of this compound?

A4: Several strategies can be employed to prepare stable this compound staining solutions:

  • Use High-Purity Water: Always use distilled or deionized water to prepare your solutions to minimize the presence of ions that can cause aggregation.

  • Incorporate Anti-Aggregation Additives:

    • Urea (B33335): Acts as a hydrotrope, enhancing the solubility and de-aggregation of the dye.[6][7][8]

    • Sodium Hexametaphosphate: Functions as a water softener and dispersing agent by chelating divalent cations and increasing electrostatic repulsion between dye molecules.[9]

  • Control the pH: Maintain a consistent and appropriate pH for your staining protocol. For many direct dyes, a pH around 8.0 has been found to be effective for dye uptake.[4][5]

  • Filter the Staining Solution: Filtering the solution before use can remove any pre-existing aggregates.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Staining solution appears cloudy or has visible precipitate. Dye aggregation or precipitation.1. Filter the staining solution through a 0.22 µm or 0.45 µm filter. 2. Prepare a fresh solution using a lower dye concentration. 3. Incorporate urea (e.g., 1-2 M) into the solvent. 4. Add a water softener like sodium hexametaphosphate (e.g., 0.1-0.5 g/L).
Staining is weak or inconsistent. Reduced effective dye concentration due to aggregation.1. Follow the recommendations for preventing aggregation. 2. Ensure the pH of the staining solution is optimal for your specific tissue and target. 3. Increase the staining time.
Blotchy or patchy staining on the tissue section. Uneven deposition of dye aggregates.1. Filter the staining solution immediately before use.[3] 2. Ensure the tissue section is fully immersed and agitated gently during staining. 3. Verify that the deparaffinization and hydration steps were complete.[3]
Crystals or precipitate form on the slide after staining. Dye precipitation during or after the staining process.1. Ensure thorough rinsing after staining to remove excess dye. 2. Consider using a slightly lower dye concentration in your staining solution. 3. Check for compatibility issues between the staining solution and subsequent reagents.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Staining Solution

This protocol incorporates urea and sodium hexametaphosphate to enhance dye stability.

Materials:

  • This compound powder

  • Urea

  • Sodium Hexametaphosphate

  • Distilled or deionized water

  • Magnetic stirrer and stir bar

  • Volumetric flasks and graduated cylinders

  • Filter paper (0.22 µm or 0.45 µm pore size)

Procedure:

  • Prepare the Solvent:

    • For a 1 M Urea solution, dissolve 60.06 g of urea in approximately 800 mL of distilled water. Stir until fully dissolved, then bring the final volume to 1 L.

    • Add sodium hexametaphosphate to the urea solution at a concentration of 0.1 g/L to 0.5 g/L and stir until dissolved.[9]

  • Dissolve the Dye:

    • Weigh the desired amount of this compound powder to prepare your target concentration (e.g., 0.1% w/v, which is 1 g in 1 L).

    • Gradually add the dye powder to the prepared solvent while stirring continuously.

    • Continue stirring until the dye is completely dissolved. Gentle heating (e.g., to 40-50°C) can aid dissolution but avoid boiling.

  • Adjust pH (Optional but Recommended):

    • Measure the pH of the solution. For many direct dyes, a slightly alkaline pH (around 8.0) can be beneficial for staining.[4][5] Adjust as needed with dilute sodium hydroxide (B78521) or hydrochloric acid.

  • Filter the Solution:

    • Filter the final staining solution through a 0.22 µm or 0.45 µm filter to remove any remaining micro-aggregates.

  • Storage:

    • Store the solution in a well-sealed, light-protected container at room temperature.

Protocol 2: General Histological Staining with Stabilized this compound

This is a general guideline for staining paraffin-embedded tissue sections. Incubation times may need to be optimized.

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Transfer through two changes of 100% ethanol (B145695) for 3 minutes each.

    • Transfer through two changes of 95% ethanol for 3 minutes each.

    • Rinse in distilled water for 5 minutes.

  • Staining:

    • Place slides in the stabilized this compound staining solution for 10-30 minutes (optimization is recommended).

  • Rinsing:

    • Briefly rinse the slides in distilled water to remove excess stain.

  • Dehydration:

    • Dehydrate the sections through graded alcohols (e.g., 95% ethanol then two changes of 100% ethanol) for 2-3 minutes each.

  • Clearing and Mounting:

    • Clear in two changes of xylene for 5 minutes each.

    • Mount with a compatible mounting medium.

Visualizations

Factors Leading to this compound Aggregation Aggregation Dye Aggregation & Precipitation HighConc High Dye Concentration HighConc->Aggregation Electrolytes Electrolytes (e.g., Salts in Buffers) Electrolytes->Aggregation pH Suboptimal pH pH->Aggregation HardWater Hard Water (Ca²⁺, Mg²⁺ ions) HardWater->Aggregation LowTemp Low Temperature LowTemp->Aggregation

Caption: Key factors that contribute to the aggregation of this compound in solution.

Troubleshooting Workflow for this compound Aggregation Start Staining Issue Observed (e.g., Precipitation, Uneven Staining) CheckSolution Is the staining solution clear and free of precipitate? Start->CheckSolution FilterSolution Filter the staining solution (0.22 - 0.45 µm filter) CheckSolution->FilterSolution No CheckProtocol Review Staining Protocol CheckSolution->CheckProtocol Yes PrepareNew Prepare a fresh solution with anti-aggregation additives FilterSolution->PrepareNew PrepareNew->CheckProtocol CheckWater Using distilled/deionized water? CheckProtocol->CheckWater UsePureWater Switch to high-purity water CheckWater->UsePureWater No CheckAdditives Are anti-aggregation additives being used? CheckWater->CheckAdditives Yes UsePureWater->CheckAdditives AddUreaSHMP Incorporate Urea and/or Sodium Hexametaphosphate CheckAdditives->AddUreaSHMP No OptimizeConc Optimize dye and additive concentrations CheckAdditives->OptimizeConc Yes AddUreaSHMP->OptimizeConc End Stable Staining Solution and Improved Results OptimizeConc->End

Caption: A logical workflow to diagnose and resolve issues related to this compound aggregation.

References

Choosing the right filter sets for C.I. Direct Blue 75 imaging

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Imaging C.I. Direct Blue 75

This guide provides technical information and troubleshooting advice for researchers, scientists, and drug development professionals working with this compound. The content addresses common questions and misconceptions regarding the appropriate imaging methodologies for this dye.

Frequently Asked Questions (FAQs)

Q1: What are the correct excitation and emission wavelengths for this compound? I cannot find a recommended filter set.

A: It is not possible to find fluorescence excitation or emission data for this compound because it is a non-fluorescent chromophore, not a fluorophore. Its primary application is as a direct dye for textiles and paper.[1][2] The deep blue color of the dye results from its absorption of light in the visible spectrum, not the absorption and subsequent re-emission of light that characterizes fluorescence. Therefore, standard fluorescence microscopy filter sets are not suitable for imaging this compound.

Q2: What is the appropriate microscopy technique for imaging samples stained with this compound?

A: The correct technique for imaging samples stained with a chromophoric dye like this compound is brightfield microscopy . This method illuminates the sample with white light, and the contrast in the final image is generated by the absorption of that light by the stained portions of the sample. The blue areas of your sample will absorb light from the yellow/red part of the spectrum, allowing the blue light to pass through to the detector or eyepiece.

Q3: When I try to view my this compound-stained sample using a DAPI or FITC filter cube, the image is completely dark. Is my microscope working correctly?

A: Yes, your microscope is functioning as expected. A dark image is the anticipated result in this scenario. Fluorescence filter cubes are designed to pass only a narrow band of light to excite a sample and a different narrow band of emitted light to the detector. Since this compound does not fluoresce, it does not emit light after being excited. The emission filter in the cube blocks all the transmitted and reflected light, resulting in a black image.

Troubleshooting Guide

Problem Likely Cause Recommended Solution
Cannot find excitation/emission spectra for this compound.The dye is a non-fluorescent chromophore.Cease searching for fluorescence data. Use the dye's chemical properties for reference.[1][3]
Image is dark or black when using any fluorescence filter cube.Incorrect imaging modality. This compound does not fluoresce.Switch the microscope to the brightfield illumination path. Do not use fluorescence filter cubes.
Poor contrast or difficulty visualizing the blue stain.Improper brightfield setup (e.g., condenser aperture, illumination intensity).Follow the protocol for Köhler illumination to ensure the microscope is properly configured for optimal contrast and resolution in brightfield mode.
The color of the stain appears washed out or not true blue.Incorrect white balance setting on the digital camera.Before capturing an image, perform a white balance correction using a clear, unstained area of the slide as a reference.

Dye Properties: Chromophore vs. Fluorophore

The table below summarizes the key differences between this compound and a common fluorescent dye, DAPI, to clarify the appropriate imaging approach for each.

PropertyThis compound (Chromophore)DAPI (Fluorophore)
C.I. Number 34220[2]45740
Chemical Class Trisazo Dye[1][3]Diamidine
Primary Application Textile, Paper, and Leather Dyeing[2]Nuclear Counterstain in Fluorescence Microscopy
Optical Principle Absorbance: Absorbs specific wavelengths of visible light, transmitting others.Fluorescence: Absorbs light at an excitation wavelength and re-emits it at a longer emission wavelength.
Imaging Method Brightfield MicroscopyFluorescence Microscopy
Filter Set Required? NoYes (e.g., Exciter: ~365nm, Emitter: ~445nm)

Diagrams

The following diagrams illustrate the decision-making process for selecting a microscopy technique and the fundamental differences in the light paths involved.

G start Start: Have a stained sample is_fluor Is the stain a known fluorophore? start->is_fluor is_color Does the stain have a visible color? is_fluor->is_color  No fluor_micro Use Fluorescence Microscopy is_fluor->fluor_micro  Yes bright_micro Use Brightfield Microscopy is_color->bright_micro  Yes (e.g., this compound) no_stain Consider other contrast methods (e.g., Phase, DIC) is_color->no_stain  No

Caption: Decision tree for choosing the correct microscopy technique.

G cluster_0 A) Brightfield Microscopy Light Path cluster_1 B) Fluorescence Microscopy Light Path bf_light White Light Source bf_cond Condenser bf_light->bf_cond bf_sample Sample with Absorptive Stain bf_cond->bf_sample bf_obj Objective Lens bf_sample->bf_obj bf_eye Eyepiece / Camera bf_obj->bf_eye fl_light Excitation Light Source ex_filter Excitation Filter fl_light->ex_filter 1. Excitation di_mirror Dichroic Mirror ex_filter->di_mirror fl_obj Objective Lens di_mirror->fl_obj em_filter Emission Filter di_mirror->em_filter fl_obj->di_mirror fl_sample Sample with Fluorophore fl_obj->fl_sample fl_sample->fl_obj 2. Emission fl_eye Eyepiece / Camera em_filter->fl_eye

Caption: Comparison of brightfield and fluorescence light paths.

Experimental Protocol

Protocol: Brightfield Imaging of this compound Stained Samples

This protocol outlines the standard procedure for setting up a microscope for brightfield imaging.

Materials:

  • Microscope with brightfield illumination capabilities

  • Stained slide with this compound

  • Immersion oil (if using an oil immersion objective)

Methodology:

  • Power On: Turn on the microscope's trans-illumination light source.

  • Sample Placement: Place the stained slide on the microscope stage, with the coverslip facing the objective lens.

  • Select Objective: Start with a low-power objective (e.g., 10x) to locate the area of interest on the slide.

  • Köhler Illumination Setup (Critical for Image Quality):

    • Focus: Bring the sample into sharp focus using the coarse and fine focus knobs.

    • Close Field Diaphragm: Close the field diaphragm (located at the base of the microscope) until you see a small circle of light in the field of view.

    • Focus Condenser: Use the condenser focus knob to make the edges of the field diaphragm appear sharp.

    • Center Condenser: Use the condenser centering screws to move the circle of light to the exact center of the field of view.

    • Open Field Diaphragm: Open the field diaphragm until its edges are just outside the field of view.

    • Adjust Aperture Diaphragm: While looking through the eyepiece, adjust the condenser aperture diaphragm to optimize contrast. Typically, this is set to about 70-80% of the objective's aperture.

  • Image Acquisition:

    • Move to a higher magnification objective if necessary (e.g., 40x or 100x oil). Note: You may need to readjust the Köhler illumination slightly.

    • If using a digital camera, perform a white balance on a clear, unstained area of the slide.

    • Adjust the light source intensity to achieve proper exposure without oversaturating the camera sensor.

    • Capture the image.

References

How to remove non-specific binding of Direct Blue 75 to tissue

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Direct Blue 75 staining. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with non-specific binding in tissue staining.

Frequently Asked Questions (FAQs)

Q1: What causes high background or non-specific binding with Direct Blue 75?

High background staining with Direct Blue 75 can stem from several factors. Primarily, it is caused by the dye binding to tissue components other than the intended target, which is typically collagen. This non-specific binding can be due to ionic and hydrophobic interactions between the dye molecules and various proteins within the tissue.[1][2] Common causes include suboptimal dye concentration, inadequate washing, and issues with tissue fixation.

Q2: How is Direct Blue 75 similar to Picrosirius Red?

Direct Blue 75 and Picrosirius Red are both sulfonated azo dyes used for staining collagen in tissue sections.[3] They share a similar mechanism of binding to the basic amino acids in collagen fibers.[4] Due to these similarities, troubleshooting techniques for reducing non-specific binding with Picrosirius Red are often applicable to Direct Blue 75.[3]

Q3: Can I use blocking agents to reduce non-specific binding of Direct Blue 75?

Yes, using blocking agents is a common and effective method to minimize non-specific staining.[5][6] Blocking agents are solutions of proteins that bind to non-specific sites in the tissue, thereby preventing the dye from attaching to them.[7] Commonly used blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, and normal serum.[6][8][9]

Q4: How does buffer pH and salt concentration affect Direct Blue 75 staining?

The pH and salt concentration of the staining and washing buffers can significantly influence non-specific binding.[1][10] The charge of both the dye molecules and the tissue proteins can be altered by pH, affecting their interaction.[1] Increasing the salt concentration in the buffers can help to shield charged interactions, which can reduce non-specific binding.[1][10]

Troubleshooting Guides

Issue: High Background Staining

High background staining can obscure the specific signal from your target of interest, making accurate analysis difficult.[11] The following steps can help you troubleshoot and reduce high background.

Workflow for Troubleshooting High Background Staining

G start High Background Observed step1 Optimize Dye Concentration start->step1 Titrate dye concentration (e.g., 0.05%, 0.1%, 0.2%) step2 Enhance Washing Steps step1->step2 If background persists step3 Implement a Blocking Step step2->step3 If background persists step4 Adjust Buffer Composition (pH/Salt) step3->step4 If background persists end_node Reduced Background Staining step4->end_node Optimized Protocol

Caption: A stepwise workflow for troubleshooting high background staining with Direct Blue 75.

Step 1: Optimize Direct Blue 75 Concentration

Excessive dye concentration is a common cause of high background.[12] It is recommended to perform a titration to find the optimal concentration for your specific tissue and protocol.

Experimental Protocol: Dye Concentration Titration

  • Prepare a range of Direct Blue 75 solutions: For example, prepare 0.05%, 0.1% (standard), and 0.2% (w/v) solutions in picric acid.

  • Divide your slides: Use serial sections of your tissue for each concentration to ensure comparability.

  • Stain the slides: Follow your standard staining protocol, incubating each set of slides in a different dye concentration.

  • Wash and mount: Use the same washing and mounting procedure for all slides.

  • Evaluate under a microscope: Compare the signal-to-noise ratio for each concentration. The optimal concentration will provide strong collagen staining with minimal background.

Step 2: Enhance Washing Steps

Inadequate washing can leave unbound dye molecules in the tissue, contributing to background.

Recommendations:

  • Increase the number of washes: Instead of two washes after staining, try three or four.

  • Increase the duration of washes: Extend the washing time from a brief rinse to 1-2 minutes per wash.

  • Use a mild detergent: Adding a non-ionic detergent like Tween 20 (at a concentration of 0.05%) to your wash buffer can help to reduce non-specific hydrophobic interactions.[2]

Step 3: Implement a Blocking Step

If optimizing dye concentration and washing is insufficient, a blocking step before staining is highly recommended.

Experimental Protocol: Blocking Agent Comparison Study

  • Prepare blocking solutions:

    • 1% Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS)

    • 5% Normal Goat Serum in PBS[8]

    • 1% non-fat dry milk in PBS

  • Treat tissue sections: After deparaffinization and rehydration, incubate separate tissue sections in each of the blocking solutions for 30-60 minutes at room temperature.

  • Rinse: Briefly rinse the slides in PBS.

  • Stain with Direct Blue 75: Proceed with your optimized Direct Blue 75 staining protocol.

  • Wash and mount: Follow your standard procedure.

  • Compare results: Evaluate the effectiveness of each blocking agent in reducing background staining.

Step 4: Adjust Buffer Composition

The ionic strength and pH of your buffers can be adjusted to minimize non-specific binding.

Recommendations:

  • Increase Salt Concentration: Prepare a wash buffer with an increased concentration of NaCl (e.g., 150 mM to 300 mM) to disrupt ionic interactions.[1]

  • Adjust pH: Test a range of pH values for your staining solution (e.g., pH 2.0, 2.5, 3.0) to find the optimal balance between specific collagen binding and background reduction.

Quantitative Data Presentation

To systematically evaluate the effectiveness of different troubleshooting steps, we recommend quantifying the staining intensity. This can be done using image analysis software to measure the signal-to-noise ratio.

Condition Collagen Signal Intensity (Mean) Background Intensity (Mean) Signal-to-Noise Ratio Qualitative Assessment
Control (No Blocking) User-defined valueUser-defined valueCalculated valuee.g., High background
1% BSA Block User-defined valueUser-defined valueCalculated valuee.g., Reduced background
5% Normal Goat Serum User-defined valueUser-defined valueCalculated valuee.g., Minimal background
Optimized Wash Buffer User-defined valueUser-defined valueCalculated valuee.g., Moderate improvement

Visualizations

Mechanism of Non-Specific Binding and the Role of Blocking

G cluster_0 Without Blocking cluster_1 With Blocking Agent A Direct Blue 75 B Collagen Fiber (Target) A->B Specific Binding C Non-specific Proteins A->C Non-specific Binding (High Background) D Direct Blue 75 E Collagen Fiber (Target) D->E Specific Binding (Low Background) F Non-specific Proteins G Blocking Agent G->F Blocks non-specific sites

Caption: The role of blocking agents in preventing non-specific binding of Direct Blue 75.

Standard Direct Blue 75 Staining Workflow

G cluster_prep Preparation cluster_stain Staining cluster_finish Final Steps deparaffinize Deparaffinize rehydrate Rehydrate deparaffinize->rehydrate stain Incubate in Direct Blue 75 rehydrate->stain wash1 Wash stain->wash1 wash2 Wash wash1->wash2 dehydrate Dehydrate wash2->dehydrate clear Clear dehydrate->clear mount Mount clear->mount

References

Effect of pH on C.I. Direct Blue 75 staining efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for utilizing C.I. Direct Blue 75. It covers frequently asked questions and troubleshooting advice related to the critical role of pH in achieving optimal staining efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for achieving the highest staining efficiency with this compound on cellulosic substrates?

While the optimal pH can vary slightly based on the specific substrate and experimental conditions (e.g., temperature, electrolyte concentration), studies on similar direct dyes suggest that the best dye uptake is typically achieved in a slightly alkaline to neutral medium. For some direct dyes on jute fiber, the maximum dye absorption occurs around pH 8.0.[1][2] Efficiency tends to increase from acidic conditions up to this point and then decrease as the pH becomes more alkaline.

Q2: How does pH mechanistically influence the staining of substrates like cellulose (B213188) with this compound?

The effect of pH on staining efficiency is primarily governed by electrostatic interactions between the anionic dye molecule and the substrate. The mechanism can be summarized as follows:

  • Substrate Surface Charge: In an aqueous solution, cellulosic materials (like cotton or viscose) acquire a negative surface charge (zeta potential) due to the ionization of hydroxyl groups.

  • Dye-Substrate Repulsion: this compound is a large, water-soluble, anionic dye. The negatively charged dye anions are electrostatically repelled by the negatively charged surface of the cellulose fiber.[1]

  • Role of pH and Electrolytes: Adjusting the pH and adding an electrolyte (like sodium sulfate (B86663) or sodium chloride) are critical. The electrolyte's positive ions (Na+) help to neutralize the negative surface charge on the substrate, reducing the repulsive forces and allowing the dye molecules to approach and bind to the fiber through hydrogen bonding and van der Waals forces. A slightly alkaline pH (e.g., up to pH 8) can optimize this balance, but excessively high pH levels can increase the negative charge on the cellulose, leading to renewed repulsion and lower dye uptake.[1][2]

Q3: Can the pH of the dye bath alter the final color or shade of this compound?

Yes, extreme pH values can potentially alter the perceived color. This compound is a trisazo dye, and its chromophoric system can be sensitive to significant changes in pH.[3] While stable in the typical dyeing range, very acidic or highly alkaline conditions can lead to color shifts or even destruction of the dye molecule.[4] For instance, in a solution, adding a strong acid can result in a blue color, whereas adding a thick sodium hydroxide (B78521) solution may cause a shift to a red-light purple hue. It is crucial to maintain the pH within the recommended range to ensure color consistency.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Poor or Light Staining Intensity Incorrect pH: The dye bath may be too acidic or too alkaline, leading to poor dye uptake.Verify the dye bath pH is within the optimal range (typically neutral to slightly alkaline, around pH 7-8). Use a calibrated pH meter for accuracy. Adjust with dilute soda ash (to increase pH) or acetic acid (to decrease pH).
Insufficient Electrolyte: Lack of salt (e.g., NaCl, Na₂SO₄) prevents the neutralization of the substrate's negative surface charge, causing dye repulsion.Ensure the correct concentration of electrolyte is used as per your protocol. The amount is critical for promoting dye exhaustion onto the fiber.
Low Temperature: The dyeing temperature may be too low for the dye to properly diffuse and bind to the substrate.For direct dyes, temperatures are often raised to near boiling (e.g., 90-95°C) to facilitate dye uptake. Confirm you are using the appropriate temperature for your specific protocol.[5]
Uneven Staining or Patchiness Rapid pH Change: Adding acid or alkali too quickly can cause localized pH differences, leading to uneven dye fixation.Add any pH-adjusting chemicals slowly and with constant, gentle agitation to ensure uniform distribution throughout the dye bath.
Poor Dye Solubility: The dye may not be fully dissolved before adding the substrate, leading to clumps that cause spots.Ensure this compound powder is completely dissolved in water before adding it to the main dye bath. Using warm water can aid dissolution.
High Water Hardness: The presence of calcium (Ca²⁺) and magnesium (Mg²⁺) ions can interfere with dispersing agents and cause dye aggregation.[6]Use deionized or distilled water for preparing dye solutions. If using tap water, a water softener or a sequestering agent may be necessary. A water hardness of less than 50 ppm is recommended.[6]
Color Shade is Incorrect Extreme pH: The pH of the dye bath is far outside the stable range for the dye, causing a chemical change in the chromophore.Immediately measure the pH. Attempt to correct it back to a neutral or slightly alkaline range. Note that if the dye has been chemically altered, the color change may be irreversible.[4][7]
Contamination: The dye bath may be contaminated with other chemicals that react with the dye.Ensure all glassware and equipment are thoroughly cleaned before use. Use fresh, high-purity reagents.
Poor Wash Fastness Incomplete Fixation: The dye has not fully bound to the substrate due to suboptimal pH, temperature, or time.After dyeing, perform a thorough rinsing process, first with cold water and then with hot water, to remove any unfixed dye from the surface. Ensure the dyeing process was conducted at the correct pH and temperature for a sufficient duration.

Quantitative Data Summary

Table 1: Effect of pH on Percent Dye Uptake for Various Direct Dyes on Bleached Jute Fiber

pHDirect Yellow 29 (% Dye Uptake)Direct Orange 31 (% Dye Uptake)Titan Yellow (% Dye Uptake)
4.0 1.351.151.25
7.0 1.501.351.40
8.0 1.60 1.45 1.55
10.0 1.401.201.30

Data adapted from a study on jute fiber dyeing, demonstrating a peak efficiency at pH 8.0.[1][2]

Experimental Protocols

Protocol: Determining the Optimal pH for this compound Staining on Cotton Fabric

This protocol outlines a procedure to determine the effect of pH on the staining efficiency of this compound, measured by analyzing the dye exhaustion from the bath.

1. Materials and Reagents:

  • This compound (C.I. 34220)[3]

  • Bleached, scoured 100% cotton fabric swatches (e.g., 5 grams each)

  • Sodium sulfate (Na₂SO₄) (Electrolyte)

  • Sodium carbonate (Soda Ash, Na₂CO₃) solution (e.g., 0.1M for increasing pH)

  • Acetic acid solution (e.g., 0.1M for decreasing pH)

  • Deionized water

  • Laboratory dyeing apparatus or beakers in a heated water bath

  • UV-Vis Spectrophotometer

  • Calibrated pH meter

2. Preparation of Stock Solution:

  • Accurately weigh 0.5 g of this compound powder.

  • Dissolve it in 1000 mL of deionized water to create a 0.5 g/L stock solution. Stir until fully dissolved.

3. Experimental Procedure:

  • Set up a series of beakers (e.g., five for testing pH 4, 6, 7, 8, and 10).

  • For each beaker, prepare a dye bath using a 1:40 liquor ratio (e.g., for a 5g fabric swatch, the total volume will be 200 mL).

  • Add the required volume of the dye stock solution to achieve the desired concentration (e.g., 1% on weight of fabric, which would be 0.05g of dye in 200 mL).

  • Add the electrolyte, sodium sulfate (e.g., 10 g/L).

  • Adjust the pH of each beaker to the target values (4, 6, 7, 8, 10) using the dilute acetic acid or sodium carbonate solutions. Record the initial pH.

  • Introduce a pre-wetted 5g cotton swatch into each dye bath.

  • Place the beakers in the water bath and raise the temperature to 90-95°C at a rate of 2°C/minute.

  • Hold the temperature for 60 minutes, ensuring gentle agitation.

  • After 60 minutes, remove the fabric swatches. Take a sample of the remaining dye bath liquor from each beaker for analysis.

  • Rinse the dyed swatches thoroughly in cold, then hot water, and allow them to air dry.

4. Analysis of Dye Exhaustion:

  • Allow the collected dye bath samples to cool.

  • Measure the absorbance of the initial dye bath and the final (exhausted) dye bath samples using the UV-Vis spectrophotometer at the dye's maximum absorption wavelength (λ-max).

  • Calculate the percent exhaustion (%E) using the following formula: %E = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

  • Plot the %E against the initial pH to determine the optimal pH for maximum dye uptake.

Visualizations

G cluster_prep Preparation Stage cluster_dye Dyeing Stage cluster_analysis Analysis Stage A Prepare Dye Stock Solution D Set Up Dye Baths (Constant Dye & Electrolyte Conc.) A->D B Prepare Substrate (e.g., Cotton Swatches) F Add Substrate to Baths & Raise Temperature B->F C Prepare pH Buffers & Electrolyte Solution C->D E Adjust pH of Each Bath to Target Value C->E D->E E->F G Hold at Dyeing Temp (e.g., 95°C for 60 min) F->G H Collect Supernatant from Each Bath G->H I Measure Absorbance (UV-Vis Spectrophotometer) H->I J Calculate % Dye Exhaustion vs. pH I->J

// Nodes pH_Node [label="Dye Bath pH", fillcolor="#FBBC05", fontcolor="#202124"]; Cellulose_Charge [label="Cellulose Surface Charge\n(Negative ζ-potential)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dye_Charge [label="Direct Blue 75 Anion\n(Negative Charge)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; Repulsion [label="Electrostatic\nRepulsion", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Affinity [label="Dye Affinity &\nStaining Efficiency", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges pH_Node -> Cellulose_Charge [label="influences"]; Cellulose_Charge -> Repulsion [label="creates"]; Dye_Charge -> Repulsion [label="is repelled by"]; Repulsion -> Affinity [label="reduces"];

// Invisible nodes for ranking {rank=same; Cellulose_Charge; Dye_Charge} } dot Caption: Relationship between pH, surface charge, and dye affinity.

References

C.I. Direct Blue 75 & Tissue Clearing: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the compatibility of C.I. Direct Blue 75 with various tissue clearing methods. The information is presented in a question-and-answer format to directly address potential issues and provide practical troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a trisazo class, dark blue dye.[1] Its most critical properties for consideration in tissue clearing are its solubility. It is soluble in water but insoluble in organic solvents.[1][2] This characteristic is the primary determinant of its compatibility with different tissue clearing methodologies.

Q2: Is this compound compatible with organic solvent-based tissue clearing methods (e.g., 3DISCO, BABB, iDISCO)?

Based on its chemical properties, this compound is predicted to be incompatible with organic solvent-based tissue clearing methods. These methods involve a dehydration step, typically using alcohols, followed by immersion in organic solvents like dibenzyl ether (DBE), tetrahydrofuran (B95107) (THF), or benzyl (B1604629) alcohol/benzyl benzoate (B1203000) (BABB).[3][4][5] Since this compound is insoluble in organic solvents, it would likely precipitate out of solution during the clearing process, leading to artifacts and poor staining.[1] Furthermore, organic solvent-based methods are known to quench the fluorescence of many dyes and fluorescent proteins.[3][4]

Q3: Is this compound compatible with aqueous-based tissue clearing methods (e.g., CUBIC, SeeDB, Scale)?

Aqueous-based methods are predicted to be compatible with this compound. These techniques utilize water-soluble reagents to remove lipids and match the refractive index of the tissue.[3][6][7] As this compound is water-soluble, it should remain in solution throughout the clearing process. Aqueous methods are also generally better at preserving the signal from fluorescent molecules compared to solvent-based approaches.[6][8]

Q4: Is this compound compatible with hydrogel-based tissue clearing methods (e.g., CLARITY, PACT, SHIELD)?

Hydrogel-based methods are also predicted to be compatible with this compound. These techniques first embed the tissue in a hydrogel matrix to preserve its structure, followed by the removal of lipids using detergents in an aqueous solution.[9][10][11][12] Since the delipidation and subsequent steps are performed in aqueous buffers, the water-soluble this compound should be compatible with this process. These methods are known for their excellent preservation of biomolecules and compatibility with various staining procedures.[9][10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Dye Precipitation/Aggregates in Tissue Use of an organic solvent-based clearing method with the water-soluble this compound.Switch to an aqueous-based (e.g., CUBIC, SeeDB) or hydrogel-based (e.g., CLARITY) tissue clearing protocol.
Uneven Staining Inadequate perfusion of the dye into the tissue.Increase the incubation time with the this compound staining solution. Ensure the staining solution volume is sufficient to fully immerse the tissue. Gentle agitation during incubation can also improve dye penetration.
Weak Staining Signal Low dye concentration or quenching of the signal.Increase the concentration of the this compound staining solution. If using a method that may cause some signal loss, consider signal amplification strategies if available for this type of dye.
Tissue Swelling or Shrinking Inherent property of the chosen clearing method.Aqueous-based methods like CUBIC can cause tissue expansion, while some solvent-based methods cause shrinkage.[3][13] If tissue morphology is critical, choose a clearing method known for preserving tissue size, or account for the dimensional changes in your analysis.
High Background Staining Non-specific binding of the dye.Include additional washing steps after staining with an appropriate aqueous buffer (e.g., PBS) to remove unbound dye.

Data Presentation

Table 1: Predicted Compatibility of this compound with Major Tissue Clearing Methods

Clearing Method Category Examples Predicted Compatibility Reasoning
Organic Solvent-Based 3DISCO, BABB, iDISCOIncompatibleThis compound is insoluble in organic solvents, which are the primary components of these methods.[1]
Aqueous-Based CUBIC, SeeDB, ScaleCompatibleThese methods use aqueous solutions in which this compound is soluble.[1][6]
Hydrogel-Based CLARITY, PACT, SHIELDCompatibleDelipidation and washing steps are performed in aqueous solutions, suitable for a water-soluble dye.[9][10][11]

Experimental Protocols

Hypothetical Protocol for Staining with this compound followed by CUBIC Tissue Clearing

This protocol is a hypothetical starting point for researchers wishing to test the compatibility of this compound with an aqueous-based clearing method. Optimization will likely be required for specific tissue types and experimental goals.

  • Tissue Fixation: Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS). Post-fix the tissue in 4% PFA overnight at 4°C.

  • Washing: Wash the tissue extensively in PBS to remove residual fixative.

  • Staining:

    • Prepare a stock solution of this compound in distilled water.

    • Dilute the stock solution to the desired working concentration in PBS.

    • Immerse the tissue in the staining solution and incubate at room temperature or 37°C with gentle agitation. Incubation time will need to be optimized (ranging from hours to days depending on tissue size and thickness).

  • Post-Staining Washes: Wash the tissue in PBS to remove excess dye.

  • CUBIC Clearing Protocol (Abbreviated):

    • Delipidation and Decolorization: Immerse the stained tissue in CUBIC-L solution (containing urea, N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine, and Triton X-100) at 37°C with gentle shaking. The duration will depend on the tissue size (days to weeks).

    • Washing: Wash the tissue with PBS.

    • Refractive Index Matching: Immerse the tissue in CUBIC-R solution (containing sucrose (B13894) and urea) at room temperature until the tissue becomes transparent.

  • Imaging: Image the cleared and stained tissue using a suitable microscopy technique (e.g., light-sheet or confocal microscopy).

Visualizations

G Decision Workflow: Using this compound with Tissue Clearing start Start: Consider this compound for Staining q1 What is the planned tissue clearing method? start->q1 solvent Organic Solvent-Based (e.g., 3DISCO, BABB) q1->solvent Solvent aqueous Aqueous-Based (e.g., CUBIC, SeeDB) q1->aqueous Aqueous hydrogel Hydrogel-Based (e.g., CLARITY) q1->hydrogel Hydrogel incompatible Incompatible: High risk of dye precipitation. solvent->incompatible compatible Compatible: Proceed with protocol optimization. aqueous->compatible hydrogel->compatible end End: Perform Experiment compatible->end G General Workflow for Compatible Staining and Clearing fixation 1. Tissue Fixation (e.g., 4% PFA) staining 2. Staining with this compound (Aqueous Solution) fixation->staining wash1 3. Post-Staining Washes (PBS) staining->wash1 clearing 4. Aqueous or Hydrogel-Based Clearing wash1->clearing imaging 5. Imaging (e.g., Light-Sheet Microscopy) clearing->imaging

References

Validation & Comparative

A Comparative Guide to Amyloid Plaque Staining: C.I. Direct Blue 75 vs. Congo Red

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection and visualization of amyloid plaques are critical in the study of neurodegenerative diseases, such as Alzheimer's disease, and other systemic amyloidoses. For decades, Congo Red has been the benchmark stain for identifying these protein aggregates in tissue sections. This guide provides a detailed comparison of the established "gold standard," Congo Red, with a potential, yet largely unexplored, alternative, C.I. Direct Blue 75.

While extensive data supports the use of Congo Red, the application of this compound for amyloid plaque staining is not well-documented in scientific literature. This comparison, therefore, juxtaposes the known performance of Congo Red with the hypothetical potential of this compound, based on its properties as a direct dye.

At a Glance: Performance Comparison

FeatureCongo RedThis compound (Hypothetical)
C.I. Number 2212034220
Molecular Class DiazoTrisazo
Color in Bright-field Pink to redBlue
Confirmation Method Apple-green birefringence under polarized lightPotential for fluorescence or dichroism (unconfirmed)
Binding Mechanism Hydrogen bonding to β-sheet structuresPresumed hydrogen bonding to β-sheet structures
Specificity for Amyloid High, but can bind to other tissue componentsUnknown, requires experimental validation
Sensitivity Good, but may not detect very small depositsUnknown, requires experimental validation
Primary Application Histological staining of amyloid in tissuePrimarily an industrial dye for textiles
Fluorescent Properties Weak red fluorescenceClassified as a fluorescent dye, but properties for amyloid staining are uncharacterized

In-Depth Analysis

Congo Red: The Gold Standard

Congo Red is a diazo dye that has been the cornerstone of amyloid detection in histology for over a century. Its utility stems from its ability to bind to the characteristic cross-β-sheet structure of amyloid fibrils.[1][2] This binding is thought to be mediated by hydrogen bonds between the dye molecules and the protein aggregates.[1]

Under bright-field microscopy, amyloid deposits stained with Congo Red appear pink to red. However, the definitive identification of amyloid with this stain relies on its unique property of exhibiting apple-green birefringence when viewed under polarized light. This phenomenon is considered the hallmark of amyloid presence in tissues.[3]

Despite its widespread use, Congo Red staining is not without its limitations. The interpretation of the apple-green birefringence can be subjective, and the staining can sometimes lack the sensitivity to detect very small or early-stage amyloid deposits. Furthermore, the alkaline solutions required for some protocols can have a short shelf life.

This compound: A Potential Alternative?

This compound is a trisazo dye, a class of synthetic colorants also categorized as "direct dyes" due to their ability to bind directly to substrates like cotton without a mordant.[4][5] This shared classification with Congo Red suggests a potential for similar binding mechanisms to protein structures. One supplier also classifies this compound as a fluorescent dye, which could offer an alternative detection method to the birefringence of Congo Red.[6]

Currently, there is a lack of published research specifically evaluating this compound for amyloid plaque staining. However, some studies have noted that other direct dyes can be used to stain amyloid, and that some are capable of producing a blue color. This suggests that the possibility of using this compound for this application warrants investigation. Another direct dye, Direct Blue 71, has been shown to be a sensitive stain for proteins on blotting membranes, indicating that dyes of this class can indeed interact with proteins.[7][8]

The potential advantages of a blue-staining amyloid dye would be the high contrast against common counterstains like Nuclear Fast Red. If its fluorescent properties are significant and specific to amyloid binding, it could offer a more sensitive and quantifiable detection method compared to the subjective assessment of birefringence.

Experimental Protocols

Congo Red Staining (Alkaline Method)

This protocol is a widely accepted method for the sensitive and specific staining of amyloid in formalin-fixed, paraffin-embedded tissue sections.

Reagents:

  • Alkaline sodium chloride solution: 2% sodium chloride in 1% sodium hydroxide (B78521).

  • Congo Red staining solution: 0.5% Congo Red in alkaline alcohol (equal parts of alkaline sodium chloride solution and ethanol).

  • Differentiating solution: 1% sodium hydroxide in 50% alcohol.

  • Harris' hematoxylin (B73222) for counterstaining.

Procedure:

  • Deparaffinize and rehydrate tissue sections to water.

  • Stain in Harris' hematoxylin for 5-10 minutes.

  • Wash in running tap water.

  • Differentiate in acid alcohol.

  • "Blue" in Scott's tap water substitute.

  • Wash in running tap water.

  • Place in alkaline sodium chloride solution for 20 minutes.

  • Stain in Congo Red solution for 20 minutes.

  • Wash in water.

  • Differentiate in differentiating solution.

  • Wash in running tap water.

  • Dehydrate, clear, and mount.

Expected Results:

  • Amyloid deposits: Pink to red

  • Nuclei: Blue

  • Under polarized light: Amyloid exhibits apple-green birefringence.

Hypothetical this compound Staining Protocol

This is a speculative protocol based on the general properties of direct dyes for amyloid staining. This protocol has not been validated and would require optimization.

Reagents:

  • Alkaline salt solution: Saturated sodium chloride in 80% ethanol (B145695) with 1% sodium hydroxide.

  • This compound staining solution: 0.1% this compound in alkaline salt solution.

  • Differentiating solution: 80% ethanol.

  • Nuclear Fast Red for counterstaining.

Procedure:

  • Deparaffinize and rehydrate tissue sections to water.

  • Stain in Nuclear Fast Red for 5 minutes.

  • Wash in running tap water.

  • Place in alkaline salt solution for 15 minutes.

  • Stain in this compound solution for 30 minutes.

  • Rinse briefly in water.

  • Differentiate in 80% ethanol.

  • Dehydrate, clear, and mount.

Expected (Hypothetical) Results:

  • Amyloid deposits: Blue

  • Nuclei: Red

  • Potential for fluorescence under appropriate excitation/emission wavelengths.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for both Congo Red and the hypothetical this compound staining procedures.

CongoRedWorkflow cluster_prep Tissue Preparation cluster_stain Staining cluster_finish Final Steps cluster_analysis Analysis Deparaffinize Deparaffinize & Rehydrate Hematoxylin Hematoxylin Stain Deparaffinize->Hematoxylin AlkalineNaCl Alkaline NaCl Hematoxylin->AlkalineNaCl CongoRed Congo Red Stain AlkalineNaCl->CongoRed Differentiate Differentiate CongoRed->Differentiate Dehydrate Dehydrate, Clear, Mount Differentiate->Dehydrate Brightfield Bright-field Microscopy Dehydrate->Brightfield Polarized Polarized Light Microscopy Brightfield->Polarized

Caption: Experimental workflow for Congo Red staining of amyloid plaques.

DirectBlue75Workflow cluster_prep Tissue Preparation cluster_stain Staining (Hypothetical) cluster_finish Final Steps cluster_analysis Analysis (Hypothetical) Deparaffinize Deparaffinize & Rehydrate NuclearFastRed Nuclear Fast Red Stain Deparaffinize->NuclearFastRed AlkalineSalt Alkaline Salt Solution NuclearFastRed->AlkalineSalt DirectBlue75 This compound Stain AlkalineSalt->DirectBlue75 Differentiate Differentiate DirectBlue75->Differentiate Dehydrate Dehydrate, Clear, Mount Differentiate->Dehydrate Brightfield Bright-field Microscopy Dehydrate->Brightfield Fluorescence Fluorescence Microscopy Brightfield->Fluorescence

Caption: Hypothetical workflow for this compound staining.

Molecular Interaction Pathway

The binding of direct dyes like Congo Red to amyloid fibrils is a non-covalent interaction primarily driven by the dye's planar structure and the repeating β-sheet conformation of the amyloid.

BindingMechanism cluster_amyloid Amyloid Fibril cluster_dye Direct Dye Molecule cluster_interaction Binding Interaction cluster_result Result BetaSheet β-Pleated Sheet Structure Grooves Surface Grooves BetaSheet->Grooves Binding Intercalation & Hydrogen Bonding Grooves->Binding Planar Planar, Elongated Structure Hbond Hydrogen Bond Donors/Acceptors Planar->Hbond Hbond->Binding StainedPlaque Stained Amyloid Plaque Binding->StainedPlaque

Caption: Mechanism of direct dye binding to amyloid fibrils.

Conclusion and Future Directions

Congo Red remains the undisputed gold standard for the histological identification of amyloid plaques, with a wealth of supporting data and established protocols. Its characteristic apple-green birefringence provides a high degree of specificity.

This compound, while belonging to the same class of direct dyes as Congo Red, is an unproven entity in the field of amyloid staining. The hypothetical advantages of a blue-staining, potentially fluorescent dye are intriguing and warrant further investigation. Experimental validation is required to determine its binding affinity, specificity, and sensitivity for amyloid plaques. Should such studies prove fruitful, this compound could emerge as a valuable alternative or complementary tool in the arsenal (B13267) of researchers and pathologists studying amyloid-related diseases.

References

A Comparative Guide to Cellulose Visualization: Direct Blue 75 vs. Calcofluor White

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate visualization of cellulose (B213188) is critical for a wide range of applications, from studying plant cell wall dynamics to developing novel drug delivery systems. This guide provides a detailed comparison of two fluorescent dyes, Direct Blue 75 and Calcofluor White, for the visualization of cellulose.

While both dyes are known to interact with cellulosic materials, their utility and characterization for fluorescence microscopy differ significantly. This comparison guide outlines the available scientific data for each, highlighting their performance and providing established experimental protocols where available.

Executive Summary

Our comprehensive review of the available scientific literature reveals a significant disparity in the data supporting the use of Direct Blue 75 and Calcofluor White for cellulose visualization in a research setting.

  • Calcofluor White is a well-established and extensively documented fluorescent stain for cellulose and other β-1,4-linked polysaccharides. Its photophysical properties, binding mechanism, and application protocols are readily available and validated in numerous publications.

  • Direct Blue 75 , while classified as a fluorescent dye and used extensively in the textile industry for dyeing cotton, lacks published scientific data regarding its specific application in fluorescence microscopy for cellulose visualization. Key performance metrics such as precise excitation and emission spectra when bound to cellulose, quantum yield, and standardized staining protocols for microscopy are not available in the reviewed literature.

Quantitative Data Comparison

Due to the lack of available data for Direct Blue 75 in the context of fluorescence microscopy, a direct quantitative comparison is not possible. The following table summarizes the well-characterized properties of Calcofluor White.

PropertyCalcofluor WhiteDirect Blue 75
Excitation Maximum (bound to cellulose) ~365 nmData not available
Emission Maximum (bound to cellulose) ~435 nmData not available
Binding Target Cellulose and Chitin (B13524) (β-1,4- and β-1,3-glucans)[1]Cellulose (primarily for textile dyeing)
Quantum Yield (bound to cellulose) Data not availableData not available
Common Applications in Research Fungal cell wall staining, plant cell wall imaging, detection of cellulose in various biological samples.[1]Primarily textile dyeing.

Mechanism of Action: Visualizing the Dye-Cellulose Interaction

Calcofluor White interacts with cellulose through non-covalent bonds. The planar aromatic rings of the dye molecule are thought to align with the glucose units of the cellulose polymer, leading to an enhancement of its fluorescence.

cluster_cellulose Cellulose Fibril cluster_dye Calcofluor White G1 Glucose G2 Glucose G1->G2 G3 Glucose G2->G3 G4 Glucose G3->G4 CW Calcofluor White CW->G2 Non-covalent binding CW->G3

Caption: Binding of Calcofluor White to a cellulose fibril.

Experimental Protocols

A detailed protocol for the use of Direct Blue 75 in fluorescence microscopy for cellulose visualization is not available in the scientific literature. The following is a standard, validated protocol for Calcofluor White.

Calcofluor White Staining Protocol for Plant or Fungal Samples

This protocol is a general guideline and may require optimization depending on the specific sample type.

Materials:

  • Calcofluor White M2R stock solution (e.g., 1 mg/mL in water or 50% ethanol)

  • 10% Potassium Hydroxide (KOH) (optional, for clearing)

  • Phosphate Buffered Saline (PBS) or appropriate buffer

  • Microscope slides and coverslips

  • Fluorescence microscope with a UV excitation filter (e.g., ~365 nm) and a blue emission filter (e.g., ~435 nm)

Procedure:

  • Sample Preparation:

    • For plant tissues, thin sections are recommended.

    • For fungal cultures, a small amount of mycelium or a suspension of spores can be used.

  • Staining:

    • Place the sample on a clean microscope slide.

    • Add a drop of the Calcofluor White staining solution (a final concentration of 0.01% to 0.1% is often used).

    • (Optional) For dense samples, a drop of 10% KOH can be added to clear the tissue and improve visualization.

    • Incubate for 5-15 minutes at room temperature in the dark.

  • Washing:

    • Gently wash the sample with PBS or water to remove excess stain. This step is crucial to reduce background fluorescence.

  • Mounting:

    • Add a drop of mounting medium (e.g., glycerol (B35011) or a commercial mounting medium) and place a coverslip over the sample.

  • Visualization:

    • Observe the sample using a fluorescence microscope with the appropriate filter set. Cellulose and chitin will fluoresce brightly.

start Start: Sample Preparation stain Add Calcofluor White (0.01% - 0.1%) start->stain incubate Incubate 5-15 min (dark) stain->incubate wash Wash with PBS/Water incubate->wash mount Mount on slide wash->mount visualize Visualize with Fluorescence Microscope mount->visualize

Caption: Experimental workflow for Calcofluor White staining.

References

A Comparative Guide to Beta-Glucan Detection Methods for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of common methodologies for the specific detection and quantification of beta-glucans, crucial polysaccharides in fungal cell walls and important immunomodulatory molecules.

This guide provides a detailed comparison of prevalent methods for the detection and quantification of beta-glucans, offering insights into their specificity, sensitivity, and applicability in research and clinical settings. While the specific identifier C.I. 34220 did not correspond to a known beta-glucan-specific dye, this guide focuses on well-established and validated alternatives, including dye-binding assays and commercial diagnostic kits.

Performance Comparison of Beta-Glucan (B1580549) Detection Methods

The selection of an appropriate beta-glucan detection method depends on the specific research question, required sensitivity, and the nature of the sample. The following table summarizes the key performance characteristics of commonly used methods.

MethodPrincipleDetection RangeSpecificityKey AdvantagesKey Disadvantages
Aniline (B41778) Blue Fluorometric30 mg/l to 6 g/l[1]Binds specifically to (1→3)-β-D-glucans[2][3]High sensitivity, suitable for quantifying fungal β-(1,3)-glucans with β-(1,6)-sidechains[1]Fluorescence can be influenced by the conformation of the β-glucan[4]. Potential for interference from other sample components.
Congo Red Colorimetric1.51 μg of polysaccharides[5]Interacts with the triple helix structure of β-1,3-D-glucans[5]Simple, cost-effective, high-throughput capability in a 96-well plate format[5]Can interact with other polysaccharides containing β-D-glucans[6].
Calcofluor White Fluorometric0.1 to 0.4 µg/mL[7]Binds to β-1,3 and β-1,4 polysaccharides (chitin and cellulose)[8][9]Rapid and highly sensitive[8]Lacks specificity for beta-glucans as it also binds to chitin (B13524) and cellulose[9][10].
Fungitell® Assay Colorimetric (LAL-based)≥80 pg/ml (manufacturer's cutoff)[11]Detects (1→3)-β-D-glucanHigh sensitivity and negative predictive value[12][13]Can yield false positives due to various factors[12].
Wako β-Glucan Test Turbidimetric (LAL-based)≥11 pg/ml (manufacturer's cutoff)[11]Detects (1→3)-β-D-glucanHigh specificity[14][15]Lower sensitivity compared to some other assays at the manufacturer's recommended cutoff[11][16].

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for the three main dye-binding assays.

Aniline Blue Staining for Beta-Glucan Quantification

This protocol is adapted for the fluorometric quantification of (1→3)-β-D-glucans.

Materials:

  • Aniline Blue solution (0.1% w/v in water)

  • Glycine-NaOH buffer (0.5 M, pH 9.5)

  • Beta-glucan standards (e.g., Curdlan)

  • Sample extracts

  • 96-well black microplates

  • Fluorometer (Excitation: 400 nm, Emission: 510 nm)

Procedure:

  • Prepare a series of beta-glucan standards of known concentrations.

  • In a 96-well microplate, add 50 µL of each standard or sample to individual wells.

  • Add 50 µL of 0.1% Aniline Blue solution to each well.

  • Add 100 µL of Glycine-NaOH buffer to each well and mix gently.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the fluorescence intensity using a fluorometer with excitation at 400 nm and emission at 510 nm.

  • Construct a standard curve using the fluorescence readings of the standards and determine the concentration of beta-glucans in the samples.

Congo Red Assay for Beta-Glucan Detection

This colorimetric assay is based on the bathochromic shift observed upon Congo Red binding to the triple-helical structure of β-1,3-D-glucans.[5]

Materials:

  • Congo Red solution (e.g., 20 µM in phosphate-buffered saline, pH 7.2)

  • Beta-glucan standards

  • Sample solutions

  • 96-well clear microplates

  • UV-Vis spectrophotometer or microplate reader

Procedure:

  • Prepare beta-glucan standards at various concentrations.

  • To each well of a 96-well plate, add 140 µL of the beta-glucan standard or sample.

  • Add 140 µL of the Congo Red solution to each well.[17]

  • Mix the contents of the wells thoroughly.

  • Incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at a wavelength corresponding to the shifted peak (around 516 nm) and the original peak (around 488 nm).[5][18]

  • The difference or ratio of absorbances is proportional to the beta-glucan concentration.

Calcofluor White Staining for Fungal Cell Wall Visualization

This method is primarily used for the microscopic visualization of fungal cell walls.

Materials:

  • Calcofluor White M2R solution (e.g., 0.1 mg/mL in water)

  • 10% Potassium Hydroxide (KOH)

  • Fungal culture or tissue sample

  • Microscope slides and coverslips

  • Fluorescence microscope with a UV filter set

Procedure:

  • Place a small amount of the fungal sample on a clean microscope slide.

  • Add one drop of 10% KOH to the sample to clear the background material.

  • Add one drop of Calcofluor White solution.[9]

  • Gently place a coverslip over the sample, avoiding air bubbles.

  • Allow the stain to penetrate for 1-5 minutes.

  • Observe the slide under a fluorescence microscope using a UV excitation filter. Fungal elements containing chitin and beta-glucans will fluoresce brightly.[9]

Visualizing the Workflow and Interactions

Diagrams can aid in understanding the experimental processes and molecular interactions.

BetaGlucan_Detection_Workflow cluster_prep Sample Preparation cluster_assay Dye-Binding Assay cluster_analysis Data Analysis Sample Fungal Culture / Tissue Extraction Extraction of Polysaccharides Sample->Extraction Dye Addition of Specific Dye (e.g., Aniline Blue, Congo Red) Extraction->Dye Incubation Incubation Dye->Incubation Detection Detection (Fluorometry / Colorimetry) Incubation->Detection StandardCurve Standard Curve Generation Detection->StandardCurve Quantification Quantification of Beta-Glucan StandardCurve->Quantification Dye_Interaction BetaGlucan Beta-Glucan (Triple Helix Structure) Complex Dye-Beta-Glucan Complex BetaGlucan->Complex Binding Dye Specific Dye Molecule (e.g., Congo Red) Dye->Complex Interaction Signal Detectable Signal (Colorimetric/Fluorescent Shift) Complex->Signal Results in

References

Direct Blue 75 vs. Fluorescently-Labeled Antibodies: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of biological research and drug development, the precise detection and visualization of specific molecules are paramount. Fluorescently-labeled antibodies have long been a cornerstone for these applications, offering high specificity and sensitivity. This guide provides a detailed comparison of the performance of these established reagents against Direct Blue 75, a textile and paper dye, to assist researchers in making informed decisions for their experimental needs.

At a Glance: Key Differences

FeatureFluorescently-Labeled AntibodiesDirect Blue 75
Principle of Staining Highly specific antigen-antibody bindingNon-specific binding based on chemical affinity
Specificity High, directed against a specific epitopeLow, not specific to a particular biomolecule
Sensitivity High, with signal amplification optionsUnknown for biological applications
Established Applications Immunofluorescence, flow cytometry, western blotting, immunohistochemistryPrimarily industrial dyeing of textiles and paper
Supporting Experimental Data Extensive peer-reviewed literatureNo documented use in biological imaging or immunoassays found

Performance of Fluorescently-Labeled Antibodies

Fluorescently-labeled antibodies are indispensable tools in a multitude of research applications due to their ability to specifically target and illuminate molecules of interest. This specificity is conferred by the antibody's variable region, which recognizes a unique epitope on the target antigen.

Quantitative Performance Data

The performance of a fluorescently-labeled antibody is largely determined by the properties of the conjugated fluorophore. Modern fluorescent dyes offer a wide range of excitation and emission spectra, brightness, and photostability. Below is a comparison of commonly used fluorophores.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum YieldRelative BrightnessPhotostability
FITC 495517~73,0000.92ModerateLow
Alexa Fluor 488 495519~71,0000.92HighHigh
Alexa Fluor 568 578603~91,3000.69HighHigh
Cy3 550570~150,0000.15ModerateModerate
Cy5 650670~250,0000.20HighModerate

Data compiled from various sources. Relative brightness is a product of molar extinction coefficient and quantum yield.

Studies have shown that Alexa Fluor dyes are generally brighter and more photostable than traditional fluorophores like FITC.[1][2][3] For instance, Alexa Fluor 488 is a more photostable alternative to FITC with similar spectral properties.[3] The choice of fluorophore should be tailored to the specific application, considering the instrumentation available and the need for multiplexing.

Experimental Protocol: Indirect Immunofluorescence

This protocol outlines a typical workflow for staining cultured cells using a primary and a fluorescently-labeled secondary antibody.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Primary Antibody (specific to the target protein)

  • Fluorescently-Labeled Secondary Antibody (specific to the host species of the primary antibody)

  • Nuclear Counterstain (e.g., DAPI or Hoechst)

  • Antifade Mounting Medium

Procedure:

  • Cell Culture: Grow cells on sterile coverslips in a petri dish to the desired confluency.

  • Washing: Gently wash the cells three times with PBS.

  • Fixation: Incubate the cells with Fixation Buffer for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: If the target protein is intracellular, incubate the cells with Permeabilization Buffer for 10 minutes.

  • Blocking: Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Dilute the fluorescently-labeled secondary antibody in Blocking Buffer, protect from light, and incubate with the cells for 1 hour at room temperature.

  • Washing: Wash the cells three times with PBS, protecting from light.

  • Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.

  • Washing: Wash the cells a final time with PBS.

  • Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filters.

G cluster_workflow Indirect Immunofluorescence Workflow Cell Culture Cell Culture Washing_1 Washing_1 Cell Culture->Washing_1 PBS Fixation Fixation Washing_1->Fixation 4% PFA Washing_2 Washing_2 Fixation->Washing_2 PBS Permeabilization Permeabilization Washing_2->Permeabilization 0.1% Triton X-100 Blocking Blocking Permeabilization->Blocking 1% BSA Primary_Ab Primary_Ab Blocking->Primary_Ab 1-2h RT or O/N 4°C Washing_3 Washing_3 Primary_Ab->Washing_3 PBS Secondary_Ab Secondary_Ab Washing_3->Secondary_Ab 1h RT, protected from light Washing_4 Washing_4 Secondary_Ab->Washing_4 PBS Counterstaining Counterstaining Washing_4->Counterstaining DAPI Washing_5 Washing_5 Counterstaining->Washing_5 PBS Mounting Mounting Washing_5->Mounting Antifade medium Imaging Imaging Mounting->Imaging Fluorescence Microscope

Indirect Immunofluorescence Staining Workflow

Performance of Direct Blue 75

Direct Blue 75 (C.I. 34220) is a water-soluble, triazo-class dye. Its primary documented applications are in the dyeing of textiles, paper, and leather. While it is classified as a fluorescent dye, there is a notable absence of published literature demonstrating its use in biological research for applications such as cell staining or as a targeted fluorescent probe.

Quantitative Performance Data

There is no available data on the performance of Direct Blue 75 in a biological context. Key fluorescence parameters such as its quantum yield in aqueous buffers, photostability under microscopy conditions, and its binding specificity to cellular components have not been characterized for research applications. Its light fastness rating in industrial applications is moderate.

Experimental Protocol

Due to the lack of established use in biological research, a validated experimental protocol for staining cells or tissues with Direct Blue 75 for microscopic analysis does not exist. The non-specific nature of direct dyes suggests that it would likely stain multiple cellular components without the specificity required for modern biological research.

G cluster_comparison Comparative Logic: Staining Specificity cluster_Ab Fluorescently-Labeled Antibody cluster_DB75 Direct Blue 75 Antibody Antibody Target_Protein Specific Target Protein Antibody->Target_Protein Specific Binding Fluorophore Fluorophore Fluorophore->Antibody Conjugated to Direct_Blue_75 Direct Blue 75 Cellular_Components Multiple Cellular Components Direct_Blue_75->Cellular_Components Non-Specific Binding

Logical Comparison of Staining Mechanisms

Conclusion

For researchers, scientists, and drug development professionals requiring specific and sensitive detection of biomolecules, fluorescently-labeled antibodies remain the gold standard. The extensive body of supporting experimental data, the availability of detailed protocols, and the continuous development of high-performance fluorophores underscore their reliability and versatility.

In contrast, Direct Blue 75, while a functional dye for industrial purposes, lacks the specificity and documented performance necessary for research applications in cell biology and drug development. The absence of evidence for its use in these fields suggests it is not a viable alternative to fluorescently-labeled antibodies. Researchers are advised to rely on well-validated reagents like fluorescently-labeled antibodies to ensure the accuracy and reproducibility of their experimental results.

References

Unveiling the Binding Affinity: A Comparative Analysis of C.I. Direct Blue 75 Cross-Reactivity with Chitin and Other Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the interactions between dyes and polymers is paramount for applications ranging from drug delivery to biomaterial development. This guide provides an objective comparison of the cross-reactivity of C.I. Direct Blue 75 with chitin (B13524) and other relevant polymers, supported by experimental data and detailed protocols.

This compound is a water-soluble trisazo dye recognized for its use in the textile and paper industries. Its molecular structure and anionic nature govern its interaction with various polymeric substrates. This guide delves into the binding characteristics of this compound and similar dyes with natural polysaccharides like chitin, chitosan (B1678972), and cellulose (B213188), as well as synthetic polymers, offering insights into their comparative binding affinities and the underlying mechanisms.

Comparative Analysis of Dye Adsorption on Biopolymers

The adsorption capacity of polymers towards dyes is a critical parameter for evaluating their interaction. While specific quantitative data for this compound is limited in publicly available literature, data from structurally similar direct and acid dyes can provide valuable insights into its expected behavior. The following tables summarize key adsorption parameters for various dyes on chitin and chitosan, based on the Langmuir and Freundlich isotherm models. These models are fundamental in describing the equilibrium of adsorption.

Table 1: Langmuir Adsorption Isotherm Parameters for Various Dyes on Chitin and Chitosan

DyeAdsorbentq_max (mg/g)K_L (L/mg)Reference
Direct Blue 78Chitosan-NaOH12.30->0.95[1]
Acid Blue 113Chitin-->0.98[2][3]
Congo RedChitin139--[4]
Congo RedChitosan320--[4]
Reactive Blue 5Chitin---[4]

Note: q_max represents the maximum monolayer adsorption capacity, and K_L is the Langmuir constant related to the energy of adsorption. A higher q_max indicates a greater binding capacity. Dashes indicate that the specific value was not provided in the cited source.

Table 2: Freundlich Adsorption Isotherm Parameters for Various Dyes on Chitin and Chitosan

DyeAdsorbentK_F ((mg/g)(L/mg)¹/ⁿ)nReference
Direct Blue 78Chitosan-NaOH-1.880.956[1]
Acid Blue 113Chitin---[2]
Congo RedChitosan---[4]

Note: K_F is the Freundlich constant indicative of the relative adsorption capacity, and 'n' is the heterogeneity factor. A value of n between 1 and 10 indicates favorable adsorption.

The data suggests that chitosan generally exhibits a higher adsorption capacity for anionic dyes compared to chitin, which can be attributed to the presence of more accessible amino groups in chitosan.[4]

Understanding the Binding Mechanisms

The interaction between anionic dyes like this compound and polysaccharides is primarily governed by a combination of forces:

  • Electrostatic Interactions: The positively charged amino groups (-NH3+) on chitin and especially chitosan (in acidic to neutral conditions) attract the negatively charged sulfonate groups (-SO3-) of the anionic dyes.[5]

  • Hydrogen Bonding: The hydroxyl (-OH) and acetamido (-NHCOCH3) groups on the polysaccharide chains can form hydrogen bonds with the functional groups on the dye molecule.

  • Van der Waals Forces: These non-specific attractive forces contribute to the overall binding between the dye and the polymer surface.

The interplay of these forces dictates the specificity and strength of the interaction.

Experimental Protocols

To enable researchers to conduct their own comparative studies, a detailed experimental protocol for determining the adsorption of this compound on various polymers is provided below. This protocol is a synthesis of methodologies reported in the literature for similar dye-polymer systems.[2][6][7]

Protocol: Batch Adsorption Study of this compound on Polymeric Adsorbents

1. Materials and Reagents:

  • This compound (or a suitable analogue)

  • Polymeric adsorbents (e.g., chitin, chitosan, cellulose, synthetic polymers)

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Distilled or deionized water

  • Spectrophotometer

  • Orbital shaker

  • Centrifuge

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1000 mg/L) by dissolving a known weight of the dye in distilled water.

  • Prepare working solutions of desired concentrations by diluting the stock solution.

3. Adsorption Experiments:

  • For each polymer, add a fixed amount of the adsorbent (e.g., 0.1 g) to a series of flasks containing a known volume (e.g., 50 mL) of the dye solution at different initial concentrations.

  • Adjust the pH of the solutions to the desired value using HCl or NaOH.

  • Place the flasks in an orbital shaker at a constant speed (e.g., 150 rpm) and temperature for a specified contact time to reach equilibrium.

  • After equilibration, separate the adsorbent from the solution by centrifugation.

  • Measure the final concentration of the dye in the supernatant using a spectrophotometer at the maximum absorbance wavelength (λ_max) of this compound.

4. Data Analysis:

  • Calculate the amount of dye adsorbed per unit mass of the adsorbent (q_e, in mg/g) using the following equation: q_e = (C_0 - C_e) * V / W where C_0 and C_e are the initial and equilibrium dye concentrations (mg/L), V is the volume of the solution (L), and W is the mass of the adsorbent (g).

  • Analyze the adsorption data using isotherm models such as the Langmuir and Freundlich models to determine the adsorption capacity and affinity.

Visualizing the Interactions and Workflows

To further elucidate the concepts discussed, the following diagrams created using the DOT language provide visual representations of the dye-polymer interaction mechanism and the experimental workflow.

G cluster_dye Anionic Dye (e.g., this compound) cluster_polymer Polymer Surface (Chitosan) Dye Dye Molecule (-SO3⁻) Polymer Chitosan Chain (-NH3⁺, -OH) Dye->Polymer Electrostatic Attraction Dye->Polymer Hydrogen Bonding Dye->Polymer Van der Waals Forces

Caption: Mechanism of anionic dye binding to a cationic polymer like chitosan.

G prep Prepare Dye Solutions & Polymer Adsorbents adsorption Batch Adsorption: Mix Dye & Polymer, Shake to Equilibrium prep->adsorption separation Separate Adsorbent (Centrifugation) adsorption->separation analysis Analyze Supernatant (Spectrophotometry) separation->analysis data Calculate Adsorption & Apply Isotherm Models analysis->data

Caption: Experimental workflow for a batch adsorption study.

References

A Comparative Guide to Blue Fluorescent Dyes for Live-Cell Imaging: Alternatives to C.I. Direct Blue 75

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking effective solutions for live-cell imaging, this guide provides a comprehensive comparison of alternatives to the textile dye C.I. Direct Blue 75. As our research indicates no evidence of this compound being utilized for live-cell imaging applications, this guide focuses on established and validated blue fluorescent dyes, offering objective performance data and detailed experimental protocols to inform your selection.

The ideal fluorescent dye for live-cell imaging should exhibit high cell permeability, low cytotoxicity, bright and stable fluorescence, and high specificity for the target organelle. This guide will compare the most common and effective blue fluorescent dyes for live-cell nuclear staining: Hoechst 33342 and 4',6-diamidino-2-phenylindole (DAPI), along with commercially available kits offering user-friendly protocols.

Performance Comparison of Blue Fluorescent Dyes

The selection of a fluorescent dye is critical and depends on the specific requirements of the experiment, including the cell type, duration of imaging, and the imaging platform. The following table summarizes the key quantitative parameters of the most widely used blue fluorescent dyes for live-cell imaging.

ParameterHoechst 33342DAPI (4',6-diamidino-2-phenylindole)NucBlue® Live ReadyProbes™ Reagent
Excitation Max (nm) ~350~358Not explicitly provided, compatible with DAPI filters
Emission Max (nm) ~461~461Not explicitly provided, compatible with DAPI filters
Quantum Yield ~0.4 (bound to DNA)~0.92 (bound to DNA)Not explicitly provided
Extinction Coefficient (M⁻¹cm⁻¹) ~42,000 (bound to DNA)~35,000 (bound to DNA)Not explicitly provided
Cell Permeability HighLow to ModerateHigh
Toxicity Low to moderateModerate to highLow
Photostability ModerateHighHigh
Binding Target A-T rich regions of the minor groove of DNAA-T rich regions of the minor groove of DNAA-T rich regions of the minor groove of DNA

In-Depth Analysis of Key Alternatives

Hoechst 33342

Hoechst 33342 is a cell-permeant fluorescent dye that binds to the minor groove of DNA with a preference for A-T rich regions.[1] Its high cell permeability and relatively low toxicity make it a popular choice for staining the nuclei of living cells.[1][2] Upon binding to DNA, its fluorescence quantum yield increases significantly.[3] However, prolonged exposure to the UV excitation light required for Hoechst 33342 can induce phototoxicity and affect cell viability.[4] Recent studies have shown that using lower concentrations and optimizing imaging parameters can mitigate these effects, allowing for long-term live-cell imaging.[4]

DAPI

DAPI is another widely used blue fluorescent nuclear stain that also binds to A-T rich regions of DNA.[5] While it is very bright and photostable, its cell permeability is lower than that of Hoechst 33342, often requiring higher concentrations or longer incubation times for live-cell staining.[6][7] This can lead to increased cytotoxicity.[8] For this reason, DAPI is more commonly used for staining fixed cells.[2] However, it can be used for short-term live-cell imaging experiments.

Commercial Live-Cell Staining Kits

Several manufacturers offer ready-to-use kits for live-cell nuclear staining that are designed for ease of use and reproducibility. These kits typically contain a proprietary blue fluorescent dye with high cell permeability and low toxicity, often a derivative of Hoechst.

  • NucBlue® Live ReadyProbes™ Reagent: This is a room-temperature stable, ready-to-use formulation of Hoechst 33342. It is designed to be added directly to the cell culture medium, simplifying the staining protocol. It is suitable for short-term live-cell imaging.

  • CytoPainter Live Cell Labeling Kits: These kits provide a range of fluorescent dyes for labeling various cellular compartments in live cells. The blue fluorescent option is designed for uniform labeling of live cells and is suitable for various applications including fluorescence microscopy and flow cytometry.

  • Cell Explorer™ Live Cell Labeling Kits: These kits utilize a proprietary dye that becomes fluorescent upon entering live cells. The dye is hydrophobic and readily permeates intact cell membranes. Intracellular esterases hydrolyze the substrate, generating a fluorescent product that is well-retained within the cytoplasm.

Experimental Protocols

Live-Cell Staining with Hoechst 33342

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials:

  • Hoechst 33342 stock solution (e.g., 1 mg/mL in deionized water)

  • Live cells in culture

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with a DAPI filter set (Excitation: ~350 nm, Emission: ~460 nm)

Procedure:

  • Prepare a working solution of Hoechst 33342 in complete cell culture medium at a final concentration of 0.1-1.0 µg/mL. The optimal concentration should be determined empirically.

  • Remove the existing culture medium from the cells.

  • Add the Hoechst 33342 working solution to the cells.

  • Incubate the cells at 37°C in a CO₂ incubator for 5-15 minutes.

  • Gently wash the cells twice with pre-warmed PBS or complete culture medium.

  • Add fresh, pre-warmed complete culture medium to the cells.

  • Image the cells using a fluorescence microscope.

Live-Cell Staining with DAPI

This protocol is intended for short-term live-cell imaging and may need optimization.

Materials:

  • DAPI stock solution (e.g., 1 mg/mL in deionized water)

  • Live cells in culture

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with a DAPI filter set (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Prepare a working solution of DAPI in complete cell culture medium at a final concentration of 1-10 µg/mL. Note that higher concentrations may be required for live-cell staining compared to fixed-cell staining.

  • Remove the existing culture medium from the cells.

  • Add the DAPI working solution to the cells.

  • Incubate the cells at 37°C in a CO₂ incubator for 10-20 minutes.

  • Gently wash the cells twice with pre-warmed PBS or complete culture medium.

  • Add fresh, pre-warmed complete culture medium to the cells.

  • Image the cells immediately using a fluorescence microscope.

Signaling Pathways and Experimental Workflows

General Workflow for Live-Cell Nuclear Staining and Imaging

G cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Culture cells to desired confluency dye_prep Prepare dye working solution add_dye Add dye solution to cells dye_prep->add_dye incubate Incubate at 37°C add_dye->incubate wash Wash cells (optional) incubate->wash acquire_image Acquire images on fluorescence microscope wash->acquire_image analyze Analyze images acquire_image->analyze

Caption: A generalized workflow for live-cell nuclear staining and subsequent fluorescence imaging.

Simplified DNA Damage Response Pathway

G dna_damage DNA Damage (e.g., UV irradiation) atm_atr ATM/ATR Kinases (Sensors) dna_damage->atm_atr activates chk1_chk2 CHK1/CHK2 (Transducers) atm_atr->chk1_chk2 phosphorylates p53 p53 (Effector) chk1_chk2->p53 activates cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest apoptosis Apoptosis p53->apoptosis dna_repair DNA Repair p53->dna_repair

Caption: A simplified diagram of the DNA damage response pathway initiated by cellular stressors.

Conclusion

While this compound is not a viable option for live-cell imaging, researchers have a selection of robust and well-characterized blue fluorescent dyes at their disposal. Hoechst 33342 is generally the preferred choice for live-cell nuclear staining due to its superior cell permeability and lower cytotoxicity compared to DAPI. However, DAPI's high photostability makes it a suitable alternative for shorter-term experiments. Commercially available kits offer convenience and reproducibility for routine live-cell imaging applications. The selection of the most appropriate dye will ultimately depend on the specific experimental goals and constraints. Careful consideration of the dye's properties and optimization of the staining protocol are crucial for obtaining high-quality, reliable data in live-cell imaging studies.

References

A Comparative Guide to Probes for Correlative Light-Electron Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Correlative Light-Electron Microscopy (CLEM) stands as a powerful imaging technique, bridging the gap between the functional dynamics observed in fluorescence light microscopy (LM) and the high-resolution ultrastructural context provided by electron microscopy (EM). The selection of an appropriate fluorescent probe is paramount to the success of any CLEM experiment, directly impacting the quality of both imaging modalities. This guide provides an objective comparison of the primary classes of probes used in CLEM: genetically encoded fluorescent proteins (FPs), organic fluorescent dyes, and semiconductor quantum dots (QDs). We present a summary of their performance characteristics, detailed experimental protocols, and a visual representation of the CLEM workflow.

While the initial topic of interest was the application of C.I. Direct Blue 75 in CLEM, a comprehensive review of scientific literature and technical documentation revealed no evidence of its use in this context. This compound is primarily characterized as a textile dye and lacks the established properties required for high-performance microscopy applications like CLEM. Therefore, this guide focuses on established and validated probes that are routinely and effectively used in the field.

Performance Comparison of CLEM Probes

The ideal CLEM probe should be bright, photostable, and provide high-resolution localization in both LM and EM. The choice of probe often involves a trade-off between these properties and depends on the specific biological question and experimental setup. The following table summarizes the key quantitative performance indicators for each class of probe.

Probe ClassBrightness (Quantum Yield x Extinction Coefficient)PhotostabilityAchievable Resolution (LM)Electron Density (for EM)Key AdvantagesKey Disadvantages
Fluorescent Proteins (FPs) Moderate (e.g., mCherry: ~0.22 QY, ~72,000 M⁻¹cm⁻¹ ε)[1][2]Variable, generally lower than organic dyes and QDs.[3][4][5]Diffraction-limited (~250 nm); Super-resolution with specific FPs (~20-50 nm).[6]Low (requires enhancement, e.g., photo-oxidation).[7]Genetically encodable for specific protein tagging; suitable for live-cell imaging.Lower brightness and photostability; fluorescence can be quenched by EM processing.[8]
Organic Fluorescent Dyes High (e.g., Janelia Fluor 549: ~0.88 QY, ~101,000 M⁻¹cm⁻¹ ε)[9]Generally higher than FPs, but can vary.[10][11][12]Diffraction-limited (~250 nm); Super-resolution (~20 nm with STORM/PALM).[6][13][14]Low (requires enhancement, e.g., photo-oxidation).High brightness and photostability; small size minimizes steric hindrance.[11]Requires specific labeling strategies (e.g., SNAP/Halo-tags, immunolabeling); cell permeability can be a challenge.[15][16]
Quantum Dots (QDs) Very High (high extinction coefficients and quantum yields).[17][18]Excellent, highly resistant to photobleaching.[17][19][20][21]Diffraction-limited (~250 nm); localization precision depends on size (~10-20 nm).High (electron-dense core is directly visible in EM).[8]Extreme brightness and photostability; electron-dense core allows direct correlation.[8][17]Larger size can cause steric hindrance; blinking can be an issue for single-molecule tracking; requires targeted delivery (e.g., immunolabeling).[8][21]

Experimental Protocols

Detailed methodologies are crucial for successful CLEM experiments. Below are representative protocols for each class of probe.

Protocol 1: Genetically Encoded Fluorescent Proteins (e.g., mCherry)

This protocol outlines a pre-embedding CLEM workflow for cells expressing a fluorescent protein-tagged protein of interest.

1. Cell Culture and Transfection:

  • Culture cells on gridded glass-bottom dishes or coverslips to facilitate relocation of the region of interest (ROI).

  • Transfect cells with a plasmid encoding the protein of interest fused to a fluorescent protein (e.g., mCherry) using a standard transfection protocol. Allow 24-48 hours for protein expression.

2. Live-Cell Imaging (Light Microscopy):

  • Image the live cells using a fluorescence microscope equipped with the appropriate filter set for the chosen FP.

  • Identify and record the coordinates of the cells of interest using the grid on the dish/coverslip. Acquire both fluorescence and bright-field/DIC images.

3. Fixation:

  • Immediately after live-cell imaging, fix the cells. A common fixative is a mixture of 2% paraformaldehyde and 0.1-0.5% glutaraldehyde (B144438) in a suitable buffer (e.g., phosphate-buffered saline, PBS) for 30-60 minutes at room temperature.[22]

4. Sample Preparation for Electron Microscopy:

  • Post-fix the cells with 1% osmium tetroxide in buffer for 30-60 minutes on ice. This step enhances contrast for EM but can quench the fluorescence of some FPs.

  • Dehydrate the sample through a graded series of ethanol (B145695) (e.g., 30%, 50%, 70%, 90%, 100%).

  • Infiltrate the sample with an epoxy resin (e.g., Epon) and polymerize at 60°C for 48 hours.

5. Sectioning and EM Imaging:

  • Separate the resin block from the coverslip.

  • Using the recorded coordinates and images from the LM, trim the block to the ROI.

  • Cut ultrathin sections (70-90 nm) and collect them on EM grids.

  • Stain the sections with heavy metals (e.g., uranyl acetate (B1210297) and lead citrate) to enhance contrast.

  • Image the sections in a transmission electron microscope (TEM).

6. Correlation:

  • Correlate the LM and EM images using the grid pattern and cellular landmarks.

Protocol 2: Organic Fluorescent Dyes with Self-Labeling Tags (e.g., SNAP-tag with Janelia Fluor Dyes)

This protocol utilizes self-labeling enzyme tags for specific labeling with bright and photostable organic dyes.

1. Cell Culture and Transfection:

  • Culture cells on gridded coverslips.

  • Transfect cells with a plasmid encoding the protein of interest fused to a self-labeling tag (e.g., SNAP-tag).

2. Labeling with Organic Dye:

  • Prepare a staining solution of the cell-permeable organic dye substrate (e.g., 0.1-1 µM of a Janelia Fluor-SNAP ligand in cell culture medium).[23]

  • Incubate the cells with the staining solution for 30 minutes at 37°C.[23]

  • Wash the cells three times with fresh medium to remove unbound dye.

3. Light Microscopy:

  • Image the cells on a fluorescence microscope with the appropriate excitation and emission filters for the chosen dye.

  • Record the location of the cells of interest.

4. Fixation and EM Sample Preparation:

  • Proceed with the same fixation, post-fixation, dehydration, and embedding protocol as described for fluorescent proteins (Protocol 1, steps 3-4). Some organic dyes show better resistance to osmium tetroxide than FPs.[10][11]

5. Sectioning, EM Imaging, and Correlation:

  • Follow the same procedure as for fluorescent proteins (Protocol 1, steps 5-6).

Protocol 3: Quantum Dots for Immunolabeling

This protocol describes the use of antibody-conjugated quantum dots to label a target protein for CLEM.

1. Cell Culture and Fixation:

  • Culture cells on a suitable substrate for CLEM.

  • Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes.

  • Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100 in PBS) if the target is intracellular.

2. Immunolabeling:

  • Block non-specific binding with a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour.

  • Incubate with a primary antibody specific to the target protein, diluted in blocking buffer, for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with a secondary antibody conjugated to quantum dots, diluted in blocking buffer, for 1 hour at room temperature.[24][25] Protect from light.

  • Wash the cells extensively with PBS to remove unbound QDs.

3. Light Microscopy:

  • Image the labeled cells using a fluorescence microscope with a broad-spectrum excitation source and appropriate emission filters for the specific QDs used.

  • Record the positions of the labeled cells.

4. Sample Preparation for Electron Microscopy:

  • Post-fix the cells with 1% glutaraldehyde to further stabilize the structures.

  • Proceed with osmium tetroxide post-fixation, dehydration, and resin embedding as described in Protocol 1, step 4. The electron-dense core of the QDs will be preserved.

5. Sectioning, EM Imaging, and Correlation:

  • Cut ultrathin sections and image them in a TEM. The quantum dots will appear as small, electron-dense particles.

  • Correlate the LM and EM images based on the location of the fluorescent/electron-dense QDs and cellular morphology.

Visualizing CLEM Workflows and Signaling Pathways

To better understand the experimental process and the relationships between different components, we provide the following diagrams generated using the DOT language.

CLEM_Workflow cluster_LM Light Microscopy cluster_EM_Prep EM Sample Preparation cluster_EM Electron Microscopy cluster_Correlation Correlation LiveCell Live Cell Imaging ROI_Selection ROI Selection LiveCell->ROI_Selection FixedCell Fixed Cell Imaging FixedCell->ROI_Selection Fixation Fixation ROI_Selection->Fixation Image_Overlay Image Overlay & Analysis ROI_Selection->Image_Overlay Dehydration Dehydration Fixation->Dehydration Embedding Resin Embedding Dehydration->Embedding Sectioning Ultrathin Sectioning Embedding->Sectioning EM_Imaging EM Imaging Sectioning->EM_Imaging EM_Imaging->Image_Overlay

Caption: A generalized workflow for pre-embedding Correlative Light-Electron Microscopy (CLEM).

Probe_Labeling_Strategies cluster_FP Fluorescent Proteins cluster_Dye Organic Dyes cluster_QD Quantum Dots POI Protein of Interest (POI) FP_Fusion Genetic Fusion POI->FP_Fusion expressed as Enzyme_Tag Self-Labeling Tag (e.g., SNAP-tag) POI->Enzyme_Tag fused to Primary_Ab Primary Antibody POI->Primary_Ab recognized by FP_Tag POI-FP Chimera FP_Fusion->FP_Tag results in Labeled_POI Labeled POI Enzyme_Tag->Labeled_POI covalently binds Dye_Ligand Dye-Ligand Conjugate Dye_Ligand->Labeled_POI Secondary_Ab_QD Secondary Ab-QD Primary_Ab->Secondary_Ab_QD binds to

References

A Head-to-Head Battle of Photons: Benchmarking New Fluorescent Probes Against a Classic Dye, C.I. Direct Blue 75

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of cellular imaging, the selection of the optimal fluorescent probe is a critical decision that profoundly impacts experimental outcomes. This guide provides an objective comparison of novel fluorescent probes against the traditional textile dye, C.I. Direct Blue 75, offering a comprehensive overview of their performance characteristics supported by experimental data and detailed protocols.

In the dynamic field of fluorescence microscopy, the demand for brighter, more stable, and less toxic probes is incessant. While classic dyes like this compound have found some application as fluorescent agents, a new generation of probes, including Silicon-Rhodamine (SiR) derivatives and Quantum Dots (QDs), offer significant advantages for live-cell imaging. This comparison aims to equip researchers with the necessary data to make informed decisions for their specific imaging needs.

Quantitative Performance at a Glance

The following table summarizes the key performance indicators for this compound and two classes of new-generation fluorescent probes. It is important to note that detailed quantitative fluorescence data for this compound is not extensively available in the scientific literature, reflecting its primary use as a textile dye rather than a purpose-designed imaging agent.

FeatureThis compoundSilicon-Rhodamine (SiR) ProbesQuantum Dots (QDs)
Quantum Yield Data not readily availableHigh (e.g., SiR700: ~0.13 in water)[1]Very High (can exceed 50%)[2][3]
Photostability Moderate to LowHigh[4][5]Excellent[6][7][8]
Excitation Wavelength Typically in the blue regionFar-red to near-infrared (e.g., SiR-tubulin: 652 nm)[9]Tunable based on size
Emission Wavelength Typically in the blue-green regionFar-red to near-infrared (e.g., SiR-tubulin: 674 nm)[9]Tunable based on size
Cell Permeability VariableHigh[4][5]Generally requires specific delivery methods
Toxicity Potential for cytotoxicityLow at working concentrationsCan be a concern (heavy metal core), but surface coatings mitigate this[7]
Fluorogenicity NoYes (fluorescence increases upon binding to target)[4]No

Experimental Deep Dive: Methodologies for Probe Characterization

To ensure a fair and comprehensive comparison, standardized experimental protocols are essential. Below are detailed methodologies for assessing the key performance metrics of fluorescent probes.

Quantum Yield Determination (Comparative Method)

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. The comparative method, which is widely used, involves comparing the fluorescence of the test sample to a well-characterized standard with a known quantum yield.[10][11]

  • Sample and Standard Preparation: Prepare a series of dilutions for both the test probe and a standard fluorophore (e.g., Rhodamine 6G, with a known quantum yield of 0.95) in a suitable spectroscopic grade solvent.[12] The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[10]

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.

  • Fluorescence Measurement: In a spectrofluorometer, record the fluorescence emission spectrum for each dilution of the test probe and the standard. The excitation wavelength should be the same for both.

  • Data Analysis: Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity. Plot the integrated fluorescence intensity versus absorbance for both the test probe and the standard.

  • Calculation: The quantum yield of the test probe (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_standard × (m_sample / m_standard) × (η_sample² / η_standard²)

    where m is the slope of the trendline from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

Photostability Assessment

Photostability, or the resistance to photobleaching, is crucial for long-term imaging experiments. A common method to quantify this is to measure the decay of fluorescence intensity over time under continuous illumination.

  • Sample Preparation: Prepare a solution of the fluorescent probe or label cells with the probe according to a standard live-cell imaging protocol.

  • Microscopy Setup: Mount the sample on a fluorescence microscope equipped with a suitable excitation light source and detector.

  • Image Acquisition: Acquire a time-lapse series of images, keeping the excitation intensity, exposure time, and interval constant.

  • Data Analysis: Measure the mean fluorescence intensity of a region of interest in each image of the time series.

  • Quantification: Plot the normalized fluorescence intensity against time. The rate of intensity decay provides a measure of the probe's photostability. Probes with slower decay rates are considered more photostable.[13][14][15]

Live-Cell Imaging Protocol

This protocol provides a general workflow for staining and imaging live cells with fluorescent probes.

  • Cell Culture: Plate cells on a suitable imaging dish or coverslip and culture them to the desired confluency.

  • Probe Preparation: Prepare a stock solution of the fluorescent probe in high-quality, anhydrous DMSO.[9][16] Dilute the stock solution to the final working concentration in pre-warmed cell culture medium.

  • Cell Staining: Remove the existing culture medium from the cells and add the probe-containing medium. Incubate the cells for the recommended time and temperature to allow for probe uptake and target labeling. For some probes, co-incubation with an efflux pump inhibitor like verapamil (B1683045) may enhance staining.[16]

  • Washing (Optional): For some probes, washing the cells with fresh medium may be necessary to reduce background fluorescence. However, highly fluorogenic probes like SiR derivatives often do not require a wash step.[4]

  • Imaging: Mount the imaging dish on the microscope stage, ensuring the cells are maintained in a suitable environment (e.g., 37°C and 5% CO₂). Acquire images using the appropriate excitation and emission filters. To minimize phototoxicity, use the lowest possible excitation power and exposure time that provides a good signal-to-noise ratio.[17][18]

Visualizing the Workflow and Concepts

To further clarify the experimental processes and the underlying principles, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_stain Staining cluster_imaging Imaging & Analysis Cell_Culture Cell Culture Staining Cell Staining Cell_Culture->Staining Probe_Prep Probe Preparation Probe_Prep->Staining Washing Washing (Optional) Staining->Washing Imaging Live-Cell Imaging Staining->Imaging No-wash probes Washing->Imaging Data_Analysis Data Analysis Imaging->Data_Analysis

Caption: A generalized workflow for live-cell imaging experiments.

Signaling_Pathway_Concept Probe Fluorescent Probe (e.g., SiR-Actin) Binding Binding Event Probe->Binding Target Cellular Target (e.g., F-Actin) Target->Binding Fluorescence Fluorescence Signal Binding->Fluorescence Signal On Microscope Microscope Detection Fluorescence->Microscope

Caption: Conceptual diagram of a fluorogenic probe's mechanism of action.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of C.I. Direct Blue 75

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents, such as C.I. Direct Blue 75, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.

This compound: Hazard Profile

This compound (C.I. 34220) is a triazo dye. While specific toxicity data for this compound is not extensively documented in readily available safety data sheets, as a class, azo dyes may be irritants and sensitizers. It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Disposal Overview

Direct disposal of this compound into sanitary sewer systems is not recommended without prior treatment. The dye's complex aromatic structure is resistant to degradation in conventional wastewater treatment processes. Therefore, on-site chemical degradation is the preferred method for laboratory-scale quantities. This guide outlines a chemical oxidation method using sodium hypochlorite (B82951) (bleach), a common and effective laboratory reagent for the decolorization and degradation of azo dyes.

Quantitative Data for Disposal

The following table summarizes the key quantitative parameters for the chemical degradation of a this compound solution. These values are based on established protocols for the oxidative treatment of azo dyes.

ParameterValue/RangeNotes
Initial Dye Concentration 10 - 100 mg/LHigher concentrations may require longer treatment times or higher reagent volumes.
Sodium Hypochlorite (active Cl) 50 - 250 mg/LThe amount should be adjusted based on the initial dye concentration.
pH 5 - 9Optimal pH for oxidation with sodium hypochlorite. Adjust with dilute HCl or NaOH.
Reaction Time 30 - 90 minutesDecolorization should be visually confirmed.
Temperature Ambient (20-25°C)The reaction is typically carried out at room temperature.

Experimental Protocol: Chemical Degradation of this compound

This protocol details the step-by-step methodology for the safe degradation of this compound in a laboratory setting using sodium hypochlorite.

Materials:

  • Waste solution of this compound

  • Sodium hypochlorite solution (5% active chlorine)

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (B78521) (1 M)

  • pH indicator strips or pH meter

  • Stir plate and stir bar

  • Beaker or flask of appropriate size

  • Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat

Procedure:

  • Preparation:

    • Work in a well-ventilated area or a fume hood.

    • Don appropriate PPE.

    • Place the beaker or flask containing the this compound waste solution on a stir plate and add a stir bar.

  • pH Adjustment:

    • Measure the pH of the waste solution.

    • If necessary, adjust the pH to a range of 5-9 by slowly adding 1 M HCl or 1 M NaOH while stirring.

  • Oxidation:

    • Slowly add the sodium hypochlorite solution to the stirring dye solution. For a 100 mg/L dye solution, a starting point is to add a volume of 5% sodium hypochlorite solution to achieve an active chlorine concentration of approximately 200 mg/L.

    • Continue stirring and observe the color of the solution. The blue color should fade and eventually disappear.

  • Reaction Monitoring:

    • Allow the reaction to proceed for at least 30 minutes. If the color persists, add small additional aliquots of sodium hypochlorite solution.

    • Continue the reaction for up to 90 minutes, or until the solution is decolorized.

  • Neutralization and Disposal:

    • Once the solution is colorless, check the pH again.

    • Neutralize the solution to a pH between 6 and 8 by adding 1 M HCl or 1 M NaOH as needed.

    • The neutralized, decolorized solution can now be safely disposed of down the drain with copious amounts of water, in accordance with local regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

This compound Disposal Workflow start Start: this compound Waste assess Assess Waste (Volume & Concentration) start->assess small_scale Small Scale? (< 1L) assess->small_scale large_scale Large Scale? (> 1L) assess->large_scale chemical_treatment On-site Chemical Treatment (Sodium Hypochlorite Oxidation) small_scale->chemical_treatment Yes haz_waste Dispose as Hazardous Waste (Contact EHS) small_scale->haz_waste No large_scale->small_scale No large_scale->haz_waste Yes protocol Follow Oxidation Protocol: 1. Adjust pH 2. Add NaOCl 3. Monitor Decolorization 4. Neutralize chemical_treatment->protocol end End haz_waste->end disposal Dispose of Treated Solution (Down Drain with Water) protocol->disposal disposal->end

Caption: Workflow for the safe disposal of this compound.

Personal protective equipment for handling C.I. Direct blue 75

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

Immediate Safety and Personal Protective Equipment (PPE)

C.I. Direct Blue 75 may cause eye and skin irritation and could lead to sensitization upon exposure. It is also a combustible dust. Adherence to the following PPE guidelines is mandatory to minimize risk.

Personal Protective Equipment (PPE) Specifications and Use
Eye Protection Chemical safety goggles should be worn at all times when handling this compound to protect against dust particles.
Hand Protection Wear nitrile or rubber gloves to prevent skin contact. Inspect gloves for any tears or punctures before use.
Respiratory Protection A NIOSH-approved respirator is required if handling is likely to generate dust. All weighing and handling of the powder should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Protective Clothing A standard laboratory coat should be worn to protect personal clothing.

Operational Plans: Handling and Storage

Proper handling and storage procedures are crucial to maintaining a safe laboratory environment when working with this compound.

Handling Procedures:
  • Engineering Controls: Use in a well-ventilated area. Local exhaust ventilation is recommended when handling the powder to minimize dust exposure.

  • Avoid Dust Formation: Take care to avoid the generation of dust during handling and transfer.

  • Hygiene Practices: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking. Remove contaminated clothing promptly.

Storage Procedures:
  • Store in a cool, dry, well-ventilated area.

  • Keep containers tightly sealed to prevent moisture absorption and contamination.

  • Store away from strong oxidizing agents and incompatible materials.

Emergency and Disposal Plans

First Aid Measures
Exposure Route First Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention if irritation persists.
Skin Contact Remove contaminated clothing. Wash the affected area thoroughly with soap and water. If skin irritation occurs, seek medical advice.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms develop.
Ingestion Do not induce vomiting. Rinse the mouth with water. If the individual is conscious, provide water to drink. Seek immediate medical attention.
Spill and Leak Procedures

In the event of a spill, follow these steps to ensure safe cleanup:

  • Evacuate and Ventilate: Evacuate the immediate area of the spill. Ensure the area is well-ventilated.

  • Control Dust: Gently dampen the spilled solid material with water to prevent it from becoming airborne.

  • Contain and Collect: Carefully sweep or vacuum the dampened material into a suitable, labeled waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: Dispose of the waste container and any contaminated cleaning materials in accordance with institutional and local regulations for chemical waste.

Disposal Plan

All waste containing this compound, including contaminated PPE and cleaning materials, must be collected in a clearly labeled, sealed container. Disposal must be carried out through an authorized hazardous waste management facility, in compliance with all local, state, and federal regulations. Do not dispose of this material into the sewer system or the general environment.

Workflow and Safety Protocol Diagram

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) prep_workspace Ensure Proper Ventilation (Fume Hood) prep_ppe->prep_workspace handling_weigh Weigh this compound prep_workspace->handling_weigh handling_transfer Transfer and Use handling_weigh->handling_transfer cleanup_decontaminate Decontaminate Work Area handling_transfer->cleanup_decontaminate emergency_spill Spill Occurs handling_transfer->emergency_spill emergency_exposure Personal Exposure handling_transfer->emergency_exposure cleanup_dispose_waste Dispose of Waste in Sealed, Labeled Container cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Remove and Dispose of Contaminated PPE cleanup_dispose_waste->cleanup_remove_ppe spill_protocol Follow Spill Protocol: Dampen, Collect, Clean emergency_spill->spill_protocol exposure_protocol Follow First Aid Measures emergency_exposure->exposure_protocol

Caption: A workflow diagram outlining the key steps for safely handling this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.